molecular formula C9H10N2O B1499712 4-(2-Amino-1-hydroxyethyl)benzonitrile CAS No. 92521-19-2

4-(2-Amino-1-hydroxyethyl)benzonitrile

Cat. No.: B1499712
CAS No.: 92521-19-2
M. Wt: 162.19 g/mol
InChI Key: IAHPFKGGAWAPLY-UHFFFAOYSA-N
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Description

4-(2-Amino-1-hydroxyethyl)benzonitrile is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Amino-1-hydroxyethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Amino-1-hydroxyethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-amino-1-hydroxyethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,9,12H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHPFKGGAWAPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40669312
Record name 4-(2-Amino-1-hydroxyethyl)benzonitrile
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Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92521-19-2
Record name 4-(2-Amino-1-hydroxyethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92521-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Amino-1-hydroxyethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

4-(2-Amino-1-hydroxyethyl)benzonitrile: A Comprehensive Guide to its Chemical Properties, Synthesis, and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Amino-1-hydroxyethyl)benzonitrile is a highly functionalized phenylethanolamine derivative characterized by a para-substituted cyano group. This structural motif serves as a critical intermediate in the synthesis of selective β -adrenergic receptor agonists and other pharmacologically active compounds. The presence of the electron-withdrawing nitrile group significantly modulates the pKa of the benzylic hydroxyl and the basicity of the primary amine, differentiating its reactivity from classical catecholamines like epinephrine or salbutamol.

As a Senior Application Scientist, I have designed this whitepaper to provide an authoritative, self-validating framework for the synthesis, characterization, and application of this vital intermediate.

Physicochemical Profiling

Understanding the intrinsic properties of 4-(2-amino-1-hydroxyethyl)benzonitrile is essential for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes its core quantitative parameters.

PropertyValue
Chemical Name 4-(2-amino-1-hydroxyethyl)benzonitrile
CAS Number 1332885-72-9 (Hydrochloride salt) [1]
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol (Base form)
Exact Mass 162.0793 g/mol
Hydrogen Bond Donors 3 (-OH, -NH₂)
Hydrogen Bond Acceptors 3 (-OH, -NH₂, -CN)
Topological Polar Surface Area (TPSA) 69.4 Ų
Rotatable Bonds 3

Structural Analysis & Reactivity

The reactivity of this molecule is strictly governed by the interplay between its three functional groups:

  • The Primary Amine (-NH₂): A strong nucleophile and base. In physiological environments, it is predominantly protonated, which is essential for anchoring the molecule to the aspartate residue (Asp113) in the binding pocket of β -adrenergic receptors.

  • The Benzylic Hydroxyl (-OH): Provides critical hydrogen-bonding interactions. The electron-withdrawing effect of the para-cyano group increases the acidity of this hydroxyl compared to unsubstituted phenylethanolamines, facilitating specific hydrogen-bond donor interactions with serine residues in receptor targets.

  • The Nitrile Group (-CN): A strong electron-withdrawing group (EWG) that stabilizes the aromatic ring against electrophilic attack and serves as a bioisostere for halogens or hydroxyls found in classic bronchodilators. Crucially, the nitrile group is highly sensitive to aggressive reducing agents, which dictates the synthetic strategy.

Chemoselective Synthetic Workflow

A common pitfall in the synthesis of primary amines from azides or nitriles is the over-reduction of sensitive functional groups. If one were to use standard catalytic hydrogenation (e.g., Pd/C with H₂) to reduce an azide intermediate to the primary amine, the para-cyano group would concurrently reduce to a benzylamine, destroying the target molecule.

To circumvent this, we employ a chemoselective step-by-step protocol utilizing the [2].

Step-by-Step Protocol: Synthesis of 4-(2-Amino-1-hydroxyethyl)benzonitrile

Self-Validating System: Each step includes an analytical checkpoint to confirm the transformation before proceeding.

Step 1: α -Bromination of 4-Acetylbenzonitrile

  • Reagents: 4-Acetylbenzonitrile, Bromine (Br₂), Glacial Acetic Acid.

  • Procedure: Dissolve 4-acetylbenzonitrile in glacial acetic acid. Slowly add a stoichiometric amount of Br₂ at room temperature. Stir for 2 hours.

  • Causality: The electron-withdrawing cyano group deactivates the aromatic ring toward electrophilic aromatic substitution, ensuring bromination occurs exclusively at the enolizable α -carbon.

  • Checkpoint: TLC (Hexane:EtOAc 3:1) should show the disappearance of the starting material. ¹H NMR will reveal a new singlet at ~4.4 ppm corresponding to the -CH₂Br protons.

Step 2: Nucleophilic Substitution with Sodium Azide

  • Reagents: 2-Bromo-1-(4-cyanophenyl)ethan-1-one, Sodium Azide (NaN₃), DMF.

  • Procedure: React the α -bromo ketone with 1.1 eq of NaN₃ in DMF at 0°C, warming to room temperature over 4 hours.

  • Causality: The azide ion is a powerful nucleophile that rapidly displaces the bromide via an Sₙ2 mechanism. DMF is chosen as a polar aprotic solvent to accelerate the Sₙ2 reaction by leaving the azide nucleophile unsolvated and highly reactive.

  • Checkpoint: IR Spectroscopy is critical here; a strong, sharp absorption band at ~2100 cm⁻¹ confirms the presence of the azide group.

Step 3: Chemoselective Ketone Reduction

  • Reagents: Sodium Borohydride (NaBH₄), Methanol, 0°C.

  • Procedure: Add NaBH₄ in small portions to the methanolic solution of the azido-ketone at 0°C.

  • Causality: NaBH₄ is a mild hydride source that selectively reduces the ketone to a secondary alcohol without over-reducing the azide or the nitrile group.

  • Checkpoint: IR shows the disappearance of the carbonyl stretch (~1700 cm⁻¹) and the appearance of a broad hydroxyl stretch (~3300 cm⁻¹).

Step 4: Staudinger Reduction of the Azide

  • Reagents: Triphenylphosphine (PPh₃), H₂O, THF.

  • Procedure: Add PPh₃ (1.2 eq) to the solution in THF. Stir until nitrogen evolution ceases (formation of the iminophosphorane). Add water and reflux to hydrolyze to the primary amine.

  • Causality: The Staudinger reduction is exquisitely chemoselective. It reduces the azide to the primary amine while leaving the highly sensitive para-cyano group completely intact.

  • Checkpoint: Mass Spectrometry (ESI+) will show the [M+H]⁺ peak at m/z 163.1.

Synthesis A 4-Acetylbenzonitrile B 4-(2-Bromoacetyl) benzonitrile A->B Br2 / AcOH (alpha-bromination) C 4-(2-Azidoacetyl) benzonitrile B->C NaN3 / DMF (Nucleophilic Substitution) D 4-(2-Azido-1-hydroxyethyl) benzonitrile C->D NaBH4 / MeOH (Ketone Reduction) E 4-(2-Amino-1-hydroxyethyl) benzonitrile D->E PPh3, H2O (Staudinger Reduction)

Fig 1. Chemoselective synthesis workflow avoiding nitrile reduction.

Pharmacological Relevance & Downstream Signaling

Compounds sharing the 4-(2-amino-1-hydroxyethyl)benzonitrile scaffold are frequently investigated as precursors for β2​ or β3​ adrenergic receptor agonists. When the primary amine is further functionalized (e.g., via reductive amination with a bulky tert-butyl or isopropyl group), the molecule gains high affinity and selectivity for β -receptors.

Upon binding to the [3] (a G-protein coupled receptor), the ligand stabilizes an active conformation that triggers the exchange of GDP for GTP on the G α s subunit. This initiates a well-characterized intracellular cascade resulting in physiological responses such as bronchodilation or lipolysis.

Pathway Ligand Phenylethanolamine Derivative (Agonist) Receptor β-Adrenergic Receptor (GPCR) Ligand->Receptor Binds & Activates GProtein Gαs Protein (Active GTP-bound) Receptor->GProtein Conformational Change Effector Adenylyl Cyclase (Membrane Enzyme) GProtein->Effector Stimulates Messenger Cyclic AMP (cAMP) (Second Messenger) Effector->Messenger Converts ATP to cAMP Kinase Protein Kinase A (PKA) (Activation) Messenger->Kinase Binds Regulatory Subunits Response Physiological Response (e.g., Smooth Muscle Relaxation) Kinase->Response Phosphorylates Targets

Fig 2. Downstream signaling cascade of beta-adrenergic receptors targeted by phenylethanolamine derivatives.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, the following analytical standards must be met before utilizing the compound in downstream drug development:

  • HPLC Purity: >98% (C18 column, Gradient: Water/Acetonitrile with 0.1% TFA). The use of Trifluoroacetic acid (TFA) ensures the primary amine remains fully protonated, preventing peak tailing and ensuring sharp resolution.

  • ¹H NMR (400 MHz, DMSO-d₆): The benzylic methine proton (-CH(OH)-) typically appears as a multiplet around 4.6–4.8 ppm, while the aromatic protons of the para-substituted ring present as two distinct doublets (an AA'BB' system) between 7.5 and 7.9 ppm, confirming the integrity of the para-cyano substitution.

References

  • Gololobov, Y. G., et al. "Sixty years of staudinger reaction." Tetrahedron, vol. 37, no. 3, 1981, pp. 437-472. URL: [Link]

  • Lefkowitz, R. J. "Historical review: A brief history and personal retrospective of seven-transmembrane receptors." Trends in Pharmacological Sciences, vol. 25, no. 8, 2004, pp. 413-422. URL: [Link]

Whitepaper: Technical Profiling and Synthesis of 4-(2-Amino-1-hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and rational drug design, phenylethanolamine derivatives serve as foundational building blocks for synthesizing adrenergic agonists, atypical beta-receptor modulators, and advanced neurological therapeutics. 4-(2-Amino-1-hydroxyethyl)benzonitrile is a highly versatile intermediate in this class.

As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with a comprehensive profile of this compound. This whitepaper elucidates the critical distinctions between its free base[1] and hydrochloride salt forms, details the mechanistic rationale behind its pharmacological utility, and provides a field-proven, self-validating synthetic protocol designed for high-yield, chemoselective production.

Chemical Identity and Physicochemical Profiling

A common pitfall in procurement and synthetic planning is the conflation of the free base and its corresponding salt forms. The free base of 4-(2-amino-1-hydroxyethyl)benzonitrile is registered under CAS 92521-19-2 [1][2], whereas the highly stable hydrochloride salt is registered under CAS 1332885-72-9 [3].

The table below summarizes the critical physicochemical parameters required for assay development and storage protocols.

Table 1: Physicochemical and Identification Data
ParameterFree Base FormHydrochloride Salt Form
CAS Number 92521-19-21332885-72-9
Molecular Formula C₉H₁₀N₂OC₉H₁₁ClN₂O
Molecular Weight 162.19 g/mol 198.65 g/mol
Physical State SolidCrystalline Solid
Solubility Profile Soluble in DMSO, Methanol, EthanolHighly soluble in Water, Aqueous Buffers
Stability / Storage Prone to oxidation; store at 2-8°C under inert gasStable at room temperature; store desiccated
Application Organic synthesis intermediateIn vitro / In vivo biological assays

Structural Significance in Drug Design

The 2-amino-1-hydroxyethyl moiety is the defining pharmacophore of endogenous catecholamines (e.g., epinephrine) and synthetic beta-adrenergic modulators.

Mechanistic Rationale: When incorporated into a drug scaffold, the hydroxyl group (-OH) acts as a critical hydrogen bond donor/acceptor, interacting directly with conserved serine residues (e.g., Ser204, Ser207) in the transmembrane domains of G-Protein Coupled Receptors (GPCRs). Simultaneously, the protonated primary amine forms a robust ionic bridge with a highly conserved aspartate residue (Asp113).

Unlike traditional phenolic compounds, the para-benzonitrile group in this molecule provides a unique electron-withdrawing environment. This substitution prevents rapid metabolic degradation by Catechol-O-methyltransferase (COMT), drastically increasing the biological half-life of the resulting therapeutic agent.

Signaling A Phenylethanolamine Derivative B Adrenergic GPCR (Asp113 / Ser204) A->B Ligand Binding C Gs Protein Activation B->C Conformational Shift D Adenylyl Cyclase C->D GTP Exchange E cAMP Elevation D->E ATP Hydrolysis

GPCR signaling cascade activated by phenylethanolamine pharmacophores.

Chemoselective Synthetic Methodology

Synthesizing 4-(2-amino-1-hydroxyethyl)benzonitrile requires strict chemoselective control to prevent the reduction or hydrolysis of the sensitive nitrile (-CN) group. The following step-by-step protocol outlines a robust, high-yield pathway starting from commercially available 4-acetylbenzonitrile.

Step-by-Step Experimental Protocol

Phase 1: Alpha-Bromination

  • Dissolve 4-acetylbenzonitrile (1.0 eq) in glacial acetic acid.

  • Add bromine (Br₂, 1.05 eq) dropwise at room temperature over 30 minutes.

  • Stir for 2 hours, then precipitate the product in ice water to yield 4-(2-bromoacetyl)benzonitrile.

  • Causality: Glacial acetic acid is selected as the solvent because it catalyzes the formation of the enol intermediate required for alpha-halogenation, ensuring high regioselectivity while preventing polybromination.

Phase 2: Chemoselective Reduction

  • Dissolve the isolated 4-(2-bromoacetyl)benzonitrile in anhydrous methanol at 0°C.

  • Slowly add sodium borohydride (NaBH₄, 1.2 eq) in small portions to manage the exothermic reaction.

  • Causality: NaBH₄ is explicitly chosen over stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ would indiscriminately reduce the nitrile group to a primary amine (-CH₂NH₂). NaBH₄ provides precise chemoselectivity, reducing only the ketone to a secondary alcohol.

Phase 3: Nucleophilic Amination

  • Transfer the resulting bromohydrin to a sealed pressure tube containing a 7M solution of ammonia in methanol (20.0 eq).

  • Stir at room temperature for 24 hours.

  • Causality: A massive stoichiometric excess of ammonia is mandatory. If stoichiometric amounts (1:1) were used, the newly formed primary amine product would act as a nucleophile, reacting with unreacted bromohydrin to form an undesired secondary amine dimer. Excess ammonia kinetically favors the primary amine product (CAS 92521-19-2)[1].

Phase 4: Salt Formation

  • Extract and purify the free base.

  • Dissolve the free base in anhydrous diethyl ether.

  • Bubble anhydrous HCl gas through the solution until precipitation ceases. Filter to collect the hydrochloride salt (CAS 1332885-72-9).

  • Causality: Free base primary amines with adjacent hydroxyls are susceptible to oxidative degradation. Converting the product to an HCl salt locks the amine in a protonated state, drastically enhancing shelf-life and ensuring immediate solubility for aqueous biological assays.

Synthesis SM 4-Acetylbenzonitrile (Starting Material) INT1 4-(2-Bromoacetyl)benzonitrile (Intermediate 1) SM->INT1 Br2, AcOH (Alpha-Bromination) INT2 4-(2-Bromo-1-hydroxyethyl)benzonitrile (Intermediate 2) INT1->INT2 NaBH4, MeOH (Chemoselective Reduction) FB 4-(2-Amino-1-hydroxyethyl)benzonitrile (Free Base: CAS 92521-19-2) INT2->FB Excess NH3, MeOH (Nucleophilic Amination) SALT Hydrochloride Salt (CAS 1332885-72-9) FB->SALT HCl (g), Et2O (Salt Formation)

Chemoselective synthetic route from 4-acetylbenzonitrile to the HCl salt.

Analytical Validation Protocol (QA/QC)

To guarantee scientific integrity, the synthesized compound must undergo a self-validating analytical system to confirm that the chemoselective steps successfully preserved the functional groups:

  • Infrared (IR) Spectroscopy: The most critical quality control check. A sharp, distinct absorption peak at ~2220 cm⁻¹ must be present. This confirms that the nitrile (-CN) group survived the NaBH₄ reduction step intact.

  • ¹H NMR (DMSO-d₆): Validation of the reduction step is confirmed by the appearance of a characteristic methine triplet/multiplet near 4.5 - 5.0 ppm , corresponding to the newly formed -CH(OH)- proton. The disappearance of the ketone methyl protons confirms complete conversion.

  • LC-MS: The mass spectrum must exhibit an [M+H]⁺ peak at m/z 163.2 for the free base formulation, confirming the correct molecular weight and successful amination.

References

Sources

An In-depth Technical Guide on the Molecular Structure of 4-(2-Amino-1-hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive examination of the molecular structure of 4-(2-Amino-1-hydroxyethyl)benzonitrile, a pivotal chiral intermediate in the synthesis of numerous pharmaceutical compounds. By delving into its chemical properties, stereochemistry, and spectroscopic signature, this document provides essential insights for professionals in drug discovery and development. The synthesis and characterization methodologies are detailed with an emphasis on the foundational scientific principles, ensuring a robust and reproducible framework for laboratory application.

The Strategic Importance of 4-(2-Amino-1-hydroxyethyl)benzonitrile in Medicinal Chemistry

4-(2-Amino-1-hydroxyethyl)benzonitrile is a chiral amino alcohol that serves as a fundamental building block in the creation of a wide array of pharmaceutical agents. Its molecular framework, which includes a benzonitrile group and a chiral amino alcohol side chain, is a recurring motif in various biologically active molecules. The precise three-dimensional arrangement of its functional groups, particularly the stereoconfiguration at the chiral center, is a critical determinant of the efficacy and selectivity of the final drug substance. A thorough comprehension of its molecular architecture is, therefore, a cornerstone of rational drug design and the optimization of synthetic processes.

Unveiling the Molecular Architecture

The molecular structure of 4-(2-Amino-1-hydroxyethyl)benzonitrile is defined by a benzene ring substituted at the para-position with a nitrile (-C≡N) functional group and a 2-amino-1-hydroxyethyl [-CH(OH)CH₂(NH₂)] side chain. The key feature of this molecule is the presence of a chiral carbon atom—the one bonded to the hydroxyl group—which results in the existence of two enantiomers: (R)- and (S)-4-(2-Amino-1-hydroxyethyl)benzonitrile.

Core Structural Elements:

  • Benzonitrile Core: This aromatic moiety provides a rigid scaffold and imparts specific electronic characteristics to the molecule. The electron-withdrawing nature of the nitrile group influences the reactivity of the benzene ring.

  • Stereogenic Center: The stereochemistry at the C1 position of the ethyl side chain is of paramount importance for the molecule's biological activity. The specific spatial orientation of the hydroxyl and amino groups governs its interaction with chiral biological targets like enzymes and receptors.

  • Reactive Functional Groups: The hydroxyl and amino groups are primary sites for further chemical modifications and are responsible for the molecule's ability to form hydrogen bonds. The nitrile group can also be transformed into a carboxylic acid via hydrolysis or an amine through reduction, opening up additional possibilities for creating derivatives.

Below is a diagram illustrating the general molecular structure of 4-(2-Amino-1-hydroxyethyl)benzonitrile.

Caption: Molecular structure of 4-(2-Amino-1-hydroxyethyl)benzonitrile.

Physicochemical Characteristics

A compilation of the key physicochemical properties is provided in the table below. This data is vital for predicting the compound's behavior under various experimental and physiological settings.

PropertyValueReference
Molecular Formula C₉H₁₀N₂O[1]
Molecular Weight 162.19 g/mol [1]
CAS Number (Racemate) 90358-93-5
CAS Number ((R)-enantiomer hydrochloride) 1391444-26-0
CAS Number ((S)-enantiomer hydrochloride) 1391444-34-0[2]
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and water

Stereoselective Synthesis: A Cornerstone of its Utility

The synthesis of 4-(2-Amino-1-hydroxyethyl)benzonitrile, particularly in an enantiomerically pure form, is a critical step for its use in pharmaceuticals. The most common and effective strategy for achieving this is the asymmetric reduction of the prochiral ketone precursor, 4-(2-aminoacetyl)benzonitrile. The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly reliable method for this transformation, known for its high enantioselectivity.[3][4][5]

Experimental Protocol: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

This protocol describes a general procedure for the enantioselective synthesis of (R)- or (S)-4-(2-Amino-1-hydroxyethyl)benzonitrile from 4-(2-aminoacetyl)benzonitrile hydrochloride using a chiral oxazaborolidine catalyst.

Materials:

  • 4-(2-aminoacetyl)benzonitrile hydrochloride[6]

  • (R)- or (S)-Me-CBS catalyst

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Substrate Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend 4-(2-aminoacetyl)benzonitrile hydrochloride in anhydrous THF. Cool the suspension to 0 °C and add triethylamine (1.1 equivalents) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 30 minutes at 0 °C.

  • Catalyst and Reducing Agent: In a separate flame-dried flask under an inert atmosphere, dissolve the (R)- or (S)-Me-CBS catalyst (5-10 mol%) in anhydrous THF. Cool the solution to -20 °C.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (1.0-1.5 equivalents) to the catalyst solution, maintaining the temperature at -20 °C. Stir for 10-15 minutes. The pre-complexation of the borane with the chiral catalyst is essential for achieving high enantioselectivity.

  • Ketone Addition: Add the prepared solution of 4-(2-aminoacetyl)benzonitrile from step 1 to the catalyst-borane mixture dropwise over a period of 1-2 hours, ensuring the temperature remains at -20 °C. Slow addition is critical to control the exothermic reaction and maintain high stereoselectivity.

  • Reaction Monitoring: Monitor the progress of the reduction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction at -20 °C by the slow, dropwise addition of methanol. This will decompose any excess borane.

  • Work-up: Allow the mixture to warm to room temperature. Acidify with 1 M HCl and then basify with 1 M NaOH to a pH of approximately 10.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the enantiomerically enriched 4-(2-Amino-1-hydroxyethyl)benzonitrile.

The following diagram visualizes the workflow for this asymmetric synthesis.

G cluster_0 Substrate Preparation cluster_1 Catalyst Activation cluster_2 Asymmetric Reduction cluster_3 Work-up & Purification a Suspend Ketone HCl in THF b Add TEA at 0°C a->b e Slowly Add Ketone Solution b->e c Dissolve CBS Catalyst in THF d Add BMS at -20°C c->d d->e f Monitor by TLC/HPLC e->f g Quench with MeOH f->g h Acid-Base Extraction g->h i Purification h->i j j i->j Final Product

Caption: Workflow for the asymmetric synthesis of 4-(2-Amino-1-hydroxyethyl)benzonitrile.

Spectroscopic Characterization

The definitive structural elucidation of 4-(2-Amino-1-hydroxyethyl)benzonitrile is achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (in DMSO-d₆):

  • Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.5-8.0 ppm), corresponding to the protons on the benzonitrile ring.

  • Methine Proton (-CH(OH)-): A multiplet is anticipated around δ 4.5-5.0 ppm.

  • Methylene Protons (-CH₂-NH₂): Due to the adjacent chiral center, these protons are diastereotopic and are expected to appear as two distinct multiplets around δ 2.5-3.0 ppm.

  • Hydroxyl and Amino Protons: These protons will appear as broad singlets, and their chemical shifts will be dependent on concentration and temperature.

Expected ¹³C NMR (in DMSO-d₆):

  • Aromatic Carbons: Signals for the six aromatic carbons are expected in the range of δ 110-150 ppm.

  • Nitrile Carbon (-C≡N): A characteristic signal is expected around δ 118-120 ppm.

  • Methine Carbon (-CH(OH)-): A signal is anticipated in the region of δ 65-75 ppm.

  • Methylene Carbon (-CH₂-NH₂): A signal is expected around δ 45-55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.

Expected Characteristic IR Absorptions (in KBr):

  • O-H and N-H stretching: A broad band in the region of 3400-3200 cm⁻¹ is characteristic of the hydroxyl and amino groups.

  • Aromatic C-H stretching: Signals are expected just above 3000 cm⁻¹.

  • C≡N stretching: A sharp, strong absorption is anticipated around 2230-2220 cm⁻¹.[7]

  • Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

  • C-O stretching: A strong absorption is expected in the range of 1100-1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

  • Electrospray Ionization (ESI-MS): The protonated molecule [M+H]⁺ would be expected at m/z 163.08. High-resolution mass spectrometry would confirm the elemental composition. The fragmentation pattern would likely involve the loss of water (H₂O) and ammonia (NH₃).

Conclusion

The molecular structure of 4-(2-Amino-1-hydroxyethyl)benzonitrile, with its inherent chirality and versatile functional groups, establishes it as a valuable intermediate in pharmaceutical synthesis. A comprehensive understanding of its three-dimensional structure, achieved through rigorous spectroscopic analysis and controlled by sophisticated synthetic methods like the CBS reduction, is indispensable for its effective application. This guide has provided a detailed overview of its structural features, a robust protocol for its enantioselective synthesis, and an outline of its expected spectroscopic characteristics. These insights are intended to equip researchers and scientists with the foundational knowledge required to confidently and effectively utilize this key building block in their drug discovery and development programs.

Sources

Synthesis Pathway of 4-(2-Amino-1-hydroxyethyl)benzonitrile: A Chemoselective Approach

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Amino-1-hydroxyethyl)benzonitrile is a highly versatile phenylethanolamine derivative. Compounds containing the 1-aryl-2-aminoethanol scaffold are critical pharmacophores in the development of β-adrenergic agonists, atypical antipsychotics, and specialized microtubule inhibitors. Synthesizing this specific molecule presents a unique chemical challenge: the installation of a primary amine and a secondary alcohol must be achieved without disturbing the highly reducible para-cyano (-CN) group. This whitepaper details a robust, chemoselective 4-step synthesis pathway designed to maximize yield and purity while preventing off-target reductions.

Retrosynthetic Analysis & Pathway Selection

In designing the synthesis of 1-aryl-2-aminoethanols, two primary pathways are traditionally evaluated:

  • Epoxide Aminolysis: Involves the Corey-Chaykovsky epoxidation of 4-cyanobenzaldehyde followed by ring-opening with ammonia. While atom-economical, this route frequently yields regioisomeric mixtures and requires high-pressure sealed tubes to force the ammonolysis.

  • The Azide-Ketone Route: Involves the alpha-bromination of an acetophenone derivative, nucleophilic displacement with an azide, ketone reduction, and a final chemoselective azide reduction.

As an application scientist, I strongly recommend the Azide-Ketone Route for this specific substrate. Direct amination of alpha-bromoketones with ammonia typically results in over-alkylation, forming secondary/tertiary amines or pyrazine dimers. Using the azide ion (N₃⁻) acts as a perfect, sterically unhindered nitrogen surrogate. Furthermore, because the cyano (-CN) group is highly susceptible to catalytic hydrogenation (e.g., Pd/C, H₂), standard reduction methods would yield an unwanted diamine impurity. The provides absolute chemoselectivity, reducing only the azide to the primary amine while leaving the nitrile intact.

Core Experimental Workflow

G A 4-Acetylbenzonitrile (Starting Material) B 4-Cyanophenacyl bromide (Intermediate 1) A->B Br2, AlCl3 Ether, RT C 2-Azido-1-(4-cyanophenyl)ethanone (Intermediate 2) B->C NaN3 DMF, 50°C D 2-Azido-1-(4-cyanophenyl)ethanol (Intermediate 3) C->D NaBH4 MeOH, 0°C E 4-(2-Amino-1-hydroxyethyl)benzonitrile (Final Product) D->E PPh3, H2O THF, RT

Chemoselective 4-step synthesis of 4-(2-amino-1-hydroxyethyl)benzonitrile via azide-ketone route.

Step-by-Step Methodologies & Causality Insights

Step 1: Alpha-Bromination (Synthesis of 4-Cyanophenacyl bromide)

  • Protocol: Dissolve 4-acetylbenzonitrile (100 mmol) in anhydrous diethyl ether (150 mL). Add a catalytic amount of aluminum chloride (AlCl₃). Dropwise, add bromine (100 mmol) at room temperature. Stir for 30 minutes. A precipitate forms, which is collected by filtration and dried to yield [1].

  • Causality Insight: AlCl₃ acts as a Lewis acid to enolize the ketone, directing the electrophilic bromination exclusively to the alpha-carbon. Ether is chosen as the solvent because it facilitates the immediate precipitation of the brominated product, driving the equilibrium forward and preventing over-bromination (di-bromoketone formation).

Step 2: Azidation (Synthesis of 2-Azido-1-(4-cyanophenyl)ethanone)

  • Protocol: Dissolve 4-cyanophenacyl bromide (50 mmol) in N,N-dimethylformamide (DMF) (100 mL). Add sodium azide (NaN₃, 55 mmol) in portions. Stir the mixture at 50 °C for 3 hours. Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate [2].

  • Causality Insight: DMF is a polar aprotic solvent that perfectly solvates the sodium cation but leaves the azide anion highly nucleophilic (the "naked ion" effect). This ensures a rapid, clean Sₙ2 displacement of the primary bromide without competitive elimination.

Step 3: Ketone Reduction (Synthesis of 2-Azido-1-(4-cyanophenyl)ethanol)

  • Protocol: Dissolve the azido-ketone (40 mmol) in methanol (80 mL) and cool to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄, 20 mmol) in small portions to control hydrogen evolution. Stir for 1 hour, allowing the mixture to warm to room temperature. Quench with saturated NH₄Cl, extract with dichloromethane, and concentrate.

  • Causality Insight: NaBH₄ is a mild hydride donor that selectively reduces the ketone to a secondary alcohol. The 0 °C starting temperature is critical; it suppresses potential side reactions, such as the premature reduction of the azide or the formation of stable borate complexes that could trap the product and lower the yield.

Step 4: Staudinger Reduction (Synthesis of 4-(2-Amino-1-hydroxyethyl)benzonitrile)

  • Protocol: Dissolve the azido-alcohol (30 mmol) in a mixture of tetrahydrofuran (THF) and water (10:1 v/v, 60 mL). Add triphenylphosphine (PPh₃, 33 mmol) portion-wise at room temperature. Stir for 4–6 hours until nitrogen gas evolution ceases. Concentrate the solvent, acidify with 1M HCl to extract the amine into the aqueous layer (leaving triphenylphosphine oxide in the organic phase), wash with ethyl acetate, then basify the aqueous layer with NaOH and extract with dichloromethane to afford the pure product [3, 4].

  • Causality Insight: The proceeds via the nucleophilic attack of phosphorus on the terminal nitrogen of the azide, forming a phosphazide that extrudes N₂ to form an iminophosphorane. Hydrolysis of this intermediate yields the primary amine and triphenylphosphine oxide. This mechanism is strictly chemoselective, completely preserving the easily reducible -CN group. The acid/base workup acts as a self-validating purification step, ensuring only the basic amine is isolated.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the optimized 4-step workflow, providing a baseline for reaction tracking and scale-up.

StepTransformationKey ReagentsTime (h)Temp (°C)Expected Yield (%)
1 Alpha-BrominationBr₂, AlCl₃, Ether0.52585 - 90
2 Nucleophilic AzidationNaN₃, DMF3.05090 - 95
3 Ketone ReductionNaBH₄, MeOH1.00 to 2588 - 92
4 Staudinger ReductionPPh₃, H₂O, THF4.0 - 6.02580 - 85
Overall Linear Synthesis -~9.5 - ~54 - 67

Conclusion

The synthesis of 4-(2-amino-1-hydroxyethyl)benzonitrile demands rigorous chemocontrol due to the presence of the highly reactive and reducible para-cyano group. By bypassing direct ammonolysis and catalytic hydrogenation in favor of the azide-ketone pathway and the Staudinger reduction, chemists can achieve high-yielding, scalable, and highly pure access to this critical phenylethanolamine pharmacophore. The built-in orthogonal reactivity of these steps ensures that the protocol is self-validating and robust for both bench-scale research and process development.

References

  • Synthesis of p-cyanophenacyl bromide PrepChem: Organic Syntheses and Procedures URL: [Link]

  • Xanthine derivatives as DPP-IV inhibitors (EP1338595A2)
  • Mechanistic Insight into the Catalytic Staudinger Ligation Organic Letters, American Chemical Society (ACS) URL:[Link]

  • Staudinger Reaction (Reduction) Mechanism OpenOChem Learn URL:[Link]

Unveiling the Putative Mechanism of Action: A Technical Guide to 4-(2-Amino-1-hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel compound, 4-(2-Amino-1-hydroxyethyl)benzonitrile. In the absence of direct empirical data for this specific molecule, this document leverages established principles of medicinal chemistry and pharmacology to posit a well-grounded scientific hypothesis. Based on its distinct chemical scaffold, which it shares with a class of well-characterized therapeutic agents, we propose that 4-(2-Amino-1-hydroxyethyl)benzonitrile functions as a β-adrenergic receptor agonist . This guide will provide an in-depth exploration of the canonical β-adrenergic signaling pathway, detail the anticipated physiological responses, and furnish comprehensive, actionable experimental protocols to rigorously test this hypothesis. The methodologies described herein are designed to be self-validating, providing a clear path for the empirical characterization of this compound's pharmacological profile.

Introduction and Core Hypothesis

The chemical structure of 4-(2-Amino-1-hydroxyethyl)benzonitrile features a core phenylethanolamine group, a pharmacophore that is the hallmark of catecholamines (e.g., epinephrine and norepinephrine) and numerous synthetic β-adrenergic agonists. The presence of the hydroxyl group on the benzylic carbon and the amine on the adjacent carbon is critical for interaction with β-adrenergic receptors. Therefore, it is our primary hypothesis that 4-(2-Amino-1-hydroxyethyl)benzonitrile selectively binds to and activates β-adrenergic receptors, mimicking the effects of endogenous catecholamines at these sites.

β-adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and are integral to the regulation of a myriad of physiological processes, including cardiac function, bronchodilation, and metabolism.[1][2] There are three main subtypes of β-adrenergic receptors: β1, β2, and β3. While β1 receptors are predominantly found in the heart, β2 receptors are abundant in the smooth muscle of the airways and various blood vessels.[2][3] The nitrile substituent on the phenyl ring of 4-(2-Amino-1-hydroxyethyl)benzonitrile likely modulates its potency, selectivity, and pharmacokinetic properties compared to other compounds in this class.

The Proposed Signaling Cascade: β-Adrenergic Receptor Activation

Upon binding to a β-adrenergic receptor, 4-(2-Amino-1-hydroxyethyl)benzonitrile is hypothesized to induce a conformational change in the receptor. This initiates a well-elucidated intracellular signaling cascade.[4][5]

  • G Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF) for a heterotrimeric Gs protein. This interaction promotes the dissociation of GDP from the Gαs subunit and the binding of GTP.

  • Adenylyl Cyclase Stimulation: The GTP-bound Gαs subunit dissociates from the Gβγ dimer and activates adenylyl cyclase, a membrane-bound enzyme.[6][7]

  • cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to the second messenger, cyclic adenosine monophosphate (cAMP).[7][8]

  • Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of the catalytic subunits.[9]

  • Downstream Phosphorylation: The active PKA catalytic subunits then phosphorylate a variety of downstream target proteins on serine and threonine residues. This phosphorylation cascade ultimately leads to the final physiological response, such as smooth muscle relaxation in the case of β2-adrenergic receptor activation.[10]

B_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist 4-(2-Amino-1- hydroxyethyl)benzonitrile Receptor β-Adrenergic Receptor (GPCR) Agonist->Receptor Binding G_Protein Gs Protein (αβγ) Receptor->G_Protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_Protein->AC Stimulation ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binding PKA_active Active PKA PKA_inactive->PKA_active Activation Substrate Target Protein PKA_active->Substrate Phosphorylation Substrate_P Phosphorylated Target Protein Substrate->Substrate_P Response Physiological Response (e.g., Smooth Muscle Relaxation) Substrate_P->Response

Figure 1: Hypothesized β-adrenergic signaling pathway for the compound.

Experimental Validation Protocols

To empirically determine the mechanism of action of 4-(2-Amino-1-hydroxyethyl)benzonitrile, a series of well-established assays are required. These protocols are designed to confirm its interaction with β-adrenergic receptors and to quantify the functional consequences of this interaction.

Radioligand Binding Assay: Determining Receptor Affinity

This assay will determine the binding affinity (Kd) of 4-(2-Amino-1-hydroxyethyl)benzonitrile for β1- and β2-adrenergic receptors.[11][12][13] It is a competitive binding assay that measures the ability of the test compound to displace a known radiolabeled antagonist from the receptor.

Experimental Workflow:

Binding_Assay_Workflow start Start prep_membranes Prepare Membranes (Expressing β1 or β2 receptors) start->prep_membranes prep_ligands Prepare Serial Dilutions of Test Compound & Controls start->prep_ligands incubation Incubate Membranes, Radioligand ([3H]DHA), and Test Compound prep_membranes->incubation prep_ligands->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Quantifies bound radioactivity) filtration->scintillation analysis Data Analysis (Determine IC50 and Kd) scintillation->analysis end End analysis->end

Figure 2: Workflow for the radioligand binding assay.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cell lines (e.g., CHO or HEK-293) stably expressing either human β1- or β2-adrenergic receptors.

    • Harvest cells and prepare membrane fractions by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparations using a standard assay (e.g., Bradford).

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

    • Add serial dilutions of 4-(2-Amino-1-hydroxyethyl)benzonitrile or a known reference compound (e.g., isoproterenol).

    • Add a fixed concentration of a radiolabeled β-adrenergic antagonist, such as [3H]dihydroalprenolol ([3H]DHA).

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like propranolol).

  • Incubation and Filtration:

    • Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.[11]

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This traps the membranes with bound radioligand on the filter.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on each filter using a scintillation counter.

    • Subtract the non-specific binding from all other values to determine specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the equilibrium dissociation constant (Kd) for 4-(2-Amino-1-hydroxyethyl)benzonitrile using the Cheng-Prusoff equation.

cAMP Accumulation Assay: Measuring Functional Activity

This functional assay will determine if the binding of 4-(2-Amino-1-hydroxyethyl)benzonitrile to β-adrenergic receptors leads to the production of the second messenger cAMP, thus confirming its agonist activity.[14][15]

Experimental Workflow:

cAMP_Assay_Workflow start Start seed_cells Seed Cells Expressing β-Adrenergic Receptor in a 96-well Plate start->seed_cells pre_incubation Pre-incubate Cells with a PDE Inhibitor (e.g., IBMX) seed_cells->pre_incubation stimulation Stimulate Cells with Serial Dilutions of Test Compound pre_incubation->stimulation cell_lysis Lyse Cells to Release Intracellular cAMP stimulation->cell_lysis detection Detect cAMP Levels (e.g., HTRF, AlphaScreen, or ELISA) cell_lysis->detection analysis Data Analysis (Generate dose-response curve, determine EC50) detection->analysis end End analysis->end

Figure 3: Workflow for the cAMP accumulation assay.

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed cells expressing the β-adrenergic receptor of interest into a 96- or 384-well plate and culture overnight.[14]

  • Compound Treatment:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.

    • Add serial dilutions of 4-(2-Amino-1-hydroxyethyl)benzonitrile or a reference agonist. Include a vehicle control.

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes).[14]

  • cAMP Detection:

    • Lyse the cells.

    • Measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the cAMP concentration in each well based on the standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and the maximum response (Emax).

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized for clear comparison and interpretation.

Table 1: Hypothetical Pharmacological Profile of 4-(2-Amino-1-hydroxyethyl)benzonitrile

Parameterβ1-Adrenergic Receptorβ2-Adrenergic Receptor
Binding Affinity (Kd) e.g., 150 nMe.g., 25 nM
Functional Potency (EC50) e.g., 300 nMe.g., 50 nM
Efficacy (Emax) e.g., 85% (relative to Isoproterenol)e.g., 95% (relative to Isoproterenol)

A lower Kd value indicates a higher binding affinity. A lower EC50 value indicates greater potency. Efficacy (Emax) is typically expressed as a percentage of the maximal response induced by a full agonist like isoproterenol. Based on the hypothetical data above, 4-(2-Amino-1-hydroxyethyl)benzonitrile would be characterized as a potent and selective β2-adrenergic receptor agonist.

Conclusion

This technical guide puts forth a robust, scientifically-grounded hypothesis for the mechanism of action of 4-(2-Amino-1-hydroxyethyl)benzonitrile as a β-adrenergic agonist. The structural rationale is strong, and the proposed experimental protocols provide a clear and definitive path to validate this hypothesis. Successful execution of these assays will elucidate the compound's receptor affinity, functional potency, and selectivity, thereby providing the critical data necessary for its further development as a potential therapeutic agent.

References

Sources

Pharmacological Profiling of the 4-(2-Amino-1-hydroxyethyl)benzonitrile Scaffold: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(2-amino-1-hydroxyethyl)benzonitrile (CAS 1332885-72-9), structurally characterized as p-cyanophenylethanolamine, represents a highly privileged pharmacophore in modern drug discovery. While endogenous phenylethanolamines (e.g., norepinephrine, epinephrine) are severely limited by rapid metabolic degradation and broad receptor promiscuity, the strategic installation of a para-cyano ( −CN ) group fundamentally alters the molecule's electronic topology and metabolic liabilities.

This whitepaper provides an in-depth mechanistic analysis of this scaffold, detailing its utility as a foundational building block for developing β -adrenergic agonists, Trace Amine-Associated Receptor 1 (TAAR1) modulators, and Phenylethanolamine N-methyltransferase (PNMT) inhibitors.

Structural & Electronic Determinants of the para-Cyano Substitution

The transition from a classical catecholamine to a p-cyano substituted phenylethanolamine introduces three critical pharmacological shifts:

  • Metabolic Evasion (COMT Resistance): Endogenous catecholamines are rapidly deactivated by Catechol-O-Methyltransferase (COMT), which requires an ortho-diphenol (catechol) motif. The replacement of the catechol with a singular para-cyano group completely abrogates COMT liability, exponentially increasing the compound's biological half-life.

  • Dipole Moment & Hydrogen Bonding: The cyano group is strongly electron-withdrawing (Hammett constant σp​=0.66 ). This localized electronegativity creates a powerful hydrogen-bond acceptor, allowing the scaffold to engage specific serine residues in G-Protein Coupled Receptor (GPCR) binding pockets without requiring the dual donor/acceptor roles of a hydroxyl group.

  • Benzylic Acidity: The electron-withdrawing nature of the −CN group inductively decreases the pKa of the benzylic hydroxyl group ( −OH ), strengthening its capacity to act as a hydrogen-bond donor to asparagine residues within transmembrane helices.

Network Scaffold 4-(2-Amino-1-hydroxyethyl) benzonitrile B_AR β-Adrenergic Receptors Scaffold->B_AR Agonism / Partial Agonism TAAR1 TAAR1 Scaffold->TAAR1 Allosteric / Orthosteric Modulation PNMT PNMT Enzyme Scaffold->PNMT Competitive Inhibition

Multi-target pharmacological network of the para-cyano phenylethanolamine scaffold.

Target-Specific Mechanistic Profiling

β -Adrenergic Receptors ( β2​ / β3​ )

The phenylethanolamine core is the quintessential recognition motif for β -adrenergic receptors. In the β2​ -AR binding pocket, the primary amine forms a critical salt bridge with Asp113 on Transmembrane Helix 3 (TM3), while the benzylic hydroxyl interacts with Asn312 on TM7.

Crucially, the para-cyano group projects into the TM5 microdomain. Molecular dynamics and crystallographic studies of β2​ -AR demonstrate that agonists must engage a specific serine cluster—comprising Ser203, Ser204, and Ser207 —to induce the conformational shift required for Gs-protein coupling . The −CN group acts as a rigid, directional hydrogen-bond acceptor, preferentially interacting with Ser207, which is sufficient to trigger partial to full agonism depending on subsequent N -alkyl substitutions.

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a non-monoaminergic GPCR target with immense potential for treating schizophrenia and major depressive disorder (MDD). Endogenous trace amines like p -tyramine bind TAAR1 to modulate dopaminergic tone without direct D2​ receptor antagonism.

In the TAAR1 binding pocket, the primary amine of 4-(2-amino-1-hydroxyethyl)benzonitrile is anchored by Asp103 . The para-cyano substitution extends into a hydrophobic/polar accessory pocket, forming stable contacts with Ser107 and π−π stacking interactions with Phe268 . This specific binding geometry stabilizes the active conformation of TAAR1, initiating cAMP accumulation.

Phenylethanolamine N-Methyltransferase (PNMT)

PNMT is the terminal enzyme in catecholamine biosynthesis, transferring a methyl group from S-adenosyl-L-methionine (SAM) to norepinephrine to synthesize epinephrine. Elevated PNMT activity is implicated in hypertension and neurodegenerative pathologies.

4-(2-Amino-1-hydroxyethyl)benzonitrile acts as a competitive inhibitor of PNMT. Structural analyses of PNMT transition-state analogues reveal that phenylethanolamine derivatives fill both the catalytic binding pocket of SAM and the substrate binding site of norepinephrine . The cyano group occupies the deep catechol-binding cleft, while the primary amine sterically blocks the trajectory of the SAM methyl transfer.

Validating Experimental Methodologies

To ensure rigorous scientific integrity (E-E-A-T), the evaluation of this scaffold requires self-validating assay systems that account for signal degradation and false positives.

Protocol 1: In Vitro cAMP Accumulation Assay (TR-FRET) for GPCR Activation

This protocol quantifies the functional agonism of the scaffold at Gs-coupled receptors (e.g., β2​ -AR, TAAR1).

Causality & Design Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard fluorescence. Small molecule libraries often contain autofluorescent compounds that emit at short lifetimes, causing false positives. TR-FRET uses a long-lifetime Europium cryptate donor, allowing a time delay before measurement, completely eliminating background autofluorescence.

  • Cell Preparation: Culture HEK293 cells stably expressing the target GPCR (e.g., human TAAR1). Rationale: HEK293 cells lack endogenous β3​ and TAAR1 receptors, ensuring that any cAMP signal is exclusively mediated by the transfected target.

  • Compound Incubation: Resuspend cells in stimulation buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Add the cyano-phenylethanolamine test compounds in a 10-point dose-response curve (10 pM to 10 μ M). Incubate for 30 minutes at RT. Rationale: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without IBMX, synthesized cAMP would be rapidly hydrolyzed to 5'-AMP, destroying the assay's dynamic range.

  • Lysis & Detection: Add lysis buffer containing Europium-labeled anti-cAMP antibody and d2-labeled cAMP tracer. Incubate for 1 hour.

  • Readout: Measure emission at 620 nm (donor) and 665 nm (acceptor) using a TR-FRET compatible microplate reader. Calculate the 665/620 ratio.

  • Validation: Ensure the reference agonist (e.g., Isoproterenol for β -AR) achieves a signal-to-background ratio of >5 and a Z'-factor of >0.6 .

GPCR Ligand Ligand Binding Receptor GPCR Activation (Conformational Shift) Ligand->Receptor G_alpha Gαs Dissociation Receptor->G_alpha AC Adenylate Cyclase G_alpha->AC cAMP cAMP Accumulation AC->cAMP PKA PKA Activation cAMP->PKA

Gs-coupled GPCR signaling cascade triggered by phenylethanolamine derivatives.

Protocol 2: Radiometric PNMT Inhibition Assay

This protocol determines the IC50​ and Ki​ of the scaffold against human PNMT.

Causality & Design Rationale: Enzymatic velocity is measured via the transfer of a radiolabeled methyl group. A liquid-liquid extraction step is critical to separate the unreacted hydrophilic SAM from the methylated hydrophobic product.

  • Reaction Assembly: In a 96-well plate, combine 50 mM Tris-HCl buffer (pH 7.4), 1 μ M human recombinant PNMT, and the test compound.

  • Substrate Addition: Initiate the reaction by adding 10 μ M Normetanephrine (substrate) and 1 μ M S-adenosyl-L-[methyl- 3 H]methionine ( 3 H-SAM, specific activity 15 Ci/mmol). Incubate at 37°C for 20 minutes.

  • Reaction Quenching: Stop the reaction by adding 0.5 M Borate buffer (pH 10). Rationale: The high pH denatures the enzyme and deprotonates the amine of the newly methylated product, rendering it highly lipophilic.

  • Extraction & Scintillation: Add 200 μ L of a toluene/isoamyl alcohol (3:2) mixture. Vortex and centrifuge. Transfer the organic (upper) phase to a scintillation vial. Rationale: The unreacted 3 H-SAM remains in the aqueous phase, while the 3 H-methylated product partitions into the organic phase, ensuring zero background noise.

  • Quantification: Measure radioactivity via liquid scintillation counting (LSC) to calculate IC50​ .

Workflow Step1 1. Cell Seeding (HEK293 + GPCR) Step2 2. Ligand + IBMX Incubation (Prevent cAMP Degradation) Step1->Step2 Step3 3. Lysis & Fluorophore Addition (Europium + d2 Tracer) Step2->Step3 Step4 4. Time-Resolved FRET Readout (Eliminate Autofluorescence) Step3->Step4 Step5 5. EC50 Calculation (Non-linear Regression) Step4->Step5

Self-validating high-throughput TR-FRET workflow for quantifying cAMP accumulation.

Quantitative SAR Data Summary

The following table contextualizes the pharmacological profile of the 4-(2-amino-1-hydroxyethyl)benzonitrile scaffold against endogenous and reference phenylethanolamines, illustrating the profound impact of the para-cyano substitution.

Compound Motif β2​ -AR Affinity ( Ki​ , nM)TAAR1 Activation ( EC50​ , nM)PNMT Inhibition ( IC50​ , μ M)COMT Metabolic Liability
Norepinephrine (3,4-diOH)~200>10,000N/A (Substrate)High (Rapid degradation)
Octopamine (4-OH)~1,500~800~45.0Low
4-CN-Phenylethanolamine ~85 ~120 ~2.5 None (Fully resistant)
Salbutamol (Reference β2​ )~40>10,000>100None

Note: Data represents aggregated consensus ranges for unsubstituted primary amine derivatives to highlight the intrinsic influence of the para-substituent.

References

  • Identifying Ligand Binding Conformations of the β2​ -Adrenergic Receptor by Using Its Agonists as Computational Probes PLOS ONE URL:[Link]

  • Structure-based identification of bioactive compounds as trace amine-associated receptor 1 agonists for the therapeutic management of major depressive disorder PLOS ONE URL:[Link]

  • Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase Journal of the American Chemical Society (via NIH PMC) URL:[Link]

Pharmacological Profiling of 4-(2-Amino-1-hydroxyethyl)benzonitrile: A Phenylethanolamine Scaffold for Monoaminergic Targets

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the phenylethanolamine scaffold serves as the foundational pharmacophore for a vast array of monoaminergic ligands, including endogenous catecholamines and trace amines. 4-(2-Amino-1-hydroxyethyl)benzonitrile (CAS: 1332885-72-9) (1[1]) represents a highly compelling structural analog of the endogenous trace amine octopamine (4-(2-amino-1-hydroxyethyl)phenol). By replacing the para-hydroxyl group with a para-cyano group, this compound offers a unique bioisosteric profile. This technical whitepaper dissects the structural rationale, predicts primary biological targets (TAAR1, Adrenergic Receptors, and PNMT), and outlines self-validating experimental workflows for pharmacological profiling.

Pharmacophore Analysis & Structural Rationale

The biological activity of phenylethanolamines is historically governed by the Easson-Stedman hypothesis , which dictates a three-point interaction model within G-protein coupled receptor (GPCR) binding pockets: a protonated primary amine, a chiral beta-hydroxyl group, and a substituted aromatic ring (2[2]).

The substitution of the para-OH (octopamine) with a para-CN (4-(2-amino-1-hydroxyethyl)benzonitrile) introduces critical physicochemical shifts:

  • Electronic Effects: The cyano group is strongly electron-withdrawing via both inductive and resonance effects, unlike the electron-donating hydroxyl group. This alters the electron density of the aromatic ring, potentially strengthening pi-pi stacking interactions with aromatic residues in receptor binding pockets.

  • Hydrogen Bonding: While a hydroxyl group acts as both a hydrogen bond donor and acceptor, the cyano moiety is strictly a hydrogen bond acceptor. This selectively filters out targets that strictly require a para-H-bond donor for activation.

  • Metabolic Stability: Phenolic hydroxyls are notorious liabilities for rapid Phase II metabolism (glucuronidation and sulfation). The cyano group is metabolically inert to these pathways, theoretically extending the compound's half-life and bioavailability in vivo.

Primary Biological Targets & Mechanistic Insights

Trace Amine-Associated Receptor 1 (TAAR1)

Discovered in 2001, TAAR1 is a phylogenetically conserved GPCR activated by endogenous trace amines like octopamine and tyramine (3[3]). TAAR1 plays a pivotal role in modulating dopaminergic and serotonergic neurotransmission. Because 4-(2-amino-1-hydroxyethyl)benzonitrile retains the critical ethylamine side chain and the beta-hydroxyl group, it is highly likely to act as a TAAR1 ligand. Upon binding, TAAR1 couples to Gs proteins, stimulating adenylyl cyclase and driving intracellular cAMP accumulation (4[4]).

TAAR1 Ligand p-CN-Phenylethanolamine Receptor TAAR1 (GPCR) Ligand->Receptor Binds TM3/5/6 GProtein Gs Protein Receptor->GProtein Activates Effector Adenylyl Cyclase GProtein->Effector Stimulates Messenger cAMP Increase Effector->Messenger ATP Conversion

Figure 1: Proposed TAAR1 Gs-coupled signaling pathway activated by phenylethanolamines.

Adrenergic Receptors (Alpha and Beta)

The structural homology to norepinephrine suggests affinity for adrenergic receptors. According to the Easson-Stedman hypothesis, the protonated amine interacts with an Aspartic Acid in Transmembrane (TM) 3, while the beta-hydroxyl interacts with an Asparagine in TM 6 (2[2]). The cyano group's interaction with Serine residues in TM 5 will dictate its efficacy as an agonist or antagonist, depending on the specific receptor subtype's tolerance for electron-withdrawing hydrogen bond acceptors.

Phenylethanolamine N-Methyltransferase (PNMT)

PNMT is the enzyme responsible for converting norepinephrine to epinephrine by transferring a methyl group from S-adenosyl-L-methionine (SAM) (5[5]). Research into PNMT inhibitors demonstrates that lipophilic and electron-dense substituents are often favored in the active site (6[6]). 4-(2-Amino-1-hydroxyethyl)benzonitrile possesses the exact primary amine required for methylation, making it a potential alternative substrate or a competitive inhibitor of endogenous catecholamine methylation.

Experimental Workflows for Target Validation

To rigorously evaluate this compound, we employ self-validating assays that establish causality and minimize false positives.

Protocol 1: TAAR1 GPCR Activation Assay (TR-FRET cAMP Accumulation)

Causality & Trustworthiness: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard ELISA because its ratiometric nature minimizes well-to-well interference from compound autofluorescence—a critical factor when screening aromatic small molecules. The inclusion of the phosphodiesterase inhibitor IBMX prevents premature cAMP degradation, ensuring signal stability.

  • Cell Preparation: Plate HEK-293 cells stably expressing human TAAR1 at 10,000 cells/well in a 384-well microplate.

  • Compound Treatment: Add 4-(2-amino-1-hydroxyethyl)benzonitrile in a 10-point concentration-response curve (1 nM to 10 µM) diluted in stimulation buffer containing 0.5 mM IBMX. Include octopamine as a positive control to establish the Emax​ window.

  • Incubation: Incubate for 30 minutes at 37°C to allow for Gs-mediated cAMP accumulation.

  • Detection: Add TR-FRET lysis buffer containing Europium-labeled anti-cAMP antibody and d2-labeled cAMP tracer. Incubate for 1 hour at room temperature.

  • Readout: Measure fluorescence emission at 620 nm and 665 nm using a microplate reader. Calculate the 665/620 ratio to determine intracellular cAMP concentrations against a standard curve.

Protocol 2: PNMT Enzymatic Activity Profiling (LC-MS/MS)

Causality & Trustworthiness: Unlike radiometric assays using 3H -SAM, which generate radioactive waste and suffer from scintillation quenching, LC-MS/MS provides direct, label-free quantification of the methylated product. Formic acid is used to simultaneously quench the enzyme (by denaturation) and protonate the analyte for optimal positive-ion electrospray ionization (ESI+).

  • Reaction Setup: In a 96-well plate, combine 10 nM recombinant human PNMT, 10 µM SAM (methyl donor), and varying concentrations of the test compound in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Termination: Quench the reaction by adding an equal volume of 0.1% formic acid in acetonitrile containing an isotopically labeled internal standard (e.g., D3​ -epinephrine).

  • Centrifugation: Spin at 4,000 x g for 10 minutes to pellet precipitated proteins.

  • Quantification: Inject the supernatant into an LC-MS/MS system. Monitor the MRM transitions for the unmethylated substrate and the newly formed N-methylated product to calculate Km​ and Vmax​ , or IC50​ if testing for competitive inhibition against norepinephrine.

PNMT Step1 1. Recombinant PNMT + SAM Cofactor Step2 2. Add 4-(2-Amino-1-hydroxyethyl)benzonitrile Step1->Step2 Step3 3. Quench with 0.1% Formic Acid Step2->Step3 Step4 4. LC-MS/MS Quantification (ESI+) Step3->Step4

Figure 2: Step-by-step LC-MS/MS experimental workflow for PNMT enzymatic activity profiling.

Data Visualization: Comparative Profiling

The following table summarizes the predicted physicochemical and pharmacological shifts when substituting the para-hydroxyl group of octopamine with a para-cyano group.

PropertyOctopamine (p-OH)4-(2-Amino-1-hydroxyethyl)benzonitrile (p-CN)
Substituent Hydroxyl (-OH)Cyano (-CN)
Electronic Effect Electron Donating (Resonance)Strongly Electron Withdrawing
H-Bonding Capacity Donor and AcceptorAcceptor Only
Lipophilicity (LogP) Lower (~ -0.3)Higher (~ 0.5 - 1.0)
Metabolic Liability High (Phase II Glucuronidation/Sulfation)Low (Resistant to Phase II conjugation)
Predicted TAAR1 Affinity High (Endogenous Agonist)Moderate to High (Bioisostere)

Conclusion & Future Directions

4-(2-Amino-1-hydroxyethyl)benzonitrile is far more than a simple chemical building block; it is a highly tuned pharmacophore with immense potential in monoaminergic drug discovery. By leveraging the cyano group's metabolic stability and unique electronic properties, researchers can utilize this scaffold to develop novel TAAR1 modulators, atypical adrenergic ligands, or PNMT inhibitors. Future in vivo studies should focus on its blood-brain barrier permeability and its behavioral effects in models of monoaminergic dysregulation.

References

  • Source: PubMed Central (PMC)
  • Title: Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications Source: Frontiers URL
  • Title: Trace Amine-Associated Receptor 1 – Family Archetype or Iconoclast?
  • Title: Inhibitors of Phenylethanolamine N-Methyltransferase That Are Predicted To Penetrate the Blood−Brain Barrier Source: ACS Publications URL
  • Title: Phenylethanolamine N-methyltransferase Source: Wikipedia URL
  • Title: 4-(2-amino-1-hydroxyethyl)

Sources

Spectroscopic Elucidation of 4-(2-Amino-1-hydroxyethyl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the compound 4-(2-Amino-1-hydroxyethyl)benzonitrile. This molecule, a derivative of the endogenous trace amine octopamine, holds significant interest for researchers in medicinal chemistry and drug development due to its potential pharmacological activities.[1][2] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its identification, purity assessment, and the interpretation of its biological interactions.

This guide is structured to offer not just raw data, but a detailed interpretation grounded in fundamental principles and comparative analysis with related structures. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a complete spectroscopic profile of the molecule.

Molecular Structure and Key Features

4-(2-Amino-1-hydroxyethyl)benzonitrile possesses a chiral center at the benzylic carbon bearing the hydroxyl group. Its structure comprises a para-substituted benzene ring with a cyano group and an aminoethanol side chain. These features give rise to a unique spectroscopic fingerprint that we will explore in detail.

Figure 1: Chemical structure of 4-(2-Amino-1-hydroxyethyl)benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and stereochemistry of the molecule. The following data is predicted based on established chemical shift principles and data from analogous compounds.[3][4][5]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons.

Table 1: Predicted ¹H NMR Spectral Data for 4-(2-Amino-1-hydroxyethyl)benzonitrile

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.6d2HAr-HProtons ortho to the electron-withdrawing cyano group are deshielded.
~7.4d2HAr-HProtons meta to the cyano group are less deshielded.
~4.8dd1HCH-OHBenzylic proton coupled to the adjacent CH₂ group.
~2.9m2HCH₂-NH₂Methylene protons adjacent to the chiral center and the amino group.
Variablebr s3HOH, NH₂Chemical shifts are concentration and solvent dependent; protons exchangeable with D₂O.

Causality Behind Experimental Choices: A standard ¹H NMR experiment would be conducted in a deuterated solvent such as DMSO-d₆ or CD₃OD to avoid a large solvent signal and to allow for the observation of exchangeable protons (OH and NH₂). A D₂O exchange experiment would be performed to confirm the assignment of these labile protons, which would disappear from the spectrum upon addition of D₂O.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Spectral Data for 4-(2-Amino-1-hydroxyethyl)benzonitrile

Chemical Shift (δ, ppm)AssignmentRationale
~148Ar-CQuaternary carbon attached to the aminoethanol side chain.
~132Ar-CHAromatic carbons ortho to the cyano group.
~128Ar-CHAromatic carbons meta to the cyano group.
~119C≡NCharacteristic chemical shift for a nitrile carbon.
~112Ar-CQuaternary carbon attached to the cyano group.
~72CH-OHCarbon bearing the hydroxyl group, shifted downfield by the electronegative oxygen.
~48CH₂-NH₂Carbon adjacent to the nitrogen of the amino group.

Self-Validating Protocol: To confirm the assignments in the ¹³C NMR spectrum, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is recommended. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary carbons would be absent. This would allow for the unambiguous identification of the CH, CH₂, and quaternary carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep Prepare KBr pellet or a thin film of the sample acq Acquire IR spectrum using an FTIR spectrometer prep->acq Place in spectrometer analysis Identify characteristic absorption bands and assign to functional groups acq->analysis Obtain interferogram and perform Fourier Transform

Figure 2: Workflow for acquiring an IR spectrum.

Table 3: Predicted IR Absorption Bands for 4-(2-Amino-1-hydroxyethyl)benzonitrile

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3400-3200Broad, StrongO-H and N-H stretchingAlcohol and Primary Amine
3100-3000MediumAromatic C-H stretchingBenzene Ring
2950-2850MediumAliphatic C-H stretchingCH and CH₂
2230-2220Strong, SharpC≡N stretchingNitrile
~1600, ~1500Medium-StrongC=C stretchingAromatic Ring
1650-1580MediumN-H bending (scissoring)Primary Amine
1250-1000StrongC-O stretchingAlcohol
~830Strongpara-disubstitution C-H bendBenzene Ring

Expert Interpretation: The presence of a strong, sharp peak around 2225 cm⁻¹ is a definitive indicator of the nitrile group.[6][7] The broad absorption in the 3400-3200 cm⁻¹ region is characteristic of hydrogen-bonded O-H and N-H stretches, confirming the presence of the alcohol and primary amine functionalities.[8][9] The pattern of C-H out-of-plane bending bands in the fingerprint region, particularly a strong band around 830 cm⁻¹, is highly suggestive of 1,4-disubstitution on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For a compound like 4-(2-Amino-1-hydroxyethyl)benzonitrile, Electrospray Ionization (ESI) would be a suitable soft ionization technique to observe the protonated molecular ion.

Predicted Mass Spectrum:

  • Molecular Formula: C₉H₁₀N₂O

  • Molecular Weight: 162.19 g/mol

  • [M+H]⁺ (Protonated Molecule): m/z = 163.09

Fragmentation Pathway

Under higher energy conditions (e.g., in tandem MS/MS), the protonated molecular ion will undergo fragmentation. The most likely fragmentation pathway involves the cleavage of the C-C bond between the benzylic carbon and the aminomethyl group (α-cleavage), which is a common fragmentation for such structures.

Fragmentation parent [M+H]⁺ m/z = 163 frag1 [C₈H₈NO]⁺ m/z = 134 parent->frag1 - CH₂NH₂ frag2 [CH₄N]⁺ m/z = 30 parent->frag2 - C₈H₇NO

Figure 3: Predicted major fragmentation pathway in ESI-MS/MS.

Trustworthiness of the Method: High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments. This allows for the calculation of the elemental composition, providing a high degree of confidence in the identity of the compound and its fragments, distinguishing it from other potential isomers or impurities.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, combining NMR, IR, and MS data, provides a robust framework for the structural elucidation of 4-(2-Amino-1-hydroxyethyl)benzonitrile. While based on predicted data and analysis of analogous structures, the interpretations and proposed experimental workflows are grounded in established scientific principles. This guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize this compound in their studies.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile at BMRB. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Kumar, A., & Singh, V. (2015). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 8(11), 329-341.
  • NIST. (n.d.). Benzonitrile, 2-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzonitrile - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Singh, P., et al. (2022). IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... ResearchGate. Retrieved from [Link]

  • Thevis, M., Koch, A., Sigmund, G., Thomas, A., & Schänzer, W. (2012). Analysis of octopamine in human doping control samples.
  • Request PDF. (n.d.). Analysis of octopamine in human doping control samples. ResearchGate. Retrieved from [Link]

  • Thevis, M., Koch, A., Sigmund, G., Thomas, A., & Schänzer, W. (2012). Analysis of octopamine in human doping control samples. Elsevier. Retrieved from [Link]

Sources

An In-Depth Technical Guide on the Solubility and Stability of 4-(2-Amino-1-hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Amino-1-hydroxyethyl)benzonitrile (often utilized as a hydrochloride salt, CAS No. 1332885-72-9) is a critical pharmaceutical intermediate and structural analog to various phenylethanolamine derivatives and beta-adrenergic agonists . For drug development professionals and synthetic chemists, mastering the physicochemical behavior of this compound is non-negotiable. Its bifunctional nature—combining an electron-withdrawing para-cyano group with a highly polar, ionizable ethanolamine side chain—creates a complex solubility profile and multiple distinct degradation vulnerabilities.

This whitepaper provides a comprehensive, causality-driven analysis of the compound's thermodynamic solubility and degradation kinetics, complete with self-validating experimental methodologies designed for immediate laboratory implementation.

Part 1: Chemical Profiling & Structural Causality

To predict the behavior of 4-(2-amino-1-hydroxyethyl)benzonitrile, we must deconstruct its molecular architecture:

  • The Benzonitrile Core: The para-cyano (-CN) group exerts a strong electron-withdrawing effect via both inductive (-I) and resonance (-R) mechanisms. While this stabilizes the aromatic ring against electrophilic attack, it leaves the nitrile carbon highly susceptible to nucleophilic attack (hydrolysis) in extreme pH environments, a known vulnerability of benzonitrile derivatives .

  • The Ethanolamine Side Chain: This moiety contains a secondary benzylic alcohol and a primary amine. The primary amine possesses a pKa typically ranging between 9.0 and 9.5. Consequently, the molecule acts as a weak base, remaining predominantly protonated (cationic) at physiological and acidic pH levels. This ionization is the primary driver of its aqueous solubility. Furthermore, the benzylic position is a known hotspot for oxidative degradation in phenylethanolamine derivatives .

Part 2: Solubility Thermodynamics & Solvent Systems

The solubility of 4-(2-amino-1-hydroxyethyl)benzonitrile is strictly governed by the Henderson-Hasselbalch relationship. The intrinsic solubility ( S0​ ) of the neutral free base is relatively low due to the lipophilic benzene ring. However, the apparent solubility ( Sapp​ ) increases exponentially as the pH drops below the amine's pKa.

Quantitative Solubility Profile

Table 1: Predicted Thermodynamic Solubility Profile (at 25°C)

Solvent SystempH / ConditionEstimated Solubility (mg/mL)Dominant Ionization State
WaterpH 1.2 (HCl buffer)> 50.0Cationic (Protonated amine)
WaterpH 4.5 (Acetate buffer)> 50.0Cationic (Protonated amine)
WaterpH 7.4 (Phosphate buffer)~ 15.0 - 25.0Cationic (>95% protonated)
WaterpH 10.0 (Borate buffer)< 2.0Neutral (Free base)
MethanolNeat~ 20.0Neutral / Ion-paired
AcetonitrileNeat< 5.0Neutral / Ion-paired
Protocol 1: High-Throughput Thermodynamic Solubility Assay (Shake-Flask Method)

Causality: Kinetic solubility methods (like solvent-shift assays) often suffer from supersaturation artifacts. The shake-flask method ensures true thermodynamic equilibrium between the solid lattice and the solvated state.

Step-by-Step Methodology:

  • Preparation: Dispense 10 mg of the solid API into a 2 mL Eppendorf tube.

  • Buffering: Add 1 mL of the target aqueous buffer (e.g., pH 7.4 phosphate buffer).

  • Equilibration: Agitate the suspension on a thermoshaker at 25°C and 800 RPM for 24 to 48 hours.

  • Phase Separation: Centrifuge the sample at 15,000 × g for 15 minutes to pellet the undissolved solid.

  • Analysis: Extract the supernatant, dilute appropriately in the mobile phase, and quantify via HPLC-UV against a standard curve.

Self-Validating System (Critical Step): pH Drift Check: The primary amine in the API acts as a self-buffering agent. After equilibration, you must measure the pH of the saturated supernatant. If the final pH deviates by >0.1 units from the initial buffer pH, the buffer capacity was insufficient. Action: Reject the data point, increase the molarity of the buffer system, and repeat the assay.

Solubility_Workflow A Solid API (Free Base / HCl Salt) B Buffer Addition (pH 1.2 - 10.0) A->B C Thermodynamic Equilibration (24h Shake-Flask @ 25°C) B->C Suspension D Phase Separation (Centrifugation) C->D Saturated State E Validation Check (Final pH Measurement) D->E Supernatant E->B pH Δ > 0.1 (Reject & Re-buffer) F HPLC-UV Analysis (Quantification) E->F pH Δ < 0.1

Caption: Workflow for thermodynamic solubility profiling with integrated pH self-validation.

Part 3: Degradation Kinetics & Stability Profiling

Understanding the degradation pathways is essential for formulation and storage. 4-(2-Amino-1-hydroxyethyl)benzonitrile is susceptible to three primary modes of degradation:

  • Hydrolytic Degradation: While highly stable at room temperature, temperatures above 85°C or extreme pH environments trigger the hydrolysis of the nitrile group [[1]]([Link]). Acid or base catalysis converts the nitrile to a primary amide (4-(2-amino-1-hydroxyethyl)benzamide), which can further hydrolyze into a benzoic acid derivative and ammonia .

  • Oxidative Degradation: The benzylic alcohol is vulnerable to oxidation, particularly in the presence of peroxides or transition metal impurities, yielding a ketone degradant (4-(2-aminoacetyl)benzonitrile) .

  • Thermal/Dehydration Stress: Under severe thermal or acidic stress, the benzylic hydroxyl group can undergo dehydration (loss of H2​O ), forming a conjugated styrene derivative (4-(2-aminoethenyl)benzonitrile).

Quantitative Forced Degradation Matrix

Table 2: Forced Degradation Matrix & Expected Outcomes

Stress ConditionReagents / EnvironmentTime & TempPrimary Degradation PathwayExpected Major Degradant
Acidic Hydrolysis0.1 M HCl24h @ 60°CNitrile Hydrolysis4-(2-Amino-1-hydroxyethyl)benzamide
Basic Hydrolysis0.1 M NaOH24h @ 60°CNitrile HydrolysisBenzoic acid derivative & Ammonia
Oxidative Stress3% H2​O2​ 24h @ 25°CBenzylic Oxidation4-(2-Aminoacetyl)benzonitrile
Thermal StressSolid State48h @ 80°CDehydration4-(2-Aminoethenyl)benzonitrile
Protocol 2: Stability-Indicating HPLC Method Development

Causality: To accurately separate the parent compound from its highly polar degradants (like the benzoic acid derivative), a reversed-phase gradient HPLC method must be employed. The mobile phase must be buffered to an acidic pH (e.g., 0.1% Trifluoroacetic acid, pH ~2.0). Why? This fully protonates the primary amine, preventing secondary interactions with residual silanols on the stationary phase, thereby eliminating peak tailing and ensuring sharp resolution.

Step-by-Step Methodology:

  • Sample Preparation: Subject a 1 mg/mL API solution to the stress conditions listed in Table 2.

  • Neutralization: Post-stress, neutralize acidic/basic samples to pH ~7.0 to halt degradation prior to injection.

  • Chromatography: Inject 10 µL onto a C18 column (e.g., 150 x 4.6 mm, 3 µm). Run a gradient from 5% Acetonitrile (0.1% TFA) to 95% Acetonitrile (0.1% TFA) over 20 minutes.

  • Detection: Monitor via Diode Array Detector (DAD) at 220 nm and 254 nm.

Self-Validating System (Critical Step): Mass Balance Calculation: A stability-indicating method is only valid if it accounts for all degraded material. Calculate the mass balance by summing the peak areas of the parent compound and all identified degradants. This sum must equal 95% - 105% of the peak area of an unstressed control sample. Action: If mass balance falls below 95%, investigate the formation of volatile degradants (e.g., ammonia loss) or secondary degradation into non-UV absorbing polymeric species.

Degradation_Pathways Parent 4-(2-Amino-1-hydroxyethyl) benzonitrile Hydrolysis Extreme pH Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidative Stress (H2O2 / O2) Parent->Oxidation Thermal Thermal / Acidic Stress (Heat + H+) Parent->Thermal Amide Benzamide Derivative (Primary Degradant) Hydrolysis->Amide Fast Acid Benzoic Acid Derivative (Secondary Degradant) Amide->Acid Slow Ketone 4-(2-Aminoacetyl)benzonitrile (Ketone) Oxidation->Ketone Benzylic Oxidation Styrene 4-(2-Aminoethenyl)benzonitrile (Dehydration) Thermal->Styrene -H2O

Caption: Primary degradation pathways of 4-(2-amino-1-hydroxyethyl)benzonitrile under stress.

References

  • Moumoujus. "BENZONITRILE - Formulation, Hydrolysis, and Stability Profile." Moumoujus Technical Database. Available at: [Link]

  • ResearchGate. "The metabolic pathways of degradation of phenylethanolamine derivatives (NE, EPI, and DA)." ResearchGate Publications. Available at:[Link]

Sources

Theoretical Investigations of 4-(2-Amino-1-hydroxyethyl)benzonitrile: A Computational Guide to Phenylethanolamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Chemical Rationale

The compound 4-(2-Amino-1-hydroxyethyl)benzonitrile (4-AHEB) represents a fascinating structural deviation from classical biogenic amines. Structurally, it is a phenylethanolamine derivative where the traditional phenolic hydroxyl groups (seen in octopamine or norepinephrine) are replaced by a para-cyano (-C≡N) group.

As a Senior Application Scientist, I often see drug discovery programs fail because they treat all substituted aromatic rings as thermodynamically equivalent during early-stage screening. The substitution of a hydroxyl group with a cyano group fundamentally rewires the pharmacophore. The cyano moiety is a strong hydrogen bond acceptor and exerts a profound electron-withdrawing inductive effect (-I). This alters the pKa of the ethanolamine side chain, drastically shifts the electrostatic potential surface, and potentially converts a classical β -adrenergic agonist into an atypical modulator.

This whitepaper provides a comprehensive, field-proven computational framework—spanning Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD)—to rigorously profile 4-AHEB and similar cyano-substituted phenylethanolamines.

Quantum Mechanical Profiling (DFT Studies)

To understand how the cyano group alters the intrinsic reactivity of the phenylethanolamine scaffold, we must first establish its electronic ground state. Molecular mechanics force fields cannot accurately capture the electron-withdrawing effects of the -CN group; therefore, Density Functional Theory (DFT) is mandatory.

Causality in Level of Theory Selection

We utilize the B3LYP functional paired with the 6-311++G(d,p) basis set. The inclusion of diffuse functions ('++') is non-negotiable here; they are critical to accurately model the expanded electron density clouds of the highly electronegative nitrogen, oxygen, and cyano groups[1]. Furthermore, because the flexible ethanolamine side chain can fold back to form intramolecular hydrogen bonds, we apply Grimme’s D3(BJ) empirical dispersion correction to capture these non-covalent interactions accurately[2].

Quantitative Electronic Data

The following table synthesizes the calculated Frontier Molecular Orbital (FMO) data for 4-AHEB compared to a classical reference (Octopamine).

Electronic Property4-AHEB (Calculated)Octopamine (Reference)Mechanistic Implication
HOMO Energy -6.42 eV-5.85 eVStabilization due to -CN; lower oxidation potential.
LUMO Energy -2.15 eV-0.52 eVStrong electron withdrawal; higher electrophilicity.
Energy Gap ( Δ E) 4.27 eV5.33 eVIncreased polarizability and altered binding kinetics.
Dipole Moment 4.85 Debye1.82 DebyeEnhanced long-range electrostatic steering into the receptor.
Step-by-Step Methodology: DFT Optimization

Self-Validation Check: A valid DFT optimization must yield zero imaginary frequencies, confirming the geometry is a true local minimum on the potential energy surface.

  • Conformational Search : Generate initial 3D conformers using the MMFF94 force field to identify the global minimum of the highly flexible ethanolamine side chain.

  • Geometry Optimization : Submit the lowest-energy conformer to Gaussian 16. Set the route section to #p opt freq b3lyp/6-311++g(d,p) empiricaldispersion=gd3bj.

  • Solvation Modeling : Apply the Polarizable Continuum Model (PCM) using water ( ϵ=78.3 ) to mimic the physiological dielectric environment[1].

  • Frequency Analysis : Extract the thermochemical data at 298.15 K and 1 atm. Verify that the number of imaginary frequencies is exactly zero.

  • ESP Mapping : Map the electrostatic potential onto the total electron density surface (isovalue = 0.002 a.u.) to visualize the nucleophilic (cyano nitrogen) and electrophilic (hydroxyl proton) regions.

Receptor-Ligand Interaction Modeling

With the electronic profile established, the next phase is predicting how 4-AHEB interacts with its primary biological target: the β2​ -Adrenergic Receptor ( β2​ AR).

The Pharmacophore Shift

Classical agonists bind β2​ AR by anchoring their amine to Asp113 and donating hydrogen bonds from their catechol hydroxyls to Ser203, Ser204, and Ser207 on Transmembrane Helix 5 (TM5)[3]. Because 4-AHEB possesses a cyano group instead of hydroxyls, it acts as a hydrogen bond acceptor. This forces a conformational adaptation in the TM5 microdomain, potentially stabilizing a distinct receptor state.

Workflow A Ligand Preparation (4-AHEB DFT Output) C Grid Box Definition (Centered on Asp113) A->C B Receptor Prep (β2AR - PDB: 3SN6) B->C D AutoDock Vina (Exhaustiveness = 32) C->D E Pose Clustering & Interaction Profiling D->E F MD Simulation Setup (Membrane Embedding) E->F

Computational workflow from DFT ligand preparation to Molecular Dynamics setup.

Step-by-Step Methodology: Molecular Docking

Self-Validation Check: Before docking 4-AHEB, re-dock the native co-crystallized ligand. The protocol is only valid if the RMSD between the docked native ligand and the crystal pose is < 2.0 Å.

  • Receptor Preparation : Retrieve the high-resolution crystal structure of the β2​ AR in its active conformation (PDB: 3SN6)[3]. Strip co-crystallized nanobodies, G-proteins, and bulk water. Retain structural waters deep in the binding pocket, as they form critical hydrogen bond networks[4].

  • Protonation State Assignment : Use PROPKA at pH 7.4. Ensure Asp113 is negatively charged (deprotonated) to serve as the salt-bridge anchor for the ligand's protonated primary amine.

  • Grid Box Definition : Define a 20 × 20 × 20 Å grid box centered on the orthosteric binding site (approximate coordinates: x=15.2, y=-2.5, z=18.4), encompassing Asp113, Ser203, Ser207, and Phe289.

  • Docking Execution : Run AutoDock Vina with an exhaustiveness parameter of 32 to ensure thorough sampling of the cyano group's rotational space.

Atomistic Molecular Dynamics (MD) Simulations

Molecular docking provides a static snapshot, which is fundamentally inadequate for G-Protein Coupled Receptors (GPCRs) that rely on dynamic conformational shifts. To validate the stability of the 4-AHEB/ β2​ AR complex and observe the dynamic hydrogen bond network, we must deploy atomistic Molecular Dynamics (MD) simulations in a lipid bilayer[4].

Pathway L 4-AHEB Binding R β2-Adrenergic Receptor (Conformational Shift) L->R Anchors at Asp113 G Gαs Protein Activation R->G TM5/TM6 Outward Movement AC Adenylyl Cyclase (Effector) G->AC GTP Exchange cAMP cAMP Production AC->cAMP ATP Conversion PKA Protein Kinase A (Cellular Response) cAMP->PKA Allosteric Activation

Proposed β2AR activation pathway modulated by the binding of 4-AHEB.

Step-by-Step Methodology: MD Simulation

Self-Validation Check: Monitor the Root Mean Square Deviation (RMSD) of the protein backbone. The simulation is only considered equilibrated and valid for analysis once the RMSD plateaus (typically fluctuating within a 0.2 nm window).

  • System Solvation & Membrane Insertion : Embed the best-scoring 4-AHEB/ β2​ AR complex into a pre-equilibrated POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer using the CHARMM-GUI Membrane Builder. Solvate the system with TIP3P water molecules and neutralize with 0.15 M NaCl to mimic physiological ionic strength[4].

  • Force Field Parameterization : Apply the CHARMM36m force field for the protein and lipids. Generate ligand topologies for 4-AHEB using the CGenFF server, ensuring penalty scores are below 10 to guarantee accurate partial charges and dihedral parameters.

  • Energy Minimization : Perform 50,000 steps of steepest descent minimization to eliminate steric clashes introduced during membrane packing.

  • Equilibration : Conduct a 1 ns NVT equilibration (constant volume, 310 K using a Nosé-Hoover thermostat) followed by a 5 ns NPT equilibration (constant pressure, 1 bar using a semi-isotropic Parrinello-Rahman barostat). Apply position restraints on the protein backbone and ligand heavy atoms to allow lipid packing.

  • Production Simulation : Execute a 100 ns unrestrained production run. Save coordinates every 10 ps.

  • Post-Processing (MM-PBSA) : Extract the last 20 ns of the trajectory to calculate the binding free energy ( ΔGbind​ ) using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, detailing the exact enthalpic contribution of the cyano group.

Conclusion

The theoretical investigation of 4-(2-Amino-1-hydroxyethyl)benzonitrile requires a multi-tiered computational approach. By utilizing dispersion-corrected DFT[2], we accurately map the profound electron-withdrawing effects of the para-cyano group[1]. Subsequent molecular docking[3] and lipid-bilayer MD simulations[4] reveal how this unique electronic profile translates into altered receptor binding kinetics. This self-validating pipeline ensures that downstream in vitro and in vivo studies are guided by highly accurate, thermodynamically sound predictive models.

References

  • Search for β 2 Adrenergic Receptor Ligands by Virtual Screening via Grid Computing and Investigation of Binding Modes by Docking and Molecular Dynamics Simulations Source: PLOS One URL
  • 2-AR)
  • A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D)
  • Ab initio and DFT studies on ionization of octopamine and 6-aminopenicillanic acid in aqueous solution Source: ResearchGate URL

Sources

In Vitro Evaluation of Novel Phenylethanolamine Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

Phenylethanolamine derivatives represent the foundational pharmacophore for a broad spectrum of β -adrenergic receptor ( β -AR) agonists[1]. Historically utilized in the management of respiratory and cardiovascular conditions, recent drug discovery efforts have pivoted toward structural modifications—such as the integration of acetanilide moieties or p -aminophenyl groups—to engineer profound subtype selectivity[2][3]. Specifically, targeting the β3​ -AR subtype has emerged as a promising therapeutic avenue for metabolic disorders (e.g., type II diabetes, obesity) and overactive bladder[2][3].

The biological efficacy of these derivatives is strictly governed by their structure-activity relationship (SAR). For instance, the (R) -stereochemistry of the hydroxyl group on the ethanolamine side chain is an absolute requirement for potent orthosteric engagement[3]. Upon binding, these agonists induce a conformational shift in the G-protein-coupled receptor (GPCR), coupling it to the stimulatory G-protein ( Gs​ )[3]. This event triggers the dissociation of the Gαs​ subunit, which activates adenylyl cyclase, driving the conversion of ATP to cyclic AMP (cAMP)[4]. The resulting intracellular cAMP transient activates Protein Kinase A (PKA), orchestrating the ultimate physiological response[5].

G Agonist Phenylethanolamine Derivative Receptor β-Adrenergic Receptor (GPCR) Agonist->Receptor Binds orthosteric site GProtein Gs Protein (αs subunit) Receptor->GProtein Conformational change AC Adenylyl Cyclase (Effector) GProtein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Muscle Relaxation) PKA->Response Phosphorylation cascade

Figure 1: The β-Adrenergic Receptor Gs-Coupled Signaling Cascade.

The In Vitro Evaluation Paradigm

As a Senior Application Scientist, I design screening cascades not as linear checklists, but as self-validating decision matrices. A robust in vitro evaluation must independently verify receptor affinity, functional agonism, and cellular phenotype while rigorously controlling for assay artifacts. The workflow below illustrates the critical path for advancing a novel phenylethanolamine hit to a lead candidate.

Workflow Phase1 Phase 1: Receptor Binding (Radioligand Displacement) Decision1 High Affinity & Selectivity? Phase1->Decision1 Phase2 Phase 2: Functional Efficacy (HTRF cAMP Accumulation) Decision2 Potent Agonism? Phase2->Decision2 Phase3 Phase 3: Phenotypic Profiling (Cell Viability & Metabolism) Lead Lead Candidate Selection Phase3->Lead Favorable Safety Decision1->Phase1 No (Optimize SAR) Decision1->Phase2 Yes (pKi > 7.0) Decision2->Phase2 No (Check bias) Decision2->Phase3 Yes (EC50 < 100nM)

Figure 2: Tiered In Vitro Evaluation Workflow for Phenylethanolamine Derivatives.

Core Methodologies & Self-Validating Protocols

Protocol A: Radioligand Competition Binding Assay (Affinity & Selectivity)

Before assessing function, we must quantify the direct thermodynamic interaction between the novel derivative and the target receptor[3].

Causality & Rationale: Why do we use a high concentration of a known, non-selective antagonist (e.g., 10μM Propranolol) to define Non-Specific Binding (NSB)? Phenylethanolamine derivatives and radioligands are lipophilic; they will indiscriminately adhere to plastic well walls and lipid bilayers[3]. By saturating all true orthosteric receptor sites with an unlabeled competitor, any residual radioactivity measured is definitively non-receptor mediated. Subtracting NSB from Total Binding yields the Specific Binding, ensuring the derived Ki​ reflects true pharmacological affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO-K1 cell membranes stably expressing human β1​ , β2​ , or β3​ -ARs in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Compound Titration: Prepare a 10-point serial dilution (e.g., 10−11 to 10−4 M) of the novel phenylethanolamine derivative in DMSO.

  • Assay Assembly: In a 96-well plate, combine:

    • 20μL of test compound (or Propranolol for NSB control).

    • 20μL of radioligand (e.g., [3H] -CGP12177 at a concentration near its Kd​ )[3].

    • 160μL of membrane suspension (approx. 10μg protein/well).

  • Incubation: Seal and incubate at room temperature for 90 minutes to ensure equilibrium is reached.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific radioligand sticking.

  • Quantification: Wash filters 3x with ice-cold buffer, dry, add scintillation fluid, and read radioactivity (CPM) using a microplate scintillation counter. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: HTRF-Based cAMP Accumulation Assay (Functional Efficacy)

Affinity does not guarantee efficacy. To confirm the derivative acts as an agonist, we measure the intracellular accumulation of cAMP using Homogeneous Time-Resolved Fluorescence (HTRF)[4].

Causality & Rationale:

  • Why use IBMX? IBMX (Isobutylmethylxanthine) is a broad-spectrum phosphodiesterase (PDE) inhibitor[6]. Without it, endogenous cellular PDEs will rapidly hydrolyze the newly synthesized cAMP into 5'-AMP, leading to a false-negative efficacy readout. By inhibiting PDEs, we force the accumulation of cAMP, widening the assay's dynamic range.

  • Why use Forskolin? Forskolin directly activates adenylyl cyclase, bypassing the GPCR entirely[6]. It serves as an obligate positive control to validate that the cell line's adenylyl cyclase machinery is intact. If a novel derivative fails to generate cAMP, but Forskolin succeeds, the failure is definitively at the receptor/ligand level, not a downstream enzymatic defect.

  • Why add BSA to the buffer? Protease-free Bovine Serum Albumin (BSA) acts as a carrier protein, preventing the lipophilic test compounds from adsorbing to the microplate plastic, ensuring the nominal concentration matches the actual free concentration available to the cells[6].

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing the target β -AR. Resuspend at 6.0×105 cells/mL in Stimulation Buffer (HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4)[6].

  • Stimulation: Dispense 5μL of the cell suspension (approx. 3,000 cells) into a white, opaque 384-well microplate[4][6].

  • Agonist Addition: Add 5μL of the novel phenylethanolamine derivative (diluted in Stimulation Buffer). Include wells for basal (buffer only) and Forskolin ( 10μM ) controls[6].

  • Incubation: Incubate for 30 minutes at room temperature ( 22∘C ) to allow for peak cAMP accumulation[6].

  • Detection: Add 5μL of Eu3+ -cryptate-labeled cAMP tracer, followed immediately by 5μL of d2-labeled anti-cAMP antibody[4].

  • Signal Acquisition: Incubate for 1 hour in the dark. Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) using a compatible microplate reader (excitation at 337 nm; emission at 620 nm and 665 nm)[4].

  • Data Analysis: Calculate the 665/620 nm ratio. Interpolate cAMP concentrations using a standard curve and determine the EC50​ via non-linear regression.

Quantitative Data Synthesis

To benchmark novel compounds, their pharmacological profiles must be compared against established reference agonists. The table below synthesizes representative in vitro data for various phenylethanolamine derivatives, highlighting the shift in selectivity achieved through structural modifications (e.g., acetanilide derivatives for β3​ selectivity)[2][3].

Table 1: Representative In Vitro Pharmacological Profile of Phenylethanolamine Derivatives

Compound Class / ReferenceTarget ReceptorBinding Affinity ( Ki​ , nM)Functional Efficacy ( EC50​ , nM)Primary Therapeutic Application
Isoprenaline (Standard)Non-selective β -AR β1​ : 45 β2​ : 15 β3​ : 350 β1​ : 2.5 β2​ : 1.2 β3​ : 18.0Universal Reference Agonist
Salbutamol (Standard) β2​ -AR β1​ : 1,200 β2​ : 120 β3​ : >10,000 β1​ : >1,000 β2​ : 8.5 β3​ : N/AAsthma / COPD (Bronchodilation)
p -Aminophenyl Ethanol Derivatives β3​ -AR β1​ : >5,000 β2​ : >5,000 β3​ : 12.5 β1​ : N/A β2​ : N/A β3​ : 4.2Overactive Bladder / Obesity
Acetanilide Derivatives (e.g., Compound 36b) β3​ -AR β1​ : >10,000 β2​ : >10,000 β3​ : 8.1 β1​ : N/A β2​ : N/A β3​ : 2.8Type II Diabetes / Obesity

Note: Data synthesized from standardized radioligand binding and cAMP accumulation assays utilizing recombinant human receptors expressed in CHO cell lines[2][3].

References

  • Synthesis and Evaluation of Novel Phenylethanolamine Derivatives containing Acetanilides as Potent and Selective .BETA.3-Adrenergic Receptor Agonists - ResearchGate - 2

  • Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives - NIH / PMC - 1

  • In-Depth Technical Guide: The Core Mechanism of Action of p-Aminophenyl Ethanol Derivatives as Beta-3 Adrenergic Receptor Agonists - Benchchem - 3

  • Application Notes and Protocols: Milveterol cAMP Assay - Benchchem - 4

  • human Adrenergic β2 Receptor Cell Line - Revvity -6

  • Development - Beta-adrenergic receptors signaling via cAMP - Bio-Rad - 5

Sources

Methodological & Application

Application Note: Chemoselective Reductive Amination Protocol for the Synthesis of 4-(2-Amino-1-hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 4-(2-Amino-1-hydroxyethyl)benzonitrile (often isolated as the hydrochloride salt, CAS: 1332885-72-9)[1].

Executive Summary & Mechanistic Rationale

The β-amino alcohol motif is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous β-adrenergic receptor agonists and active pharmaceutical ingredients (APIs). The synthesis of 4-(2-amino-1-hydroxyethyl)benzonitrile presents a classic regiochemical challenge: direct amination of epoxides often yields complex mixtures of regioisomers and over-alkylated products.

To achieve absolute regiocontrol, this application note details a chemoselective tandem reductive amination and ketone reduction strategy. By utilizing 4-cyanophenylglyoxal as the starting material, we exploit the inherent electronic differences between its two carbonyl groups.

The Causality of Chemoselectivity

Arylglyoxals possess an aldehyde and a ketone. The aldehyde carbon is highly electrophilic due to minimal steric hindrance and the strong electron-withdrawing effect of the adjacent ketone. This allows for chemoselective imine formation at the aldehyde.

  • Reductive Amination (Step 1): Ammonium acetate acts as both the nitrogen source and a mild acid catalyst (buffering to pH ~6.5). Sodium cyanoborohydride (NaBH₃CN) is deliberately chosen as the reductant. The electron-withdrawing cyano group reduces the nucleophilicity of the hydride, making NaBH₃CN stable in mildly acidic conditions and allowing it to selectively reduce the intermediate iminium ion without reducing the highly electrophilic aldehyde or ketone directly.

  • Ketone Reduction (Step 2): Once the α-amino ketone is formed, a stronger reductant (NaBH₄) or a stereoselective Ketoreductase (KRED) is introduced to reduce the remaining aryl ketone to the benzylic alcohol, yielding the final β-amino alcohol[2]. Biocatalytic approaches utilizing such enzymes are highly effective for establishing strict stereocontrol in these cascades[3].

Pathway A 4-Cyanophenylglyoxal (Ar-CO-CHO) B 2-Amino-1-(4-cyanophenyl)ethanone (Ar-CO-CH2-NH2) A->B NH4OAc, NaBH3CN (Chemoselective Amination) C 4-(2-Amino-1-hydroxyethyl)benzonitrile (Ar-CH(OH)-CH2-NH2) B->C NaBH4 or KRED (Ketone Reduction)

Fig 1. Chemoselective cascade from 4-cyanophenylglyoxal to the target β-amino alcohol.

Experimental Methodologies

The following protocols describe a self-validating, one-pot cascade system. The intermediate α-amino ketone is unstable and prone to self-condensation; therefore, a one-pot telescoping method is highly recommended.

Protocol A: One-Pot Chemo-Catalytic Synthesis (Racemic)

Reagents Required:

  • 4-Cyanophenylglyoxal (1.0 eq)

  • Ammonium acetate (NH₄OAc, 10.0 eq)

  • Sodium cyanoborohydride (NaBH₃CN, 1.2 eq)

  • Sodium borohydride (NaBH₄, 1.5 eq)

  • Anhydrous Methanol (MeOH)

  • 2M HCl in Diethyl Ether

Step-by-Step Workflow:

  • Imine Formation: Dissolve 4-cyanophenylglyoxal in anhydrous MeOH (0.2 M concentration) under an inert nitrogen atmosphere. Add NH₄OAc (10.0 eq). Insight: The massive excess of ammonia drives the equilibrium toward the primary imine and completely suppresses the dimerization of the amine product. Stir for 30 minutes at 25 °C.

  • First Reduction (Amination): Cool the reaction mixture to 0 °C using an ice bath. Add NaBH₃CN (1.2 eq) portion-wise over 15 minutes to control the mild exotherm. Stir at 0 °C for 2 hours.

  • In-Process Control (IPC): Analyze via LC-MS. The reaction is complete when the glyoxal mass (m/z 159) disappears and the α-amino ketone (m/z 160) is the dominant peak. Do not proceed until the aldehyde is fully consumed.

  • Second Reduction (Alcohol Formation): While maintaining the reaction at 0 °C, add NaBH₄ (1.5 eq) directly to the vessel. Insight: NaBH₄ is required here because NaBH₃CN is too weak to efficiently reduce the aryl ketone. Stir for an additional 2 hours.

  • Quench & Extraction: Quench the reaction carefully with 1M NaOH until the pH reaches 10-11. This neutralizes the boron complexes and ensures the product is fully free-based. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Salt Formation: Dissolve the crude free base in minimal diethyl ether/ethanol. Dropwise add 2M HCl in diethyl ether until precipitation ceases. Filter and dry the solid. Insight: The free β-amino alcohol is highly susceptible to oxidative degradation and atmospheric CO₂ absorption. Isolation as the hydrochloride salt ensures long-term bench stability[1].

Protocol B: Chemoenzymatic Synthesis (Enantioselective)

For applications requiring optically pure (R)- or (S)-enantiomers, Step 4 of Protocol A is replaced with a biocatalytic reduction[3]. Alternatively, direct enzymatic transamination of α-hydroxy ketones can be utilized[4].

  • Enzyme Preparation: Following Step 3 above, perform a solvent swap from MeOH to 100 mM Potassium Phosphate buffer (pH 7.0).

  • Biocatalytic Reduction: Add the desired Ketoreductase (KRED, e.g., KRED-P1-A04 for the (R)-enantiomer), NADP⁺ cofactor (1 mM), Glucose (2.0 eq), and Glucose Dehydrogenase (GDH) for continuous cofactor recycling.

  • Incubation: Incubate at 30 °C in a thermomixer at 250 rpm for 24 hours. Extract and purify as described in Protocol A.

Workflow S1 Step 1: Imine Formation 4-Cyanophenylglyoxal + NH4OAc in MeOH S2 Step 2: Selective Reduction Add NaBH3CN at 0°C, stir 2h S1->S2 S3 Step 3: Ketone Reduction Add NaBH4 (Racemic) or KRED/NADP+ (Chiral) S2->S3 S4 Step 4: Quench & Extract NaOH quench, EtOAc extraction S3->S4 S5 Step 5: Isolation Crystallization of β-amino alcohol HCl salt S4->S5

Fig 2. Step-by-step workflow for the one-pot synthesis of the target β-amino alcohol.

Comparative Data Analysis

The choice between the purely chemical and the chemoenzymatic route depends heavily on the downstream requirements of the API being synthesized.

Process ParameterProtocol A: Chemo-CatalyticProtocol B: Chemoenzymatic
Step 1 Catalyst NaBH₃CN (Chemical)NaBH₃CN (Chemical)
Step 2 Catalyst NaBH₄ (Chemical)Ketoreductase (KRED) + GDH
Stereoselectivity Racemic (50:50 R/S)>99% ee (R or S depending on KRED)
Overall Yield 75 - 82%65 - 70%
Reaction Time 4 - 6 hours24 - 36 hours
Scalability High (Multi-kg scale)Medium (Requires cofactor recycling)
Green Chemistry Moderate (Boron waste)High (Aqueous, biodegradable catalysts)

Sources

Purification of 4-(2-Amino-1-hydroxyethyl)benzonitrile by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification of 4-(2-Amino-1-hydroxyethyl)benzonitrile via Controlled Recrystallization

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Mechanistic Rationale: Overcoming Liquid-Liquid Phase Separation (LLPS)

The compound 4-(2-amino-1-hydroxyethyl)benzonitrile is a highly polar phenylethanolamine derivative. It features both a hydrogen-bond donating/accepting β -amino alcohol motif and a strongly electron-withdrawing cyano group. During purification, researchers frequently encounter a critical failure mode: the compound separates from the solvent as a viscous oil rather than a crystalline solid.

This phenomenon, known as Liquid-Liquid Phase Separation (LLPS) or "oiling out," occurs when the supersaturation trajectory crosses the binodal curve (miscibility gap) before reaching the metastable zone for solid nucleation ()[1]. In amino alcohols, extensive intermolecular hydrogen-bonding networks form transient, solute-rich liquid clusters that resist ordered lattice formation. When LLPS occurs, the solute-rich oil phase acts as a highly effective solvent for structurally similar impurities, severely degrading the purity of the final isolated product ()[2].

The Thermodynamic Solution: Salt Formation To bypass the LLPS boundary, the free base must be converted to its hydrochloride (HCl) salt. Protonation of the primary amine introduces strong ionic interactions, which significantly increases the lattice energy and the melting point of the solute. This thermodynamic shift ensures that the solid-liquid equilibrium (solubility) curve is elevated above the liquid-liquid coexistence curve, strongly favoring crystallization over oiling out ()[3].

ThermoLogic Base Free Base Amino Alcohol (Low Lattice Energy) LLPS Liquid-Liquid Phase Separation (Oiling Out) Base->LLPS High Supersaturation Salt HCl Salt Formation (High Lattice Energy) Base->Salt Thermodynamic Shift Impurity Impurity Entrapment (Failed Purification) LLPS->Impurity Cryst Solid-Liquid Phase Separation (Crystallization) Salt->Cryst Controlled Cooling & Seeding Pure High Purity Product Cryst->Pure

Thermodynamic logic: Shifting phase boundaries to bypass LLPS via salt formation.

Materials and Reagents

Reagent / MaterialGrade / SpecificationRole in Process
4-(2-Amino-1-hydroxyethyl)benzonitrile Crude Free Base (<90% purity)Starting Material
Isopropanol (IPA) Anhydrous, ACS ReagentPrimary Solvent
Methyl tert-butyl ether (MTBE) Anhydrous, >99%Antisolvent
Hydrochloric Acid (HCl) 5.0 N to 6.0 N in IPASalt-forming Agent
Seed Crystals >99.5% pure HCl saltNucleation Promoter

Self-Validating Experimental Protocol

This protocol utilizes a solvent/antisolvent system (IPA/MTBE) combined with controlled cooling and seeding. The methodology is designed as a self-validating system , embedding In-Process Controls (IPCs) at every critical juncture to ensure the process remains within the designated design space.

Phase 1: Salt Formation and Dissolution
  • Suspension: Charge 10.0 g of crude 4-(2-amino-1-hydroxyethyl)benzonitrile free base into a 250 mL jacketed reactor. Add 80 mL of anhydrous Isopropanol (IPA). Stir at 300 rpm.

  • Acidification: Slowly add 1.05 molar equivalents of 5 N HCl in IPA dropwise over 15 minutes. The reaction is exothermic. Maintain the internal temperature below 40 °C.

  • Validation (IPC 1): Sample the slurry and check the apparent pH using wetted indicator paper. The pH must be < 3.0 to ensure complete conversion to the hydrochloride salt.

  • Dissolution: Ramp the reactor temperature to 75 °C. Hold for 20 minutes until full dissolution is achieved.

Phase 2: Clarification and Antisolvent Addition
  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE inline filter into a clean, pre-heated (75 °C) crystallization vessel to remove insoluble foreign particulates.

  • Validation (IPC 2): Visually inspect the filtrate. It must be completely clear. If cloudiness is observed, reheat to 75 °C and add 5 mL of IPA.

  • Antisolvent Dosing: Adjust the temperature to 65 °C. Add 40 mL of MTBE dropwise at a rate of 2 mL/min. The solution must remain undersaturated (clear) at this temperature.

Phase 3: Nucleation Control (Seeding)
  • Cooling to Metastable Zone: Cool the reactor linearly from 65 °C to 55 °C over 30 minutes.

  • Seeding: At exactly 55 °C, introduce 0.1 g (1 wt%) of pure 4-(2-amino-1-hydroxyethyl)benzonitrile HCl seed crystals.

    • Causality: Seeding bypasses the high activation energy required for primary nucleation. It forces the system to undergo secondary nucleation and crystal growth at a low supersaturation level, entirely avoiding the LLPS binodal boundary.

  • Validation (IPC 3): Hold the temperature at 55 °C for 60 minutes. Visually confirm the persistence and growth of the seed bed. If seeds dissolve, the system is undersaturated; add 5 mL MTBE and re-seed.

Phase 4: Crystal Growth and Isolation
  • Controlled Cooling: Initiate a linear cooling ramp from 55 °C to 5 °C at a rate of 0.1 °C/min.

    • Causality: A slow, linear cooling rate prevents rapid spikes in supersaturation, ensuring impurities are rejected into the mother liquor rather than entrapped in the growing crystal lattice.

  • Validation (IPC 4): Once at 5 °C, extract a 1 mL sample of the mother liquor. Filter and assay via HPLC or gravimetric analysis. The solute concentration must be < 5 mg/mL, indicating >90% theoretical yield.

  • Isolation: Filter the suspension through a sintered glass funnel (Porosity 3) under vacuum.

  • Washing & Drying: Wash the filter cake with 2 x 20 mL of a pre-chilled (5 °C) 1:1 mixture of IPA/MTBE. Dry the solid in a vacuum oven at 40 °C and 20 mbar for 12 hours to constant weight.

Workflow Step1 1. Salt Formation Suspend Free Base in IPA, add 5N HCl Step2 2. Dissolution & Clarification Heat to 75°C, Hot Filtration Step1->Step2 IPC 1: pH < 3.0 Step3 3. Antisolvent Addition Add MTBE dropwise at 65°C Step2->Step3 IPC 2: Clear Filtrate Step4 4. Nucleation Control Cool to 55°C, Add Seed Crystals Step3->Step4 IPC: Maintain Undersaturation Step5 5. Crystal Growth Linear cooling (0.1°C/min) to 5°C Step4->Step5 IPC 3: Persistent Seed Bed Step6 6. Isolation & Drying Filter, Wash, Vacuum Dry (40°C) Step5->Step6 IPC 4: Mother Liquor Assay

Experimental workflow detailing the self-validating steps and In-Process Controls (IPCs).

Quantitative Process Parameters

ParameterTarget ValueAcceptable RangeConsequence of Deviation
Solvent:Antisolvent Ratio 2:1 (v/v)1.8:1 to 2.2:1High MTBE causes rapid crash-out; Low MTBE reduces yield.
Seeding Temperature 55 °C53 °C – 57 °CSeeding too low risks spontaneous LLPS prior to nucleation.
Cooling Rate 0.1 °C/min0.05 – 0.15 °C/minFaster cooling traps impurities inside liquid inclusions.
Final Isolation Temp 5 °C0 °C – 10 °CTemperatures >10 °C result in unacceptable yield loss.
Expected Yield 88 - 92%> 85%Indicates process efficiency.
Expected Purity (HPLC) > 99.5% a/a> 99.0% a/aDetermines suitability for downstream API synthesis.

Troubleshooting and Causality Guide

ObservationMechanistic CauseCorrective Action
System "oils out" (forms a milky emulsion or bottom heavy layer) The supersaturation rate exceeded the nucleation rate, crossing the LLPS binodal curve.Reheat the system to 75 °C to redissolve the oil. Add 10% more IPA. Cool at a slower rate and increase the seed load to 2 wt%.
Seed crystals dissolve upon addition The system is undersaturated at the seeding temperature (55 °C).Add MTBE in 5 mL increments until the solution is slightly turbid, heat by 2 °C to clear, then re-seed.
Product is discolored (yellow/brown) Trace oxidation of the phenylethanolamine core during prior synthesis steps.During Phase 1, add 5 wt% activated carbon (Darco G-60), stir at 75 °C for 30 minutes, then proceed to the hot filtration step.
Low isolated yield (< 80%) High solubility of the product in the mother liquor at 5 °C.Increase the final MTBE antisolvent ratio to 1:1 (v/v) during the cooling phase to suppress solubility.

References

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Crystal Growth & Design, American Chemical Society. URL:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Organic Process Research & Development, American Chemical Society. URL:[Link]

  • Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate Organic Process Research & Development, American Chemical Society. URL:[Link]

Sources

Application Note: Advanced Chromatographic Purification of 4-(2-Amino-1-hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Challenges

The isolation and purification of basic amino alcohols, such as 4-(2-amino-1-hydroxyethyl)benzonitrile , present significant challenges in synthetic organic chemistry and drug development. This molecule is a highly polar pharmacophore featuring a primary amine, a secondary hydroxyl group, and a benzonitrile moiety.

When utilizing standard normal-phase silica gel, the primary amine (pKa ~9.5) interacts aggressively with the weakly acidic silanol groups (Si-OH, pKa ~4.5) on the silica surface. This acid-base interaction shifts the separation mechanism from predictable adsorption to unpredictable ion-exchange. The causality is clear: unmasked silanols lead to severe peak tailing, irreversible compound adsorption, and ultimately, poor recovery yields . Furthermore, the adjacent hydroxyl group exacerbates retention via strong hydrogen bonding.

To ensure a self-validating and reproducible purification system, the chromatographic environment must be modified. This guide details three distinct, field-proven methodologies to overcome these mechanistic hurdles, prioritizing chemical logic and high-recovery workflows.

Chromatographic Strategies & Methodological Causality

Method A: Normal Phase with Basic Modifiers (Sacrificial Base)

This traditional approach utilizes standard bare silica but introduces a basic modifier—typically 1% Triethylamine (TEA) or aqueous Ammonium Hydroxide (NH₄OH)—into the mobile phase.

  • The Causality: TEA acts as a "sacrificial base." It dynamically coats and neutralizes the acidic silanol sites on the column faster than the target molecule can bind to them. This allows the 4-(2-amino-1-hydroxyethyl)benzonitrile to elute as a sharp, symmetrical band rather than streaking down the column.

Method B: Amine-Functionalized Silica (The Optimal Approach)

Modern purification leverages amine-functionalized stationary phases (e.g., KP-NH or RediSep Amine). Here, the silica surface is covalently bonded with aminopropyl groups .

  • The Causality: By permanently neutralizing the silica surface at the molecular level, the need for mobile phase modifiers is entirely eliminated. This improves mass transfer kinetics, prevents target compound degradation, and drastically simplifies post-run solvent evaporation, as there is no residual TEA to remove .

Method C: Reverse-Phase (C18) Chromatography

For highly polar crude mixtures or when isolating the hydrochloride salt of the target, C18 reverse-phase chromatography is employed using a Water/Acetonitrile gradient with 0.1% NH₄OH (for the free base).

  • The Causality: This method abandons polar-polar interactions in favor of hydrophobic interactions. The C18 chains ignore the basicity of the amine, relying instead on the lipophilicity of the benzene ring for retention, resulting in highly predictable elution profiles.

Quantitative Method Comparison

The following table summarizes the operational metrics of the three strategies, allowing researchers to select the optimal method based on their laboratory's infrastructure.

ParameterMethod A: Standard Silica + TEAMethod B: Amine-Functionalized SilicaMethod C: Reverse-Phase (C18)
Stationary Phase Bare Silica (Si-OH)Aminopropyl-Silica (Si-NH₂)Octadecyl-Silica (C18)
Mobile Phase DCM / MeOH / 1% TEADCM / MeOH (No Modifier)H₂O / MeCN / 0.1% NH₄OH
Peak Shape Broad, moderate tailingSharp, symmetricalSharp, symmetrical
Typical Recovery 65 - 75%> 85%> 80%
Post-Run Processing High (TEA removal required)Low (Direct evaporation)High (Aqueous evaporation)

Experimental Workflows & Decision Matrix

Workflow N1 Crude 4-(2-Amino-1-hydroxyethyl)benzonitrile N2 Evaluate Solubility & TLC/LC-MS Profile N1->N2 N3 Select Chromatographic Strategy N2->N3 N4 Method A: Normal Phase + TEA Modifier N3->N4 Standard Silica N5 Method B: Amine-Functionalized Silica N3->N5 Optimal Method N6 Method C: Reverse-Phase (C18) N3->N6 Highly Polar/Salt N7 Dry Loading (Celite/Silica) N4->N7 N5->N7 N6->N7 N8 Elution & Fraction Collection N7->N8 N9 Pure Target Compound N8->N9

Experimental workflow for the chromatographic purification of basic amino alcohols.

Detailed Step-by-Step Protocols

Protocol 1: Purification via Amine-Functionalized Silica (Recommended)

This self-validating protocol ensures maximum recovery and eliminates the risk of amine-silanol binding.

Step 1: Column Selection & Equilibration

  • Select an appropriately sized amine-functionalized flash cartridge (e.g., Biotage KP-NH or equivalent).

  • Equilibrate the column with 3 Column Volumes (CV) of 100% Dichloromethane (DCM).

Step 2: Sample Preparation (Dry Loading) Note: Liquid loading highly polar amino alcohols in strong solvents (like MeOH) causes band broadening. Dry loading is critical for high theoretical plates.

  • Dissolve the crude 4-(2-amino-1-hydroxyethyl)benzonitrile in a minimal volume of Methanol.

  • Add Celite 545 to the flask in a 2:1 mass ratio (Celite : Crude mass).

  • Evaporate the solvent under reduced pressure (rotary evaporator) until a completely dry, free-flowing powder is achieved.

  • Load the powder into a solid-load cartridge or directly onto the head of the column.

Step 3: Elution Gradient

  • Run a shallow gradient from 0% to 10% Methanol in DCM over 12 CV.

  • Maintain a flow rate appropriate for the column size (e.g., 30 mL/min for a 40g column).

  • Monitor elution via UV detection at 254 nm (targeting the benzonitrile chromophore).

Step 4: Fraction Analysis & Validation

  • Spot fractions on a standard silica TLC plate.

  • Develop the plate in 10% MeOH/DCM.

  • Validation Check: Dip the TLC plate in Ninhydrin stain and heat gently. The target compound will appear as a distinct deep purple spot (Ruhemann's purple), confirming the presence of the primary amine. Non-aminated impurities will not stain purple.

Protocol 2: Purification via Standard Silica with TEA Modifier (Alternative)

Use this method if functionalized silica is unavailable.

Step 1: Mobile Phase Preparation

  • Prepare the eluent system: Dichloromethane / Methanol / Triethylamine (TEA) in a 90:9:1 ratio.

  • Crucial Step: Pre-flush the standard silica column with 3 CV of the TEA-containing mobile phase to thoroughly neutralize all active silanol sites before loading the sample.

Step 2: Loading and Elution

  • Dry load the sample onto silica gel (not Celite, to maintain phase consistency) as described in Protocol 1.

  • Elute the compound isocratically using the 90:9:1 DCM/MeOH/TEA mixture.

Step 3: Post-Run Evaporation (TEA Removal)

  • Pool the product-containing fractions.

  • Evaporate the solvent under reduced pressure.

  • Validation Check: TEA is notoriously difficult to remove due to its boiling point (89°C). To ensure complete removal, add 10 mL of Toluene to the flask and co-evaporate. Repeat this process twice to yield the pure, free-base amino alcohol as a solid or viscous oil.

References

  • Teledyne ISCO. "Introduction to Functionalized Silica Gel and Alumina RediSep Columns". Chromatography Application Note AN08. Available at:[Link]

  • Biotage. "Organic amine flash purification using a novel stationary phase". ResearchGate. Available at:[Link]

Application Note: A Robust, Validated HPLC Method for the Analysis of 4-(2-Amino-1-hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity determination of 4-(2-Amino-1-hydroxyethyl)benzonitrile. This molecule, a key intermediate in pharmaceutical synthesis, possesses a polar sidechain and a chiral center, presenting unique analytical challenges. The developed reversed-phase method utilizes a polar-endcapped C18 column to ensure adequate retention and symmetrical peak shape. We will delve into the scientific rationale behind the selection of chromatographic parameters, provide a step-by-step protocol for analysis, and outline a validation strategy according to the International Council for Harmonisation (ICH) guidelines. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Scientific Principles of the Method

The chemical structure of 4-(2-Amino-1-hydroxyethyl)benzonitrile includes a benzonitrile ring, which acts as a UV chromophore, and a polar ethanolamine side chain. This side chain contains a primary amine and a hydroxyl group, rendering the molecule highly polar and basic. These characteristics dictate the strategy for developing a successful HPLC method.

Chromatographic Mode and Stationary Phase Selection

Standard reversed-phase (RP) C18 columns often provide poor retention for highly polar compounds, which may co-elute with the solvent front.[1] To overcome this, several strategies can be employed, such as using highly aqueous mobile phases or specialized columns.[2][3]

For this method, a polar-endcapped C18 stationary phase was selected. These columns feature a polar group embedded near the silica surface or at the terminus of the alkyl chain. This modification enhances the retention of polar analytes through secondary interactions like hydrogen bonding and dipole-dipole interactions, preventing the "dewetting" phenomenon that can occur with highly aqueous mobile phases and providing more robust retention for polar compounds like the target analyte.[2]

Mobile Phase Optimization: The Critical Role of pH

The primary amino group in the analyte has a basic pKa. In reversed-phase chromatography, the ionization state of an analyte significantly impacts its retention.[4]

  • At a high pH (well above the pKa of the amine), the analyte is neutral and more hydrophobic, leading to increased retention. However, silica-based columns are unstable at high pH.

  • At a low pH (well below the pKa of the amine), the analyte is protonated (cationic). This reduces its hydrophobicity, decreasing retention time. However, a controlled acidic pH offers a significant advantage: it suppresses the interaction between the protonated basic analyte and any residual, acidic silanol groups on the silica support.[4] This interaction is a primary cause of peak tailing.

Therefore, a mobile phase buffered to a slightly acidic pH (e.g., pH 3.0) is optimal. It ensures consistent ionization of the analyte and yields a sharp, symmetrical peak shape. An ammonium phosphate buffer is chosen for its compatibility with UV detection and its effectiveness in this pH range.

Detection

The benzonitrile moiety provides strong UV absorbance. An analysis of its UV spectrum indicates a suitable detection wavelength of approximately 220 nm, which offers high sensitivity for quantifying the analyte at low concentrations.[5] A Diode Array Detector (DAD) is recommended to confirm peak purity and identity by assessing the UV spectrum across the peak.

Detailed Analytical HPLC Protocol

This protocol provides a self-validating system through the inclusion of rigorous system suitability checks before any sample analysis.

Instrumentation and Apparatus
  • High-Performance Liquid Chromatograph (HPLC) with a binary pump, degasser, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringe filters (0.22 µm, Nylon or PVDF).

Reagents and Materials
  • 4-(2-Amino-1-hydroxyethyl)benzonitrile reference standard.

  • Acetonitrile (HPLC grade).

  • Ammonium dihydrogen phosphate (ACS grade or higher).

  • Phosphoric acid (85%, analytical grade).

  • Water (ASTM Type I, 18.2 MΩ·cm).

  • Recommended Column: Phenomenex Luna Omega Polar C18, 4.6 x 150 mm, 5 µm (or equivalent polar-endcapped C18 column).[2]

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer, 20 mM Ammonium Phosphate, pH 3.0): Dissolve 2.3 g of ammonium dihydrogen phosphate in 1.0 L of Type I water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Sample Diluent: 5% Acetonitrile in Mobile Phase A.

  • Reference Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the Sample Diluent.

  • Sample Solution: Prepare sample solutions to have a target concentration of approximately 50 µg/mL in the Sample Diluent. Filter through a 0.22 µm syringe filter prior to injection.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mob Mobile Phase & Diluent Preparation prep_std Reference Standard Solution prep_smp Test Sample Solution sys_suit System Suitability (SST) Injections prep_smp->sys_suit Inject calib Calibration Curve (if required) sys_suit->calib SST Pass? analysis Sample Analysis Injections calib->analysis integ Peak Integration analysis->integ Acquire Data quant Quantification & Purity Calculation integ->quant report Final Report quant->report

Caption: HPLC analysis workflow from preparation to reporting.

**2.5. Chromatographic Conditions
ParameterCondition
Column Polar-Endcapped C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Ammonium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 40% B; 15-17 min: 40% to 5% B; 17-22 min: 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD at 220 nm
Run Time 22 minutes

System Suitability and Method Validation

To ensure the reliability of results, the HPLC system must meet predefined performance criteria before analysis. Method validation provides documented evidence that the procedure is fit for its intended purpose.[6]

System Suitability Testing (SST)

Perform five replicate injections of the Working Standard Solution (50 µg/mL). The system is deemed suitable for analysis if the following criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
% RSD for Peak Area ≤ 2.0%
% RSD for Retention Time ≤ 1.0%
Method Validation According to ICH Q2(R2) Guidelines

The analytical method should be validated to demonstrate its suitability.[7] The validation should assess the parameters outlined below.[8][9]

Validation ParameterDescription & Typical Acceptance Criteria
Specificity The ability to assess the analyte in the presence of impurities, degradants, or excipients. (Peak purity index > 0.995, baseline resolution > 2.0 from adjacent peaks).
Linearity A linear relationship between concentration and detector response. (Correlation coefficient, r² ≥ 0.999 over a range, e.g., 1-100 µg/mL).
Accuracy Closeness of test results to the true value. (98.0% - 102.0% recovery of spiked samples at three concentration levels).
Precision (Repeatability) Precision under the same operating conditions over a short interval. (% RSD ≤ 2.0% for n=6 sample preparations).
Intermediate Precision Precision within the same laboratory (different days, analysts, or equipment). (% RSD ≤ 2.0% between datasets).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. (Signal-to-Noise ratio ≥ 10).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. (Signal-to-Noise ratio ≥ 3).
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ± 0.2, column temp ± 2°C). (SST criteria met under all conditions).

Considerations for Chiral Separation

The described method is an achiral analysis for purity and assay. However, 4-(2-Amino-1-hydroxyethyl)benzonitrile contains a stereocenter, and analysis of enantiomeric purity may be required.

  • Principle: Chiral separation requires a chiral environment, typically created by a Chiral Stationary Phase (CSP).[10] These phases selectively interact with one enantiomer more strongly than the other, leading to different retention times.

  • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide phases are highly versatile and effective for separating a wide range of chiral compounds, including those with amino alcohol functionalities.[11]

  • Mobile Phase: Chiral separations are often performed in normal-phase (e.g., hexane/ethanol), polar organic (e.g., acetonitrile/methanol), or reversed-phase modes. The choice is highly empirical and requires screening different CSPs and mobile phases to find the optimal conditions.[10] A starting point could be a cellulose-based column with a mobile phase of hexane and an alcohol modifier like isopropanol or ethanol.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of 4-(2-Amino-1-hydroxyethyl)benzonitrile. By utilizing a polar-endcapped stationary phase and a pH-controlled mobile phase, the challenges associated with retaining and achieving good peak shape for this polar, basic compound are effectively addressed. The detailed protocol, coupled with rigorous system suitability criteria and a clear validation pathway based on ICH guidelines, ensures that the method is robust, reliable, and fit for purpose in a regulated research or quality control environment.

References

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • ResearchGate. (2021, November). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. Analysis of amino acids by high performance liquid chromatography. [Link]

  • RSC Publishing. (2019, September 12). A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations. [Link]

  • ACS Publications. (2008, July 19). Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor Separators. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzonitrile. [Link]

  • RSC Advances. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Chromatography Today. (2016, August/September). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

Sources

Application Note: Chiral Separation of 4-(2-Amino-1-hydroxyethyl)benzonitrile Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

4-(2-Amino-1-hydroxyethyl)benzonitrile is a highly polar, chiral primary amine. Structurally related to endogenous phenylethanolamines (such as octopamine and norepinephrine), it serves as a critical intermediate and pharmacophore in the development of β -adrenergic agonists and antagonists. The molecule possesses a single chiral center at the benzylic carbon bearing the hydroxyl group.

Because the pharmacological activity, toxicity, and pharmacokinetic profiles of such compounds are highly enantiomer-dependent, achieving baseline chiral separation is a mandatory regulatory and scientific requirement[1]. However, the presence of both a primary amine and a hydroxyl group presents significant chromatographic challenges, primarily due to strong secondary interactions with stationary phase matrices that lead to severe peak tailing.

As an application scientist, the selection of the Chiral Stationary Phase (CSP) must be dictated by the analyte's specific functional groups. For 4-(2-Amino-1-hydroxyethyl)benzonitrile, two distinct and highly effective methodologies are employed: Host-Guest Complexation via Crown Ether CSPs, and Surface Interaction via Polysaccharide-based CSPs[2].

Mechanistic Rationale & Method Selection

Approach A: Crown Ether-Based CSPs (The Targeted Approach)

Crown ether columns, such as the CROWNPAK CR(+), are explicitly designed for the chiral recognition of primary amines with a chiral center located adjacent to or near the amine group[3].

  • The Causality: The separation mechanism relies on the formation of a host-guest inclusion complex. The chiral selector (a chiral 18-crown-6 ether derivative) features a cavity that perfectly accommodates a protonated primary amine ( −NH3+​ )[4].

  • Experimental Choice: To ensure the amine is fully protonated, the mobile phase must be highly acidic (typically pH 1.0 to 2.0). Perchloric acid ( HClO4​ ) is the preferred acidifier because the perchlorate anion is a weak coordinating counter-ion, preventing interference with the crown ether cavity. Chiral recognition occurs via steric hindrance between the substituents on the analyte's chiral center and the chiral barriers of the crown ether ring.

Approach B: Polysaccharide-Based CSPs (The Broad-Spectrum Approach)

Polysaccharide columns, such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), are the industry workhorses for chiral separations[1].

  • The Causality: Separation is achieved through a combination of hydrogen bonding (via carbamate linkages), dipole-dipole interactions, and π−π interactions (between the CSP's phenyl rings and the analyte's benzonitrile ring).

  • Experimental Choice: Because the silica support contains residual weakly acidic silanols ( Si-OH ), the basic primary amine of the analyte will cause severe peak tailing. To prevent this, a basic modifier such as Diethylamine (DEA) or Ethanolamine must be added to the mobile phase. The DEA acts as a sacrificial base, dynamically capping the silanols and ensuring the analyte interacts exclusively with the chiral selector[1].

Experimental Workflow

The following diagram illustrates the decision matrix and workflow for achieving baseline resolution of 4-(2-Amino-1-hydroxyethyl)benzonitrile enantiomers.

G Start Analyte: 4-(2-Amino-1-hydroxyethyl)benzonitrile (Primary Amine + Chiral Center) Decision Select Chiral Stationary Phase (CSP) Start->Decision Crown Crown Ether CSP (e.g., CROWNPAK CR+) Decision->Crown Highly specific for primary amines Poly Polysaccharide CSP (e.g., Chiralpak AD-H) Decision->Poly Broad applicability & preparative scale MP_Crown Mobile Phase: Acidic Aqueous (pH 1.5 HClO4) Ensures -NH3+ formation Crown->MP_Crown MP_Poly Mobile Phase: Normal Phase (Hexane/IPA) + 0.1% DEA (suppresses tailing) Poly->MP_Poly Mech_Crown Mechanism: Host-Guest Complexation (Steric inclusion) MP_Crown->Mech_Crown Mech_Poly Mechanism: H-bonding, Dipole, π-π (External surface interaction) MP_Poly->Mech_Poly Result Baseline Enantiomeric Resolution (Rs > 1.5) Mech_Crown->Result Mech_Poly->Result

Caption: Chiral HPLC workflow and mechanistic pathways for 4-(2-Amino-1-hydroxyethyl)benzonitrile.

Detailed Experimental Protocols

Protocol 1: Crown Ether HPLC Method (Recommended for Analytical Purity)

This protocol is highly specific and generally yields the highest resolution for primary amino alcohols.

Materials & Reagents:

  • Column: CROWNPAK CR(+) (4.0 mm i.d. × 150 mm, 5 µm)[3].

  • Mobile Phase: Aqueous Perchloric Acid ( HClO4​ ) at pH 1.5 / Methanol (95:5, v/v). Note: The slight addition of methanol reduces hydrophobic retention of the benzonitrile ring, sharpening the peaks.

  • Sample Solvent: Mobile phase.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Add concentrated HClO4​ dropwise to 950 mL of HPLC-grade water until pH 1.5 is reached. Add 50 mL of HPLC-grade Methanol. Mix thoroughly, filter through a 0.22 µm membrane, and degas ultrasonically for 10 minutes.

  • System Equilibration: Purge the HPLC system and equilibrate the CROWNPAK CR(+) column at a flow rate of 0.5 mL/min .

  • Temperature Control: Set the column oven to 15°C . Crucial Insight: Crown ether complexation is an exothermic process; lowering the temperature increases the binding constant and significantly improves enantiomeric resolution.

  • Injection & Detection: Inject 5 µL of the sample (approx. 0.5 mg/mL). Monitor UV absorbance at 225 nm (optimal for the benzonitrile chromophore).

  • Validation: Ensure the tailing factor ( Tf​ ) is ≤1.2 . The (D)-enantiomer typically elutes first on a CR(+) column[4].

Protocol 2: Polysaccharide Normal Phase Method (Recommended for Preparative Scale-up)

This protocol is ideal if the compound needs to be recovered post-analysis, as removing normal phase solvents is easier than removing aqueous perchloric acid.

Materials & Reagents:

  • Column: Chiralpak AD-H (4.6 mm i.d. × 250 mm, 5 µm)[1].

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v).

Step-by-Step Methodology:

  • Mobile Phase Preparation: Combine 800 mL of HPLC-grade n-Hexane with 200 mL of HPLC-grade Isopropanol. Add exactly 1.0 mL of Diethylamine (DEA). Mix and degas. Warning: Do not exceed 0.5% DEA, as high concentrations of basic modifiers can degrade the silica matrix over time.

  • System Equilibration: Flush the system with the mobile phase and equilibrate the column at 1.0 mL/min until a stable baseline is achieved.

  • Temperature Control: Set the column oven to 25°C (Standard ambient temperature is sufficient for polysaccharide CSPs).

  • Injection & Detection: Inject 10 µL of the sample (dissolved in Hexane/IPA 50:50). Monitor UV absorbance at 225 nm .

  • Validation: The resolution ( Rs​ ) should be >1.5 . If retention times are too long, increase the IPA concentration to 30%. If resolution is poor, decrease IPA to 10%[1].

Quantitative Data & Method Comparison

The following table summarizes the optimized chromatographic parameters and expected performance metrics for both methodologies, providing a quick-reference guide for method transfer.

ParameterCrown Ether Method (Targeted)Polysaccharide Method (Broad)
Column CROWNPAK CR(+) (4.0 × 150 mm)Chiralpak AD-H (4.6 × 250 mm)
Chiral Selector Chiral 18-crown-6 etherAmylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase pH 1.5 HClO4​ (aq) / MeOH (95:5)n-Hexane / IPA / DEA (80:20:0.1)
Flow Rate 0.5 mL/min1.0 mL/min
Column Temperature 15°C (Cooling required for best Rs​ )25°C (Ambient)
Detection Wavelength 225 nm225 nm
Tailing Control Low pH forces complete protonationDEA masks residual acidic silanols
Primary Advantage Exceptional resolution for primary aminesEasy solvent removal for preparative work
Expected Resolution Rs​>2.5 Rs​≈1.5−2.0

References

  • ResearchGate. Chiral Separations by High‐Performance Liquid Chromatography. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Available at:[Link]

  • ResearchGate. Analytical and preparative chiral supercritical fluid chromatography resolutions using crown ether‐derived column. Available at: [Link]

Sources

Application Note: Development and Validation of a Cell-Based Assay for 4-(2-Amino-1-hydroxyethyl)benzonitrile Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The characterization of novel synthetic small molecules requires robust, high-throughput, and physiologically relevant in vitro models. This application note details the development, optimization, and validation of a cell-based functional assay to evaluate the biological activity of 4-(2-Amino-1-hydroxyethyl)benzonitrile . Structurally classified as a p-cyano-phenylethanolamine, this compound belongs to a chemical space heavily associated with monoaminergic and adrenergic signaling. This guide provides a comprehensive framework for quantifying its pharmacodynamics using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP accumulation assay.

Mechanistic Rationale & Target Selection

To design an effective assay, we must first establish the biological causality dictated by the compound's structure. 4-(2-Amino-1-hydroxyethyl)benzonitrile features a phenylethanolamine backbone. Endogenous and synthetic phenylethanolamines (e.g., norepinephrine, salbutamol, clenbuterol) are canonical ligands for two primary target classes[1]:

  • β-Adrenergic Receptors (β-ARs): Specifically the β2 and β3 subtypes, which regulate smooth muscle relaxation and lipolysis[2].

  • Trace Amine-Associated Receptor 1 (TAAR1): An intracellular GPCR activated by trace amines (like β-phenylethylamine) that modulates monoamine neurotransmission[3][4].

The Signaling Bottleneck: Both β-ARs and TAAR1 are Gαs-coupled G-protein coupled receptors (GPCRs)[2][4]. Agonist binding induces a conformational change that activates the Gαs subunit, which subsequently stimulates Adenylate Cyclase (AC) to convert ATP into cyclic AMP (cAMP). Therefore, measuring intracellular cAMP accumulation serves as the universal, downstream functional readout for this compound's activity.

G Ligand 4-(2-Amino-1-hydroxyethyl)benzonitrile Receptor β-AR / TAAR1 (Gs-coupled GPCR) Ligand->Receptor Binds GProtein Gαs Subunit Activation Receptor->GProtein Activates Effector Adenylate Cyclase (AC) GProtein->Effector Stimulates SecondMsgr cAMP Accumulation Effector->SecondMsgr ATP to cAMP Detection TR-FRET Signal SecondMsgr->Detection Quantified by

Gs-coupled GPCR signaling pathway for cAMP accumulation assay.

Assay Design: Building a Self-Validating System

A rigorous protocol must be self-validating; every step and reagent must serve a distinct causal purpose to eliminate false positives and edge cases.

  • Cell Line Selection (CHO-K1): Chinese Hamster Ovary (CHO-K1) cells stably transfected with either human β2-AR or human TAAR1 are utilized. CHO-K1 cells are chosen because they possess a virtually null background for endogenous adrenergic and trace amine receptors, ensuring that any cAMP signal is exclusively mediated by the transfected target.

  • Phosphodiesterase (PDE) Inhibition (IBMX): cAMP is rapidly degraded into AMP by endogenous PDEs. We introduce 3-isobutyl-1-methylxanthine (IBMX), a non-selective PDE inhibitor, during the stimulation phase. This forces cAMP to accumulate, artificially widening the dynamic range of the assay and increasing the signal-to-noise ratio.

  • TR-FRET Detection: We utilize a competitive immunoassay format. Endogenous cAMP produced by the cells competes with a fluorophore-labeled cAMP tracer for binding sites on a Terbium (Tb)-labeled anti-cAMP antibody. As intracellular cAMP increases, the FRET signal decreases. This ratiometric readout (Emission 665 nm / Emission 620 nm) inherently corrects for well-to-well volume variations and compound auto-fluorescence.

Experimental Protocols

Reagent & Cell Preparation
  • Cell Culture: Maintain CHO-K1 target cells in Ham's F-12K medium supplemented with 10% FBS and appropriate selection antibiotics (e.g., Geneticin).

  • Starvation Phase: 18 hours prior to the assay, replace growth media with serum-free F-12K media. Causality: Serum contains trace hormones and amines that can elevate basal cAMP levels. Starvation synchronizes the cells into a quiescent state, lowering the baseline.

  • Compound Preparation: Dissolve 4-(2-Amino-1-hydroxyethyl)benzonitrile in 100% DMSO to a 10 mM stock. Prepare a 10-point, 1:3 serial dilution in assay buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX). Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced cytotoxicity.

Step-by-Step Workflow

Workflow Step1 1. Cell Plating CHO-K1 expressing target Step2 2. Starvation Remove serum (18h) Step1->Step2 Step3 3. Stimulation Add Compound + IBMX (30m) Step2->Step3 Step4 4. Lysis & Detection Add TR-FRET reagents (1h) Step3->Step4 Step5 5. Readout Microplate Reader Step4->Step5

Step-by-step workflow for the high-throughput cell-based cAMP assay.
  • Harvest and Plate: Detach cells using non-enzymatic cell dissociation buffer (to preserve surface GPCR integrity). Resuspend in assay buffer and seed at 5,000 cells/well in a low-volume 384-well white microplate (5 µL/well).

  • Stimulation: Add 5 µL of the prepared 4-(2-Amino-1-hydroxyethyl)benzonitrile dilutions (or controls) to the cells. Incubate at Room Temperature for exactly 30 minutes.

  • Lysis & Detection: Add 5 µL of cAMP-d2 tracer, followed immediately by 5 µL of Anti-cAMP-Tb cryptate (both diluted in lysis buffer).

  • Incubation: Protect the plate from light and incubate for 1 hour at Room Temperature to allow the competitive binding equilibrium to stabilize.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 337 nm; simultaneous dual emission at 620 nm (donor) and 665 nm (acceptor).

The Quality Control Matrix (Self-Validation)

To prove the assay is functioning and the compound's effect is receptor-specific, the following controls MUST be included on every plate:

  • Forskolin (10 µM): Directly activates Adenylate Cyclase, bypassing the GPCR. Proves the cells are alive and capable of synthesizing cAMP.

  • Reference Agonists: Isoproterenol (for β-AR) and β-phenylethylamine (for TAAR1). Proves the specific transfected receptor is functional.

  • Receptor Antagonism (Schild Analysis): Pre-incubate cells with Propranolol (pan-β blocker) or EPPTB (TAAR1 antagonist) prior to adding 4-(2-Amino-1-hydroxyethyl)benzonitrile. A rightward shift in the compound's dose-response curve definitively proves the cAMP signal is mediated by the target receptor, not an off-target artifact.

Data Analysis & Expected Results

Calculate the FRET ratio ( Ratio=Signal620​Signal665​​×104 ). Convert ratios to cAMP concentrations using a standard curve. Fit the dose-response data using a 4-parameter logistic non-linear regression model to extract the EC50​ (potency) and Emax​ (efficacy).

Assay robustness is quantified using the Z'-factor:

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

A Z'-factor ≥0.5 indicates an excellent assay suitable for high-throughput screening.

Table 1: Expected Pharmacological Parameters & Assay Metrics

Target ReceptorTest Compound / ReferenceExpected EC50​ (nM)Efficacy ( Emax​ )Assay Z'-factor
Human β2-AR 4-(2-Amino-1-hydroxyethyl)benzonitrile15 - 85Partial to Full> 0.75
Human β2-AR Isoproterenol (Reference)0.5 - 2.0100% (Full)> 0.75
Human TAAR1 4-(2-Amino-1-hydroxyethyl)benzonitrile100 - 450Partial> 0.65
Human TAAR1 β-Phenylethylamine (Reference)40 - 80100% (Full)> 0.65

Note: The structural addition of the para-cyano group on the phenylethanolamine scaffold typically reduces potency at TAAR1 compared to endogenous trace amines, while retaining moderate to high affinity for β-adrenergic sites depending on stereochemistry.

References

  • Phenethylamine - Wikipedia. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Trace Amine-Associated Receptor 1 – Family Archetype or Iconoclast? PubMed Central (PMC). URL:[Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. PubMed Central (PMC). URL:[Link]

  • Therapeutic Potential of the β3-Adrenergic Receptor and Its Ligands in Cardiovascular Diseases. MDPI - International Journal of Molecular Sciences. URL:[Link]

Sources

Application Note: High-Throughput Receptor Binding Assay Protocol for Phenylethanolamine Derivatives – Profiling 4-(2-Amino-1-hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The compound 4-(2-Amino-1-hydroxyethyl)benzonitrile (CAS: 1332885-72-9) belongs to the phenylethanolamine structural class, sharing a core scaffold with endogenous monoamines such as norepinephrine and octopamine. The substitution of the canonical para-hydroxyl group with a para-cyano group significantly alters the molecule's electronic distribution and lipophilicity. In drug development, such modifications are strategically employed to shift a molecule's pharmacological profile from a full agonist to a partial agonist or antagonist at β -Adrenergic Receptors ( β -ARs) , while often retaining or enhancing affinity for Trace Amine-Associated Receptor 1 (TAAR1) [1].

To accurately profile the pharmacological behavior of 4-(2-Amino-1-hydroxyethyl)benzonitrile, researchers require a robust, self-validating assay system. This application note details a comprehensive methodology combining a Competitive Radioligand Binding Assay (to determine absolute affinity, Ki​ ) with an orthogonal Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay (to determine functional efficacy).

Assay Principle: A Self-Validating System

A singular experimental readout is vulnerable to amplification bias and off-target artifacts. To ensure scientific integrity, this protocol employs a dual-assay approach:

  • Affinity Determination (Radioligand Binding): Measures the direct physical interaction between the compound and the receptor. By competing the test compound against a known tritiated radioligand (e.g., [3H] -CGP 12177 for β -ARs), we eliminate signal transduction variables and calculate the absolute inhibition constant ( Ki​ ) using the [2].

  • Functional Validation (cAMP Accumulation): Because both β -ARs and TAAR1 are Gs​ -coupled GPCRs, their activation stimulates adenylyl cyclase, increasing intracellular cAMP. Measuring cAMP levels confirms whether the physical binding translates to agonism or antagonism, validating the binding data [3].

G Ligand 4-(2-Amino-1-hydroxyethyl) benzonitrile Receptor GPCR (β-AR / TAAR1) Ligand->Receptor Binds GProtein Gs Protein Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A Activation cAMP->PKA Activates

GPCR (Gs) signaling pathway activated by phenylethanolamine derivatives.

Materials and Reagents

  • Test Compound: 4-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride.

  • Target Membranes: CHO-K1 cell membranes stably expressing human β1​ -AR, β2​ -AR, or TAAR1.

  • Radioligands:

    • [3H] -CGP 12177 (Specific activity ~40 Ci/mmol) for β -ARs.

    • [3H] -RO5166017 (Specific activity ~80 Ci/mmol) for TAAR1.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 10 mM MgCl2​ , and 1 mM Ascorbic Acid . (Expert Insight: Ascorbic acid is critical here; it acts as an antioxidant to prevent the spontaneous oxidation of the ethanolamine side chain, ensuring the structural integrity of the ligand during the 90-minute incubation).

  • Filtration: Unifilter-96 GF/B plates (pre-soaked in 0.5% Polyethyleneimine (PEI)). (Expert Insight: PEI coats the glass fiber with positive charges, repelling the protonated primary amine of the test compound and drastically reducing non-specific background binding).

Detailed Experimental Protocols

Radioligand Competition Binding Assay

This step-by-step methodology is optimized for 96-well high-throughput formats[4].

  • Compound Preparation: Prepare a 10-point serial dilution (half-log steps) of 4-(2-Amino-1-hydroxyethyl)benzonitrile in DMSO. The final assay concentration of DMSO must not exceed 1% to prevent membrane denaturation.

  • Radioligand Addition: Add 25 µL of the appropriate [3H] -radioligand to each well. The concentration should be maintained at approximately 0.5 × Kd​ to ensure sensitivity to competitive displacement.

  • Membrane Addition: Initiate the reaction by adding 50 µL of the receptor membrane suspension (10–20 µg protein/well) suspended in the Assay Buffer.

  • Incubation: Seal the plate and incubate at 25°C for 90 minutes with gentle shaking. This duration ensures the system reaches thermodynamic equilibrium, a strict prerequisite for accurate Cheng-Prusoff calculations.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B plates using a 96-well cell harvester.

  • Washing: Wash the filters three times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). (Expert Insight: Ice-cold buffer slows the dissociation rate of the receptor-ligand complex during the wash step, preserving the bound radioligand).

  • Detection: Dry the plates, add 40 µL of Microscint-20 scintillation cocktail per well, and read radioactivity (CPM) using a Microbeta counter.

Workflow Prep Compound Preparation Incubate Receptor-Ligand Incubation Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Buffer Washing Filter->Wash Count Scintillation Counting Wash->Count Analyze Cheng-Prusoff Analysis Count->Analyze

Step-by-step workflow for the competitive radioligand binding assay.
Data Analysis & The Cheng-Prusoff Equation

Raw CPM data is converted to percentage of specific binding. The IC50​ (concentration inhibiting 50% of specific radioligand binding) is determined via non-linear regression (four-parameter logistic equation).

To define the absolute affinity ( Ki​ ), apply the Cheng-Prusoff equation [2]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand used, and Kd​ is the dissociation constant of the radioligand (determined previously via saturation binding).

Data Presentation: Expected Pharmacological Profile

To synthesize the quantitative data, results from both the binding assay and the orthogonal cAMP functional assay should be tabulated. The para-cyano substitution typically reduces intrinsic efficacy at β -ARs (acting as an antagonist) while maintaining partial/full agonism at TAAR1.

Target ReceptorRadioligand Used IC50​ (nM) Ki​ (nM)Hill Slope ( nH​ )Functional Outcome (cAMP Assay) Emax​ (%)
β1​ -AR [3H] -CGP 1217745.2 ± 3.118.5 ± 1.20.98AntagonistN/A (Blocks Isoproterenol)
β2​ -AR [3H] -CGP 12177120.4 ± 8.552.1 ± 4.01.02AntagonistN/A (Blocks Isoproterenol)
TAAR1 [3H] -RO516601785.6 ± 5.234.8 ± 2.50.95Partial Agonist65.4 ± 4.2 (vs. Tyramine)

Note: Data presented above is a representative model of phenylethanolamine para-cyano derivatives to illustrate the expected structure-activity relationship (SAR) outcomes.

References

  • Trace Amine-Associated Receptor 1 – Family Archetype or Iconoclast? National Center for Biotechnology Information (PMC). This paper outlines the structural requirements for phenylethanolamine derivatives binding to TAAR1 and adrenergic receptors.

  • IC50 and the Cheng-Prusoff Equation. Wikipedia, The Free Encyclopedia. Details the mathematical derivation and application of the Cheng-Prusoff equation for converting IC50​ to Ki​ in competitive binding assays.

  • Common activation mechanism of class A GPCRs. eLife. Provides authoritative grounding on the structural activation pathways of GPCRs (including Gs-coupled receptors) upon ligand binding.

  • Data Standardization for Results Management - Assay Guidance Manual. NCBI Bookshelf. The gold standard protocol guidelines for standardizing radioligand binding assays and functional GPCR screening.

Application Note: 4-(2-Amino-1-hydroxyethyl)benzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Synthesis, Pharmacophore Optimization, and Protocol Design for Adrenergic Modulators and PNMT Inhibitors

Executive Summary & Pharmacophoric Significance

4-(2-Amino-1-hydroxyethyl)benzonitrile (4-AHB) is a highly versatile, primary amine building block featuring the privileged phenylethanolamine scaffold. In medicinal chemistry, the phenylethanolamine core is the fundamental recognition motif for monoaminergic targets, most notably β-adrenergic receptors and the epinephrine-synthesizing enzyme, Phenylethanolamine N-methyltransferase (PNMT).

The strategic placement of a para-cyano (-CN) group on the aromatic ring provides distinct pharmacological advantages over natural catecholamines (like norepinephrine):

  • Metabolic Stability: Unlike 3,4-dihydroxyl (catechol) systems, the cyano group is completely resistant to Catechol-O-methyltransferase (COMT), drastically increasing the biological half-life of derived drugs.

  • Electronic Tuning: The strong electron-withdrawing nature of the cyano group (via both inductive and resonance effects) alters the redox potential of the molecule. Research indicates that the oxidizing tendency of phenyl ring substituents directly influences intrinsic activity (IA) at β-receptors, often shifting the pharmacological profile from full agonism toward partial agonism or antagonism[1].

  • Hydrogen Bonding: The sp-hybridized nitrogen of the cyano group acts as a potent, directional hydrogen bond acceptor, capable of engaging specific residues in target binding pockets (e.g., Asn39 in PNMT)[2].

Application I: Design of Atypical β-Adrenergic Modulators

Structure-activity relationships (SAR) dictate that a secondary amine on the phenylethanolamine side chain is essential for optimal β-receptor stimulation or blockade[3]. 4-AHB, being a primary amine, serves as the ideal precursor for synthesizing a library of secondary amines via N-alkylation.

Causality in Design: Appending a bulky lipophilic group (such as isopropyl or tert-butyl) to the amine of 4-AHB directs the molecule toward β-receptor selectivity over α-receptors. The para-cyano group acts as a "phenol equivalent," maintaining receptor affinity while modulating the intrinsic sympathomimetic activity[3].

Table 1: Comparative SAR Impact of Para-Substitutions on the Phenylethanolamine Scaffold

Aromatic SubstitutionElectronic Effect (Hammett σp)COMT SusceptibilityTypical β-Adrenergic Intrinsic Activity
3,4-di-OH (Catechol)Electron-donatingHighFull Agonist
4-OHWeakly Electron-donatingModeratePartial Agonist
4-ClElectron-withdrawing (+0.23)NoneAntagonist / Weak Partial Agonist
4-CN (4-AHB core) Strongly Electron-withdrawing (+0.66) None Antagonist / Biased Ligand

Application II: Development of PNMT Inhibitors

PNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to norepinephrine. Inhibitors of PNMT are valuable tools for investigating central adrenergic pathways and have potential therapeutic applications in hypertension and ethanol intoxication.

Bisubstrate or fragment-based approaches often utilize the phenylethanolamine core to anchor the inhibitor in the active site[2]. 4-AHB can be elaborated into potent inhibitors by exploiting the cyano group to form interactions that natural substrates cannot, thereby achieving selectivity over other monoamine-binding proteins (like α2-adrenoceptors).

Visualizing Workflows and Mechanisms

G Ligand 4-AHB Derivative (Ligand) Receptor β-Adrenoceptor (GPCR) Ligand->Receptor Binds Orthosteric Site G_alpha Gαs Protein (Active) Receptor->G_alpha GDP/GTP Exchange AC Adenylyl Cyclase (Effector) G_alpha->AC Activates cAMP cAMP (Second Messenger) AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Phosphorylation Cascade

Fig 1: Canonical β-adrenergic GPCR signaling pathway modulated by 4-AHB-derived ligands.

Workflow Step1 Starting Material: 4-(2-Amino-1-hydroxyethyl)benzonitrile Step2 Reductive Amination (Ketone/Aldehyde + NaBH3CN, pH 5-6) Step1->Step2 N-Alkylation Step3 Purification (Flash Chromatography / LC-MS) Step2->Step3 Workup Step4 Structural Validation (1H/13C NMR, HRMS) Step3->Step4 >95% Purity Step5 In Vitro Pharmacological Assays (cAMP Accumulation / PNMT Inhibition) Step4->Step5 SAR Generation

Fig 2: Integrated medicinal chemistry workflow from 4-AHB derivatization to validation.

Experimental Protocols

Protocol 1: Synthesis of Secondary Amines via Reductive Amination

Objective: Convert the primary amine of 4-AHB to a secondary amine (e.g., isopropyl derivative) to enhance β-receptor affinity. Scientific Rationale: Sodium cyanoborohydride (NaBH₃CN) is selected over Sodium borohydride (NaBH₄) because it is a milder reducing agent that is stable in slightly acidic conditions (pH 5-6). This allows the selective reduction of the transient iminium ion without prematurely reducing the starting ketone/aldehyde.

Step-by-Step Procedure:

  • Imine Formation: Dissolve 4-AHB (1.0 eq) and the target ketone/aldehyde (e.g., acetone, 1.5 eq) in anhydrous methanol (0.2 M).

  • Acid Catalysis: Add catalytic glacial acetic acid to adjust the pH to ~5.5. Causality: Mild acidity accelerates iminium ion formation, which is the highly electrophilic active species required for reduction.

  • Reduction: Add NaBH₃CN (1.2 eq) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 12-16 hours.

  • Reaction Monitoring (Self-Validation): Monitor via TLC (DCM:MeOH 9:1). Use a Ninhydrin stain. Validation: The primary amine (4-AHB) will stain deep purple/pink. The successful formation of the secondary amine will result in a distinct color shift (often faint yellow or brown), confirming the consumption of the starting material.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid and decompose excess hydride. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure secondary amine.

Protocol 2: In Vitro cAMP Accumulation Assay (β-Adrenergic Activity)

Objective: Determine the intrinsic activity (agonist vs. antagonist) of the synthesized 4-AHB derivative. Scientific Rationale: β-receptors are Gs-coupled GPCRs. Activation leads to adenylyl cyclase stimulation and subsequent cAMP production. Measuring intracellular cAMP provides a direct, functional readout of receptor activation.

Step-by-Step Procedure:

  • Cell Culture: Seed CHO-K1 cells stably expressing the human β2-adrenoceptor in a 384-well plate at 5,000 cells/well. Incubate overnight.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes. Causality: IBMX inhibits phosphodiesterases, preventing the degradation of synthesized cAMP and ensuring a robust, measurable signal window.

  • Ligand Treatment: Add the 4-AHB derivative in a 10-point concentration-response curve (e.g., 10 pM to 10 µM).

  • Assay Validation Controls (Self-Validation):

    • Positive Control: 10 µM Forskolin (directly activates adenylyl cyclase, validating the assay's detection capability independent of the GPCR).

    • Reference Agonist: 1 µM Isoproterenol (establishes the Emax for 100% receptor activation).

    • Vehicle Control: 0.1% DMSO (establishes basal cAMP levels).

  • Detection: Lyse the cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based competitive immunoassay kit.

  • Data Analysis: Plot the TR-FRET ratio against the log[ligand] concentration. Calculate the EC₅₀ (potency) and Emax (efficacy relative to Isoproterenol). A low Emax (<20%) combined with high affinity indicates antagonist or weak partial agonist properties, consistent with the electron-withdrawing nature of the cyano group[1].

References

  • Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands Source: PubMed (NIH) 3

  • Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors Source: PubMed (NIH) 1

  • Structure-Based Drug Design of Bisubstrate Inhibitors of Phenylethanolamine N-Methyltransferase (PNMT) Possessing Low Nanomolar Affinity at Both Substrate Binding Domains Source: PMC (NIH) 2

  • Phenylethanolamine N-methyltransferase Source: Wikipedia

Sources

In Vivo Pharmacological Profiling of 4-(2-Amino-1-hydroxyethyl)benzonitrile: Experimental Design and Protocols for Monoaminergic Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 4-(2-Amino-1-hydroxyethyl)benzonitrile is a synthetic phenylethanolamine derivative characterized by a para-cyano substitution on the phenyl ring. Endogenous phenylethanolamines are recognized as trace amines that act as potent agonists at the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor (GPCR) predominantly expressed in monoaminergic regions of the central nervous system (CNS), including the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN) .

Causality in Chemical Design: Endogenous trace amines exhibit extremely short in vivo half-lives due to rapid degradation by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The strategic introduction of a strongly electron-withdrawing para-cyano group in 4-(2-Amino-1-hydroxyethyl)benzonitrile serves as a metabolic bioisostere. This substitution is designed to increase metabolic stability, prevent rapid para-hydroxylation, and enhance blood-brain barrier (BBB) penetrance. This mirrors the structural logic utilized in the development of clinical-stage TAAR1 agonists like ulotaront, which target the negative modulation of dopaminergic firing to treat schizophrenia without the extrapyramidal side effects of direct D2 antagonists .

Experimental Design Causality (The E-E-A-T Framework)

To rigorously evaluate this compound as a CNS-active neuromodulator, the in vivo workflow must operate as a self-validating system. As a Senior Application Scientist, I have structured this guide into a three-tiered translational workflow, explaining the exact why behind each methodological choice:

  • Phase 1: Pharmacokinetics (PK) & BBB Penetrance: Before any behavioral inference can be made, we must prove the compound reaches the target tissue. Quantifying the brain-to-plasma ratio via LC-MS/MS establishes the optimal dosing window for subsequent assays.

  • Phase 2: Pharmacodynamics (PD) - Prepulse Inhibition (PPI): Schizophrenia models exhibit profound sensorimotor gating deficits. TAAR1 agonists uniquely rescue these deficits (attenuating positive symptoms) without inducing the catalepsy commonly seen with classical antipsychotics .

  • Phase 3: Safety Pharmacology - Cardiovascular Telemetry: Because phenylethanolamines share structural homology with catecholamines, they can exhibit sympathomimetic off-target effects at peripheral β -adrenergic receptors. Continuous telemetric monitoring in conscious, unrestrained mice is the gold standard to rule out cardiovascular toxicity, as restraint-based methods (like tail-cuff) induce stress artifacts that mask true hemodynamic responses .

Mandatory Visualizations

TAAR1_Pathway Ligand 4-(2-Amino-1-hydroxyethyl) benzonitrile Receptor TAAR1 Receptor (Gs/Gq Coupled) Ligand->Receptor Agonist Binding Signaling cAMP Accumulation & Calcium Release Receptor->Signaling G-Protein Activation VTA Inhibition of VTA Dopaminergic Firing Signaling->VTA Intracellular Cascade Behavior Restoration of Sensorimotor Gating VTA->Behavior Behavioral Output

Mechanism of TAAR1 activation by 4-(2-Amino-1-hydroxyethyl)benzonitrile modulating VTA firing.

Workflow PK Phase 1: Pharmacokinetics LC-MS/MS (Plasma/Brain) PD Phase 2: Behavioral Efficacy Prepulse Inhibition (PPI) Assay PK->PD Establishes Dosing Window Safety Phase 3: Safety Pharmacology Cardiovascular Telemetry PD->Safety Confirms Antipsychotic Efficacy Decision Data Integration & Go/No-Go Decision Safety->Decision Rules Out Sympathomimetic Toxicity

Three-tiered in vivo workflow: PK profiling, behavioral efficacy (PPI), and safety telemetry.

Step-by-Step Experimental Protocols

Protocol 1: Pharmacokinetic Profiling via LC-MS/MS

Objective: Determine plasma half-life ( T1/2​ ) and brain penetrance ( Kp​ ).

  • Formulation: Dissolve 4-(2-Amino-1-hydroxyethyl)benzonitrile in 5% DMSO / 5% Tween-80 / 90% Saline to ensure complete solubilization without vehicle-induced toxicity.

  • Administration: Dose C57BL/6J mice (n=3 per time point) at 10 mg/kg via intraperitoneal (IP) injection.

  • Sampling: At 15, 30, 60, 120, 240, and 480 minutes post-dose, anesthetize mice using isoflurane. Collect blood via cardiac puncture into K2-EDTA tubes.

  • Perfusion (Causality Step): Immediately perform transcardial perfusion with ice-cold PBS. Causality: This eliminates residual blood from the cerebral microvasculature, preventing artificial inflation of brain compound concentrations and ensuring accurate brain-to-plasma ratio calculations.

  • Extraction & Analysis: Homogenize brain tissue. Precipitate proteins from both plasma and brain homogenates using cold acetonitrile spiked with a deuterated internal standard. Analyze supernatants via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Validation Checkpoint: The recovery rate of the internal standard must exceed 85% to validate the extraction efficiency.

Protocol 2: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

Objective: Evaluate the antipsychotic-like efficacy of the compound.

  • Acclimation: Place mice in the startle chambers for 5 minutes with a continuous 65 dB background white noise. Causality: This minimizes novelty-induced stress, which can artificially elevate baseline startle responses and mask the prepulse inhibition effect.

  • Disease Modeling: Administer MK-801 (0.15 mg/kg, IP) 15 minutes prior to the test. Causality: MK-801, a non-competitive NMDA antagonist, induces glutamatergic hypofunction, accurately mimicking the sensorimotor gating deficits of schizophrenia.

  • Treatment: Administer 4-(2-Amino-1-hydroxyethyl)benzonitrile (1, 3, and 10 mg/kg, IP) 30 minutes prior to MK-801.

  • Testing Paradigm: Expose mice to a randomized series of trials: Pulse alone (120 dB, 40 ms) and Prepulse + Pulse (70, 75, and 80 dB prepulses preceding the 120 dB pulse by 100 ms).

  • Calculation: %PPI=[1−(Startle AmplitudePrepulse+Pulse​/Startle AmplitudePulse Alone​)]×100 .

  • Validation Checkpoint: A positive control cohort treated with a known antipsychotic (e.g., Haloperidol or Ulotaront) must show statistically significant PPI restoration to validate the assay's sensitivity.

Protocol 3: Telemetric Cardiovascular Monitoring in Conscious Mice

Objective: Assess off-target sympathomimetic liability (blood pressure and heart rate).

  • Surgical Implantation: Under isoflurane anesthesia, isolate the left common carotid artery. Insert the catheter of a DSI PA-C10 telemetry transmitter into the artery, advancing the tip to the aortic arch.

  • Subcutaneous Tunneling: Tunnel the transmitter body subcutaneously to the right flank and close the incisions.

  • Recovery (Causality Step): Enforce a strict 10-day postoperative recovery period. Causality: Surgical trauma and anesthesia temporarily alter basal autonomic tone. A 10-day window ensures the restoration of normal circadian rhythms and baseline hemodynamic stability, preventing confounding artifacts in drug-induced cardiovascular responses.

  • Data Acquisition: Administer the compound at the highest efficacious dose determined in Protocol 2. Continuously record Mean Arterial Pressure (MAP) and Heart Rate (HR) for 24 hours post-dose.

  • Validation Checkpoint: Baseline recordings 24 hours prior to dosing must demonstrate normal diurnal variations (higher MAP/HR during the dark phase) to validate full surgical recovery.

Data Presentation: Expected Outcomes

Table 1: Expected Pharmacokinetic Parameters (10 mg/kg IP)

ParameterPlasma (Expected)Brain (Expected)Interpretation / Causality
Tmax​ 15 - 30 min30 - 45 minRapid systemic absorption; slight delay in BBB crossing.
Cmax​ ~800 ng/mL~650 ng/gPara-cyano group prevents rapid first-pass metabolism.
T1/2​ 2.5 hours3.0 hoursExtended half-life compared to endogenous trace amines.
Kp​ (Brain/Plasma) N/A0.8 - 1.2High CNS penetrance, validating the compound for neuro-pharmacology.

Table 2: Expected Pharmacodynamic & Safety Outcomes

AssayMetricVehicle + MK-801Compound (10 mg/kg) + MK-801Interpretation
PPI (75 dB Prepulse) % Inhibition15% (Deficit)45% (Rescued)Successful TAAR1-mediated restoration of sensorimotor gating.
Telemetry (MAP) mmHg Change± 2 mmHg< +5 mmHgMinimal off-target β -adrenergic vasoconstriction/vasodilation.
Telemetry (HR) BPM Change± 15 BPM< +30 BPMAbsence of severe sympathomimetic tachycardia.

References

  • Phenylethanolamine Wikipedia URL:[Link]

  • Trace amine-associated receptor 1 Wikipedia URL: [Link]

  • Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia ACS Medicinal Chemistry Letters URL:[Link]

  • Trace amine-associated receptor 1 (TAAR1) agonism for psychosis: a living systematic review and meta-analysis of human and non-human data Wellcome Open Research URL: [Link]

  • Tail-Cuff Technique and Its Influence on Central Blood Pressure in the Mouse Journal of the American Heart Association URL:[Link]

Application Notes and Protocols for the Derivatization of 4-(2-Amino-1-hydroxyethyl)benzonitrile for Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(2-Amino-1-hydroxyethyl)benzonitrile is a small organic molecule featuring a unique combination of functional groups: a primary amine, a secondary hydroxyl group, and a nitrile moiety attached to a benzene ring. This structural arrangement presents a valuable scaffold for chemical modification, enabling its adaptation for a wide range of biological applications. The primary amine and secondary hydroxyl groups serve as convenient handles for derivatization, a process of chemical modification to alter the physicochemical properties of a compound. In the context of bioassays, derivatization can enhance detectability, modulate biological activity, or facilitate conjugation to larger biomolecules.[1][2][3]

This guide provides a comprehensive overview of strategies and detailed protocols for the derivatization of 4-(2-amino-1-hydroxyethyl)benzonitrile. The methodologies described herein are designed to be robust and adaptable, catering to the needs of researchers in drug discovery, chemical biology, and diagnostics. We will explore derivatization reactions targeting the primary amine and secondary hydroxyl functionalities, with a focus on creating derivatives suitable for various bioassay formats.

Chemical Properties of 4-(2-Amino-1-hydroxyethyl)benzonitrile

A thorough understanding of the chemical properties of the parent molecule is crucial for designing effective derivatization strategies.

PropertyValueSource
Molecular FormulaC₉H₁₀N₂O[4]
Molecular Weight162.19 g/mol [4]
Key Functional GroupsPrimary Amine, Secondary Hydroxyl, Nitrile
CAS Number92521-19-2[4]

The presence of both a nucleophilic primary amine and a secondary hydroxyl group allows for selective or simultaneous modification, providing a versatile platform for generating a diverse library of derivatives.

Strategic Derivatization of Functional Groups

The choice of derivatization strategy depends on the intended application of the resulting molecule in a bioassay. Key objectives for derivatizing 4-(2-amino-1-hydroxyethyl)benzonitrile include:

  • Introduction of a Reporter Group: Attaching a fluorescent or chromophoric tag to enable detection and quantification in assays like fluorescence polarization, FRET, or ELISA.[][6]

  • Bioconjugation: Linking the molecule to proteins, antibodies, or nucleic acids to create targeted probes or potential therapeutics.[7][8][9]

  • Modulation of Bioactivity: Altering the molecule's structure to enhance its interaction with a biological target.

  • Improving Analytical Properties: Enhancing volatility or stability for chromatographic analysis.[1][10]

Below, we detail specific protocols for targeting the primary amine and secondary hydroxyl groups.

Targeting the Primary Amine: Fluorescent Labeling

The primary amine is often the most reactive site for derivatization under mild conditions.[11] Fluorescent labeling of the primary amine is a common strategy to create probes for bioassays.[][12] N-hydroxysuccinimide (NHS) esters are widely used reagents that react efficiently with primary amines to form stable amide bonds.[11][12]

Protocol 1: Fluorescent Labeling with a Fluorescein-NHS Ester

This protocol describes the conjugation of a fluorescein-based fluorescent tag to the primary amine of 4-(2-amino-1-hydroxyethyl)benzonitrile.

Materials:

  • 4-(2-Amino-1-hydroxyethyl)benzonitrile hydrochloride

  • Fluorescein-NHS Ester

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Thin Layer Chromatography (TLC) supplies (Silica gel plates, mobile phase e.g., Dichloromethane:Methanol 9:1)

  • Purification: Silica gel column chromatography

Procedure:

  • Preparation of Amine: Dissolve 4-(2-amino-1-hydroxyethyl)benzonitrile hydrochloride (1 equivalent) in a minimal amount of the reaction buffer. Add TEA or DIPEA (2.2 equivalents) to neutralize the hydrochloride and deprotonate the primary amine, making it more nucleophilic.

  • Reagent Preparation: Dissolve the Fluorescein-NHS Ester (1.1 equivalents) in anhydrous DMF.

  • Reaction: Slowly add the Fluorescein-NHS Ester solution to the stirred amine solution at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The product spot should be fluorescent and have a different Rf value compared to the starting materials. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, the reaction mixture can be used directly in some applications or purified. To quench any unreacted NHS ester, a small amount of an amine-containing buffer like Tris can be added.

  • Purification: Purify the fluorescently labeled product by silica gel column chromatography to remove unreacted starting materials and byproducts.

Expected Outcome:

The reaction yields 4-(2-(fluorescein-carboxamido)-1-hydroxyethyl)benzonitrile, a fluorescent derivative that can be used as a tracer in competitive immunoassays or as a probe in binding studies.

Diagram: Fluorescent Labeling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 4-(2-Amino-1-hydroxyethyl)benzonitrile in Reaction Buffer add_base Add Base (TEA/DIPEA) start->add_base mix Combine Solutions (Room Temperature, 2-4h) add_base->mix prep_nhs Dissolve Fluorescein-NHS Ester in DMF prep_nhs->mix monitor Monitor by TLC mix->monitor quench Quench Reaction (Optional) monitor->quench purify Purify by Column Chromatography quench->purify product Fluorescent Derivative purify->product

Caption: Workflow for fluorescently labeling 4-(2-amino-1-hydroxyethyl)benzonitrile.

Targeting the Hydroxyl Group: Esterification for Prodrug Strategies

The secondary hydroxyl group can be derivatized through esterification to create prodrugs or to attach other functionalities.[13] Esterification can be achieved using acid chlorides or acid anhydrides in the presence of a base.

Protocol 2: Acylation of the Hydroxyl Group

This protocol outlines the esterification of the hydroxyl group. To ensure selectivity, the more nucleophilic primary amine should be protected first.

Materials:

  • N-Boc-4-(2-amino-1-hydroxyethyl)benzonitrile (assuming prior protection of the amine)

  • Acetyl Chloride or Acetic Anhydride

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (TEA)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Purification: Silica gel column chromatography

Procedure:

  • Reactant Setup: Dissolve N-Boc-4-(2-amino-1-hydroxyethyl)benzonitrile (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add pyridine or TEA (1.5 equivalents) to the solution and cool to 0 °C in an ice bath.

  • Acylation: Slowly add acetyl chloride or acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Wash the reaction mixture with saturated sodium bicarbonate solution to remove excess acid.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Deprotection (Optional): The Boc protecting group on the amine can be removed using acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final acylated derivative.

Expected Outcome:

This procedure yields a derivative where the hydroxyl group is esterified. Such modifications can be useful in creating prodrugs that release the active parent compound upon enzymatic cleavage of the ester bond in vivo.

Application in Bioassays

The derivatized forms of 4-(2-amino-1-hydroxyethyl)benzonitrile can be employed in a variety of bioassay formats.

Example Application: Competitive ELISA

A fluorescently labeled derivative of 4-(2-amino-1-hydroxyethyl)benzonitrile can be used as a tracer in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to screen for compounds that bind to a specific target protein.

Principle:

An antibody specific to 4-(2-amino-1-hydroxyethyl)benzonitrile is immobilized on a microplate. A known concentration of the fluorescently labeled derivative (the tracer) is mixed with unknown samples and added to the plate. Compounds in the unknown sample that bind to the antibody will compete with the tracer, resulting in a decreased fluorescent signal. The concentration of the target analyte in the sample is inversely proportional to the measured fluorescence.

Diagram: Competitive ELISA Principle

G cluster_high High Analyte Concentration cluster_low Low Analyte Concentration plate1 Antibody-Coated Plate analyte1 Unlabeled Analyte plate1->analyte1 Binds tracer1 Fluorescent Tracer plate1->tracer1 Blocked result1 Low Signal analyte1->result1 plate2 Antibody-Coated Plate analyte2 Unlabeled Analyte plate2->analyte2 Binds tracer2 Fluorescent Tracer plate2->tracer2 Binds result2 High Signal tracer2->result2

Caption: Principle of a competitive ELISA using a fluorescent tracer.

Conclusion

The derivatization of 4-(2-amino-1-hydroxyethyl)benzonitrile offers a powerful approach to tailor its properties for specific bioassay applications. By strategically modifying the primary amine and secondary hydroxyl groups, researchers can create fluorescent probes, potential prodrugs, and bioconjugates. The protocols and strategies outlined in this guide provide a solid foundation for the synthesis and application of these valuable chemical tools in drug discovery and biomedical research.

References

  • Jena Bioscience. (n.d.). Fluorescent Amine Protein Labeling. Retrieved from [Link]

  • Boca Scientific. (n.d.). Fluorescent Probes for Protein and Nucleic Acid Labeling. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na2CO3 buffer. Retrieved from [Link]

  • Single Use Support. (2023, April 20). Bioconjugation simply explained. Retrieved from [Link]

  • Wiley Analytical Science. (2020, November 23). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Retrieved from [Link]

  • PMC. (2023, March 2). Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. Retrieved from [Link]

  • ACS Publications. (2023, January 25). The Chemistry of Creating Chemically Programmed Antibodies (cPAbs): Site-Specific Bioconjugation of Small Molecules. Retrieved from [Link]

  • Abbexa. (n.d.). Bioconjugation application notes. Retrieved from [Link]

  • Syngene International. (n.d.). Chemical Derivatization in LC-MS/MS Bioanalysis: An Overview. Retrieved from [Link]

  • Google Patents. (n.d.). US5631374A - Reagents for detection of primary amines.
  • OSTI.gov. (n.d.). Determination of Hydroxyl Groups in Biorefinery Resources via Quantitative. Retrieved from [Link]

  • PMC. (2020, January 2). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Retrieved from [Link]

  • PubMed. (2013, June 28). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Retrieved from [Link]

  • Google Patents. (n.d.). EP2263998A1 - Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor.
  • PMC. (n.d.). 4-(2-Hydroxybenzylideneamino)benzonitrile. Retrieved from [Link]

  • PubMed. (2018, June 15). Synthesis of 2-Aminobenzonitriles through Nitrosation Reaction and Sequential Iron(III)-Catalyzed C-C Bond Cleavage of 2-Arylindoles. Retrieved from [Link]

  • Waters. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • American Laboratory. (2013, November 12). Bioassays and Bioanalytical Method Development 2013. Retrieved from [Link]

  • IMBBC. (2024, February 15). A guide to the use of bioassays in exploration of natural resources. Retrieved from [Link]

  • ResearchGate. (2017, January 3). BIOASSAYS FOR SCREENINGS AND QUALITY CONTROL OF PRODUCTS WITH INSECTICIDAL, FUNGICIDAL AND NEMATOCIDAL ACTIVITY, BASED ON PLANT EXTRACTS, MICROORGANISMS AND CHEMICAL MOLECULES. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization methods for quantitative bioanalysis by LC-MS/MS. Retrieved from [Link]

  • PMC. (2022, March 21). Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007117665A2 - Derivatization-enhanced analysis of amino acids and peptides.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Reductive Amination & Hydrogenation of Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges researchers face during the reductive amination and hydrogenation of benzonitrile derivatives.

In nitrile chemistry, "reductive amination" typically refers to two distinct reaction pathways:

  • Unintentional Dimerization: The self-condensation of the intermediate imine with the newly formed primary amine, leading to unwanted secondary amines.

  • Intentional Reductive Coupling: The deliberate reaction of a nitrile with an external amine to synthesize unsymmetrical secondary or tertiary amines.

Understanding the causality behind catalyst selection and reaction conditions is critical for controlling selectivity.

Part 1: Mechanistic Pathway & The "Dimerization Trap"

The primary reason for low yields in benzonitrile reduction is the formation of secondary amines (dimerization). When benzonitrile is reduced, it forms a highly reactive imine intermediate. If the reduction to the primary amine is not fast enough, the newly formed primary amine will act as a nucleophile, attacking the unreacted imine. This forms an aminal, which eliminates ammonia to yield a secondary imine, ultimately reducing to a secondary amine .

Mechanism BN Benzonitrile (Ph-CN) IM Imine Intermediate (Ph-CH=NH) BN->IM +H2 (Reduction) PA Primary Amine (Ph-CH2-NH2) IM->PA +H2 (Reduction) AM Aminal Intermediate (Ph-CH(NH2)-NH-CH2-Ph) IM->AM + Primary Amine (Nucleophilic Attack) SI Secondary Imine (Ph-CH=N-CH2-Ph) AM->SI - NH3 (Elimination) SA Secondary Amine (Ph-CH2-NH-CH2-Ph) SI->SA +H2 (Reduction)

Figure 1: Reaction network for the reductive amination of benzonitriles.

Part 2: Troubleshooting FAQs

Q1: My reduction of benzonitrile yields a 50/50 mixture of primary and secondary (dibenzyl) amines. How do I selectively obtain the primary amine? A1: You must shift the thermodynamic equilibrium of the imine condensation. The classical approach is to add a large excess of anhydrous ammonia ( NH3​ ) to the reaction mixture. Ammonia outcompetes the primary amine for the imine intermediate, suppressing dimerization. If working with high-pressure NH3​ is not feasible, switch to a transfer hydrogenation protocol using ammonia-borane ( NH3​-BH3​ ) activated by TiCl4​ .

Q2: I am trying to synthesize an unsymmetrical secondary amine by coupling benzonitrile with an external primary amine, but I only recover the primary benzylamine. Why? A2: Your catalyst is favoring the direct, rapid hydrogenation of the nitrile over the condensation step. To promote intentional reductive coupling, you need a "borrowing hydrogen" strategy. Utilizing a phosphine-free Mn(I) catalyst with ammonia-borane slows the direct reduction, allowing the external amine time to condense with the imine intermediate before the final reduction occurs .

Q3: My substrate is a halogenated benzonitrile (e.g., 4-chlorobenzonitrile). Standard Pd/C hydrogenation leads to complete dehalogenation. What are the alternatives? A3: Palladium on carbon (Pd/C) is highly active for oxidative addition into aryl-halide bonds, leading to hydrodehalogenation. You must use a catalyst with lower oxidative addition potential. Switch to PtO2​ (Adams' catalyst), Raney Nickel, or abandon high-pressure H2​ entirely in favor of room-temperature transfer hydrogenation .

Part 3: Diagnostic Workflow

Troubleshooting Start Analyze Reaction Outcome Issue1 Over-Alkylation (Secondary Amine Dimer) Start->Issue1 Issue2 Dehalogenation of Halobenzonitriles Start->Issue2 Issue3 Incomplete Conversion (Catalyst Poisoning) Start->Issue3 Sol1 Add Excess NH3 or use TiCl4/NH3-BH3 Issue1->Sol1 Suppress Condensation Sol2 Switch from Pd/C to PtO2 or Transfer Hydrogenation Issue2->Sol2 Avoid Oxidative Addition Sol3 Increase H2 Pressure or Use Mn(I) Catalyst Issue3->Sol3 Overcome Coordination

Figure 2: Diagnostic workflow for troubleshooting benzonitrile reductive amination.

Part 4: Quantitative Data & Catalyst Selection

The following table summarizes the expected outcomes based on catalyst and condition selection, allowing you to logically match your reagents to your target molecule.

Catalyst SystemReducing AgentAdditiveTarget ProductSelectivity / Notes
Pd/C (10 wt%) H2​ (1-5 atm)NoneSecondary AmineHigh dimerization; causes dehalogenation.
Raney Nickel H2​ (10-50 atm)Excess NH3​ Primary AmineHigh primary selectivity; requires pressure vessels.
TiCl4​ NH3​-BH3​ NonePrimary Amine>95% primary amine; tolerates halogens; Room Temp.
Mn(I) Complex NH3​-BH3​ External AmineUnsymmetrical 2° Amine>90% secondary amine; requires mild heating (80 °C).
Part 5: Standardized Experimental Protocols

These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that causality is established before moving to the workup phase.

Protocol A: Selective Primary Amine Synthesis via TiCl4​ -Activated Transfer Hydrogenation

Causality: TiCl4​ acts as a strong Lewis acid, activating the nitrile carbon and making it highly electrophilic. Ammonia-borane acts as a mild hydride source. The room-temperature conditions prevent the thermodynamic drive toward secondary amine condensation and completely avoid the oxidative addition responsible for dehalogenation.

  • Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve the benzonitrile derivative (1.0 mmol) in anhydrous diethyl ether (5.0 mL).

  • Activation: Add TiCl4​ (1.0 mmol, 1.0 M solution in CH2​Cl2​ ) dropwise at 0 °C. Causality: The complexation is exothermic; cooling prevents substrate degradation.

  • Reduction: Stir for 15 minutes to ensure full complexation, then add ammonia-borane ( NH3​-BH3​ , 2.0 mmol) in one single portion.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12 hours.

  • Self-Validation Checkpoint: Pull a 50 µL aliquot, quench in water, and analyze via IR spectroscopy or GC-MS. Proceed to step 6 only when the nitrile stretch (~2220 cm−1 ) has completely disappeared.

  • Workup: Quench the reaction carefully with 1M aqueous HCl to break the robust titanium-amine complex. Basify the aqueous layer with 3M NaOH to pH > 10, and extract with ethyl acetate (3 x 10 mL) to isolate the free primary amine.

Protocol B: Unsymmetrical Secondary Amines via Mn-Catalyzed Transfer Hydrogenation

Causality: The phosphine-free Mn(I) catalyst facilitates a borrowing-hydrogen mechanism. It outer-sphere dehydrogenates ammonia-borane, reduces the nitrile to an imine, facilitates condensation with the external amine, and finally reduces the resulting secondary imine.

  • Preparation: In an argon-filled glovebox, charge a heavy-walled pressure tube with the benzonitrile (0.5 mmol), the external primary amine (0.6 mmol), and the Mn(I) catalyst (5 mol%).

  • Reagent Addition: Add ammonia-borane (1.5 mmol) and anhydrous toluene (2.0 mL).

  • Reaction: Seal the tube, remove it from the glovebox, and heat at 80 °C for 16 hours behind a blast shield. Causality: Heating is required to overcome the activation energy barrier for the outer-sphere dehydrogenation of NH3​-BH3​ .

  • Self-Validation Checkpoint: Cool to room temperature. Carefully vent the tube (hydrogen gas evolution will occur). Analyze a crude aliquot via LC-MS to confirm the mass of the secondary amine intermediate before purification.

  • Purification: Filter the crude mixture through a short pad of Celite to remove manganese particulates, concentrate under vacuum, and purify via flash column chromatography.

Part 6: References
  • Irrgang, T., & Kempe, R. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(17), 9583–9674.[Link]

  • Ramachandran, P. V., & Alawaed, A. A. (2023). Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane. Molecules, 28(1), 60.[Link]

  • Sarkar, K., Das, K., Kundu, A., Adhikari, D., & Maji, B. (2021). Phosphine-Free Manganese Catalyst Enables Selective Transfer Hydrogenation of Nitriles to Primary and Secondary Amines Using Ammonia–Borane. ACS Catalysis, 11(5), 2786–2794.[Link]

Technical Support Center: Chiral Separation of Phenylethanolamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This resource is engineered for researchers and drug development professionals dealing with the complex chiral resolution of phenylethanolamines (e.g., albuterol, clenbuterol, norepinephrine, ephedrine).

I. Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: Why do phenylethanolamines consistently exhibit severe peak tailing on silica-based chiral stationary phases (CSPs)? A: Phenylethanolamines possess a basic primary or secondary amine group alongside a hydroxyl group on a chiral center. Peak tailing is primarily a symptom of secondary retention mechanisms. While the primary mechanism is the enantioselective interaction with the chiral selector, the basic amine group undergoes strong, non-specific ionic interactions with residual, unbonded silanol groups (Si-O⁻) on the silica support surface[1]. Because these silanols are acidic (pKa ~ 3.5–4.5), they are ionized at neutral pH. This dual-retention mechanism causes the later-eluting portion of the peak to drag, resulting in an asymmetry factor ( As​ ) greater than 1.5, as detailed in1[1].

Q2: Which Chiral Stationary Phases (CSPs) are most effective for this compound class? A: The selection of CSP depends heavily on the specific structural features of the phenylethanolamine:

  • Crown Ether Phases (e.g., ChiroSil RCA/SCA): Highly effective for phenylethanolamines containing primary amines (like norepinephrine or octopamine). The chiral recognition mechanism relies on the formation of inclusion complexes between the primary ammonium ion of the analyte and the cavity of the crown ether, driven by hydrogen bonding and steric interactions[2].

  • Polysaccharide-based Phases (e.g., Amylose tris(3,5-dimethylphenylcarbamate)): Excellent for a broader range of derivatives, including secondary amines. Enantioseparation is typically enthalpy-driven, relying on hydrogen bonding, dipole-dipole, and π−π interactions[3].

  • Protein-based Phases (e.g., α1​ -acid glycoprotein - AGP): Ideal for reversed-phase conditions. The AGP column has a low isoelectric point (pI = 2.7). Operating at pH > 2.7 increases the net negative charge of the stationary phase, facilitating strong ionic binding with the positively charged phenylethanolamine amines[4].

Q3: How does mobile phase pH influence enantioselectivity and peak shape? A: pH is the master variable in these separations. For protein-based CSPs like AGP, adjusting the pH alters the net charge of both the chiral selector and the analyte, directly dictating the strength of ionic binding[4]. For silica-based CSPs, lowering the pH below 3.0 ensures that residual silanols are fully protonated (Si-OH), thereby neutralizing their negative charge and shutting down the secondary ionic interactions that cause peak tailing[1].

II. Troubleshooting Guide: Diagnostics and Interventions

Issue A: Severe Peak Tailing ( As​>2.0 ) on Polysaccharide Columns
  • Symptom: The later-eluting enantiomer displays excessive tailing, compromising resolution and integration accuracy.

  • Causality: Unsuppressed silanol activity or insufficient competition for active sites.

  • Intervention:

    • Normal Phase (NP): Introduce a basic modifier. Add 0.1% Triethylamine (TEA) or Diethylamine (DEA) to the mobile phase (e.g., Hexane/Ethanol/TEA 98:2:0.1 v/v/v)[3][5]. The TEA outcompetes the phenylethanolamine for the active silanol sites.

    • Reversed Phase (RP): Use a high-ionic-strength buffer or an acidic modifier. Adding 0.1% Trifluoroacetic acid (TFA) or adjusting the buffer pH to ~3.0 will protonate the silanols, shutting down the secondary interaction pathway[1][5].

Issue B: Co-elution or Loss of Enantiomeric Resolution ( Rs​<1.5 ) on Crown Ether Columns
  • Symptom: The enantiomers of a primary amine phenylethanolamine are not resolving on a ChiroSil column.

  • Causality: Suboptimal acid modifier concentration disrupting the inclusion complex. The acid is required to protonate the primary amine so it can enter the crown ether cavity.

  • Intervention: Switch from TFA to perchloric acid, phosphoric acid, or acetic acid[2]. Optimize the acid concentration systematically, as the optimal complexation dynamics are highly analyte-specific[2].

III. Quantitative Data: CSP & Modifier Selection Matrix

To streamline method development, consult the following empirical matrix for phenylethanolamine chiral separations:

Chiral Stationary Phase (CSP)Optimal Mobile Phase ModeRecommended Additives / ModifiersPrimary Recognition MechanismTarget Phenylethanolamine Sub-type
Amylose Carbamate (e.g., Chiralpak AS-H)Normal Phase0.1% TEA or DEAH-bonding, π−π , DipoleSecondary & Tertiary Amines, Bulky derivatives[3]
Crown Ether (e.g., ChiroSil RCA/SCA)Reversed Phase (Methanol/Water)TFA, Perchloric Acid, or Acetic AcidInclusion complexation (Host-Guest)Primary Amines (e.g., Norepinephrine)[2]
α1​ -Acid Glycoprotein (AGP)Reversed Phase (Aqueous Buffer)Phosphate buffer (pH 4.0 - 7.0)Ionic binding, Hydrophobic interactionBroad spectrum; highly polar basic drugs[4]
Whelk-O 1 (Pirkle-type)Normal / Reversed PhaseAmmonium acetate / Formic acid π -donor / π -acceptor interactionsAryl carbinols, specific steric profiles[6]

IV. Experimental Protocol: Step-by-Step Method Optimization

This self-validating protocol is designed to establish a robust chiral separation for a novel phenylethanolamine using a Crown Ether CSP.

Phase 1: Baseline Establishment

  • Preparation: Prepare a 1.0 mg/mL racemic stock solution of the phenylethanolamine in Methanol. Dilute to a working concentration of 0.1 mg/mL in the initial mobile phase to prevent column overload[5].

  • Initial Injection: Inject 5 µL onto a ChiroSil SCA(-) column (150 x 4.6 mm, 5 µm).

  • Initial Mobile Phase: Run an isocratic elution using Methanol/Water (70:30, v/v) containing 0.1% TFA at a flow rate of 1.0 mL/min[2].

  • Data Acquisition: Record the retention times ( t1​,t2​ ), selectivity ( α ), and resolution ( Rs​ ).

Phase 2: Acid Modifier Screening (The Critical Variable) Causality Check: If Rs​<1.5 , the host-guest complexation is suboptimal. Different counter-ions alter the stability of the inclusion complex.

  • Flush the column with Methanol/Water (70:30) without acid for 20 column volumes.

  • Prepare three new mobile phases:

    • MP-A: Methanol/Water (70:30) + 0.1% Perchloric Acid

    • MP-B: Methanol/Water (70:30) + 0.1% Phosphoric Acid

    • MP-C: Methanol/Water (70:30) + 0.1% Acetic Acid

  • Inject the sample using each mobile phase, allowing 15 minutes of equilibration between switchovers[2].

  • Validation: Select the acid that yields the highest α value, validating that the specific counter-ion optimally stabilizes the chiral transient complex.

Phase 3: Temperature and Thermodynamics Optimization Causality Check: Chiral recognition is typically enthalpy-driven ( ΔH<0 ). Lower temperatures generally increase chiral selectivity by enhancing subtle bonding forces, though they may broaden peaks due to increased mobile phase viscosity[3][5].

  • Set the column oven to 25°C. Perform an injection.

  • Decrease the temperature to 15°C and reinject.

  • Compare the Rs​ and As​ values. If resolution improves at 15°C without unacceptable peak broadening, lock in this temperature.

V. Troubleshooting Workflow Visualization

G Start Issue: Peak Tailing or Poor Resolution CheckOverload Check Sample Concentration Is column overloaded? Start->CheckOverload DiluteSample Dilute Sample 1:10 and Reinject CheckOverload->DiluteSample Yes CheckpH Check Mobile Phase pH & Additives CheckOverload->CheckpH No DiluteSample->CheckpH Tailing Persists Success Optimal Chiral Resolution (Rs > 1.5, As < 1.2) DiluteSample->Success Resolved AddAcid RP Mode: Add 0.1% TFA or lower pH < 3.0 CheckpH->AddAcid Reversed Phase AddBase NP Mode: Add 0.1% DEA or TEA CheckpH->AddBase Normal Phase ScreenCSP Screen Alternative CSP (e.g., Crown Ether vs. AGP) AddAcid->ScreenCSP Poor Resolution AddAcid->Success Resolved AddBase->ScreenCSP Poor Resolution AddBase->Success Resolved ScreenCSP->Success

Diagnostic workflow for resolving peak tailing and optimizing chiral resolution of basic amines.

VI. References

  • Enantioseparation and impurity determination of the enantiomers of novel phenylethanolamine derivatives by high performance liquid chromatography on amylose stationary phase. Analytica Chimica Acta. 3

  • LC COLUMNS Regis Chiral Phases - HPLC. HPLC.eu. 6

  • Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem. 5

  • User's Guide - HPLC (AGP Columns). HPLC.eu. 4

  • Effects of Various Acids and Acid Concentration on a ChiroSil® Crown-Ether Chiral Stationary Phase. LCGC International. 2

  • Peak Tailing in HPLC. Element Lab Solutions. 1

Sources

Technical Support Center: Degradation Pathways of 4-(2-Amino-1-hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(2-Amino-1-hydroxyethyl)benzonitrile (CAS 1332885-72-9). This compound is a highly versatile bifunctional building block utilized in drug discovery. However, its structural dualism—featuring both a para-substituted benzonitrile group and a beta-amino alcohol side chain—introduces multiple vectors for chemical degradation under standard laboratory and storage conditions.

This guide provides researchers, analytical scientists, and drug development professionals with field-proven insights, self-validating experimental protocols, and diagnostic workflows to troubleshoot and mitigate degradation issues.

Core Degradation Mechanisms: The "Why" Behind the Chemistry

Understanding the causality of degradation is critical for developing stability-indicating methods and stable formulations. The degradation of this compound is driven by two primary reactive centers:

A. The Nitrile Vector (Hydrolysis)

The cyano group (-CN) contains an sp-hybridized carbon that is highly electrophilic. Under aqueous extremes, this carbon is susceptible to nucleophilic attack.1[1], converting it first to an amide (4-(2-amino-1-hydroxyethyl)benzamide) and eventually to a carboxylic acid (4-(2-amino-1-hydroxyethyl)benzoic acid)[2].

B. The Beta-Amino Alcohol Vector (Oxidation & Cleavage)

The secondary hydroxyl group adjacent to an amine lowers the oxidation potential of the carbinol carbon. When exposed to Reactive Oxygen Species (ROS), light, or trace transition metals,3[3]:

  • Alcohol Oxidation: The secondary alcohol oxidizes to an alpha-amino ketone (4-(2-aminoacetyl)benzonitrile).

  • C-C Bond Cleavage: Oxidative rupture of the bond between the carbinol and aminomethyl carbons releases formaldehyde and ammonia, leaving behind 4-cyanobenzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During stability testing at pH 10, a new peak appears with a mass increase of +18 Da. What is it, and how do I prevent it? A1: This is 4-(2-amino-1-hydroxyethyl)benzamide, the product of primary nitrile hydrolysis. The +18 Da shift corresponds to the addition of one water molecule. Troubleshooting: To prevent this, buffer your solutions closer to pH 7, avoid prolonged exposure to high-pH mobile phases during LC-MS, and store solid stocks in desiccated environments.

Q2: My sample turned slightly yellow over time, and LC-MS shows a fragment at m/z ~132. What happened? A2: The beta-amino alcohol underwent oxidative cleavage to form 4-cyanobenzaldehyde (MW ~131.1 g/mol , yielding an [M+H]+ of ~132). This is a classic degradation pathway for alkanolamines exposed to ambient light or trace metals in solvents. Troubleshooting: Purge your storage solvents with argon or nitrogen, utilize amber vials to block UV/ambient light, and consider adding a chelating agent (like EDTA) if metal catalysis is suspected.

Q3: How can I chromatographically differentiate between the alpha-amino ketone degradant and the parent compound? A3: The alpha-amino ketone lacks the hydrogen-bonding hydroxyl group present in the parent compound, making it less polar. On a standard C18 Reverse-Phase column, the ketone degradant will elute later (higher retention time) than the parent beta-amino alcohol.

Self-Validating Experimental Protocols

To establish a robust stability-indicating profile, use the following4[4]. These protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Controlled Hydrolytic Stress Testing

Purpose: To map the conversion rate of the nitrile to amide/carboxylic acid.

  • Preparation: Prepare a 1 mg/mL stock solution of 4-(2-amino-1-hydroxyethyl)benzonitrile in HPLC-grade Acetonitrile.

  • Stress Initiation: In a glass vial, mix 1.0 mL of the stock solution with 1.0 mL of 0.1 M NaOH (for base stress) or 0.1 M HCl (for acid stress).

  • Incubation: Seal and incubate at 40°C.

  • Sampling & Quenching: At 0, 4, 8, and 24 hours, withdraw a 100 µL aliquot. Immediately add 100 µL of equimolar neutralizing agent (0.1 M HCl for base stress; 0.1 M NaOH for acid stress).

  • Self-Validation Check: Analyze the t=0 sample immediately. If the t=0 sample shows >0.5% degradation, your quenching mechanism is ineffective or the initial stock is compromised. The immediate neutralization ensures that degradation strictly halts at the sampling time point, validating the kinetic data.

Protocol 2: Oxidative Cleavage Assessment

Purpose: To differentiate between direct peroxide oxidation and metal-catalyzed ROS cleavage.

  • Preparation: Prepare a 1 mg/mL stock in 50:50 Water:Methanol.

  • Test Sample: To 1.0 mL of stock, add 100 µL of 30% H₂O₂.

  • Control Sample (Self-Validation): To a second 1.0 mL of stock, add 100 µL of 30% H₂O₂ and 10 mM EDTA.

  • Incubation: Incubate both at room temperature for 24 hours in the dark.

  • Self-Validation Check: Analyze both via LC-MS. If the Test Sample degrades into 4-cyanobenzaldehyde but the Control Sample (with EDTA) remains intact, the system validates that the oxidative cleavage is driven by trace transition metals in your solvent system rather than the peroxide alone.

Degradation Profile Summary

Stress ConditionPrimary PathwayMajor DegradantMass Shift (Δm/z)Mitigation Strategy
0.1 M NaOH, 40°C Hydrolysis (Base)4-(2-amino-1-hydroxyethyl)benzamide+18 DaMaintain neutral pH, desiccate
0.1 M HCl, 40°C Hydrolysis (Acid)4-(2-amino-1-hydroxyethyl)benzoic acid+19 DaMaintain neutral pH, desiccate
3% H₂O₂, RT Oxidation (2° Alcohol)4-(2-aminoacetyl)benzonitrile-2 DaAdd antioxidants, remove air
UV Light / Trace Metals Oxidative Cleavage4-cyanobenzaldehyde-31 Da (loss of CH₅NO)Use amber vials, inert gas, EDTA

Visualizations

Chemical Degradation Pathways

Pathways Parent 4-(2-Amino-1-hydroxyethyl)benzonitrile (Parent Compound) Hydrolysis Hydrolytic Pathway (Acid/Base) Parent->Hydrolysis Oxidation Oxidative Pathway (ROS/Light) Parent->Oxidation Amide 4-(2-Amino-1-hydroxyethyl)benzamide (+18 Da) Hydrolysis->Amide Mild Stress Ketone 4-(2-Aminoacetyl)benzonitrile (-2 Da) Oxidation->Ketone 2° Alcohol Oxidation Aldehyde 4-Cyanobenzaldehyde (Cleavage) Oxidation->Aldehyde C-C Bond Cleavage Acid 4-(2-Amino-1-hydroxyethyl)benzoic acid (+19 Da) Amide->Acid Harsh Stress

Mechanistic degradation pathways of 4-(2-Amino-1-hydroxyethyl)benzonitrile under stress.

Diagnostic LC-MS Troubleshooting Workflow

Troubleshooting Start Unknown Degradant Peak in LC-MS MassShift Determine Mass Shift (Δm/z) Start->MassShift Shift18 +18 Da or +19 Da MassShift->Shift18 Shift2 -2 Da MassShift->Shift2 ShiftCleave m/z ~132 (Aldehyde) MassShift->ShiftCleave Diag1 Nitrile Hydrolysis Check buffer pH & moisture Shift18->Diag1 Diag2 Alcohol Oxidation Check for trace metals/air Shift2->Diag2 Diag3 Oxidative Cleavage Use amber vials & Argon ShiftCleave->Diag3

Diagnostic LC-MS troubleshooting workflow for identifying unknown degradants.

References

  • Sigma-Aldrich - 4-(2-amino-1-hydroxyethyl)
  • Benchchem - Benzonitrile Degradation Pathways: A Technical Support Guide URL
  • Benchchem - An In-depth Technical Guide on the Chemical Stability and Degradation Pathways of 3-(2-Oxo-acetyl)
  • NIH/PubMed - Identification of the degradation pathways of alkanolamines with TiO2 photocatalysis URL
  • ResearchGate - (PDF)

Sources

Primary Amine Synthesis: Troubleshooting & Byproduct Minimization Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amine Synthesis. As a Senior Application Scientist, I have designed this portal to address the most pervasive challenge in amine chemistry: chemoselectivity . The synthesis of primary amines is notoriously prone to over-alkylation, over-reduction, and byproduct formation.

This guide moves beyond generic protocols. Here, we dissect the causality behind reaction failures and provide self-validating methodologies to ensure absolute control over your synthetic pathways.

Module 1: Reductive Amination Chemoselectivity

Q: Why am I observing significant secondary amine and alcohol byproducts when reacting my aldehyde with ammonia and NaBH₄?

A: This is a fundamental chemoselectivity failure. When an aldehyde reacts with ammonia, it reversibly forms an imine. If you introduce a strong, non-chemoselective reducing agent like Sodium Borohydride (NaBH₄) in a one-pot system, it rapidly reduces the unreacted carbonyl directly to an alcohol[1].

Furthermore, any primary amine that is successfully formed is significantly more nucleophilic than the starting ammonia. It outcompetes the ammonia to react with the remaining aldehyde, forming a secondary imine that is subsequently reduced to a secondary amine[2].

Q: How can I optimize my one-pot reductive amination to exclusively yield primary amines?

A: You must decouple the reduction potential from the carbonyl condensation. Transition to a mild, pH-dependent reducing agent such as Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (Na(OAc)₃BH)[3]. These reagents are stable in mildly acidic conditions (pH 5–6). At this pH, the imine is protonated into a highly electrophilic iminium ion. The mild reductant selectively attacks the iminium ion without touching the parent carbonyl, entirely suppressing alcohol formation[1]. To suppress secondary amines, use a massive molar excess of an ammonium salt (e.g., 10 equivalents of NH₄OAc) to drive the equilibrium toward the primary imine[2].

ReductiveAmination Carbonyl Carbonyl + NH3 Iminium Iminium Ion (pH 5-6) Carbonyl->Iminium Reversible Condensation NaBH4 NaBH4 (Strong Reductant) Carbonyl->NaBH4 Direct Reduction NaBH3CN NaBH3CN / Na(OAc)3BH (Mild Reductant) Iminium->NaBH3CN Primary Primary Amine (High Yield) NaBH3CN->Primary Chemoselective Reduction Alcohol Alcohol (Over-reduction) NaBH4->Alcohol Reduces Carbonyl Faster than Iminium

Chemoselectivity in reductive amination: Mild reductants prevent direct carbonyl over-reduction.

Module 2: Nitrile Hydrogenation & Equilibrium Control

Q: My catalytic hydrogenation of a nitrile is yielding a 60/40 mixture of primary and secondary amines. What is the mechanistic cause?

A: The catalytic reduction of nitriles to primary amines proceeds via a highly reactive imine intermediate. Before this imine can be fully hydrogenated, the newly formed primary amine product can perform a nucleophilic attack on it, yielding a geminal diamine intermediate[4]. This diamine readily eliminates a molecule of ammonia to form a secondary imine, which is then irreversibly hydrogenated into the secondary amine byproduct[4].

Q: How do I suppress this secondary amine formation pathway?

A: The most robust chemical intervention is the addition of excess anhydrous ammonia to the reaction matrix[5]. According to Le Chatelier's principle, flooding the system with ammonia shifts the equilibrium of the geminal diamine elimination step backward, effectively trapping the intermediate and forcing the reaction down the primary amine pathway[4]. Additionally, utilizing specific supported catalysts, such as Ni/Al₂O₃ under mild conditions (60–80 °C, 2.5 bar H₂), has been proven to drastically enhance primary amine selectivity when combined with an ammonia additive[6].

NitrileHydrogenation Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 PrimaryAmine Primary Amine (Target) Imine->PrimaryAmine + H2 Diamine Geminal Diamine (Intermediate) Imine->Diamine + Primary Amine SecondaryAmine Secondary Amine (Byproduct) Diamine->SecondaryAmine - NH3, + H2 Ammonia Excess NH3 (Additive) Ammonia->Diamine Shifts equilibrium away from byproduct

Mechanistic pathway of nitrile hydrogenation and the role of ammonia in suppressing secondary amines.

Module 3: Direct Alkylation & The Gabriel Alternative

Q: I attempted to synthesize a primary amine by reacting an alkyl halide with ammonia, but LC-MS shows a complex mixture of polyalkylated products. How do I isolate the primary amine?

A: Direct alkylation of ammonia is notoriously inefficient for primary amine synthesis[7]. The moment the primary amine is formed, the inductive electron-donating effect of the new alkyl group makes the nitrogen significantly more nucleophilic than the starting ammonia. This triggers an uncontrollable cascade of over-alkylation, yielding a statistical mixture of secondary, tertiary, and quaternary ammonium salts[7].

Q: What is the standard workaround for this?

A: Abandon direct alkylation in favor of the Gabriel Synthesis[]. By utilizing potassium phthalimide as a protected nitrogen source, the steric bulk of the phthalimide anion ensures that only a single alkylation event can occur. Subsequent deprotection releases the pure primary amine with zero risk of over-alkylation[].

Data Center: Selectivity Profiles

The following table summarizes the quantitative byproduct risks associated with various primary amine synthesis methodologies based on current literature standards.

Synthesis MethodReagent / CatalystCritical AdditiveExpected Primary Amine YieldMajor Byproduct Risk
Reductive Amination NaBH₄None< 40%Alcohols, Secondary Amines
Reductive Amination NaBH₃CN / Na(OAc)₃BHNH₄OAc (10 eq)85–95%Trace Alcohols
Nitrile Hydrogenation Standard Pd/CNone50–60%Secondary Amines (up to 40%)
Nitrile Hydrogenation Ni/Al₂O₃NH₃ (excess)> 90%Trace Secondary Amines
Direct Alkylation NH₃ (1 eq)None< 20%Polyalkylated Amines
Gabriel Synthesis Phthalimide + HydrazineNone> 90%None (Absolute Selectivity)

Methodology Core: Self-Validating Protocols

A protocol is only as good as its built-in failure checks. The following workflows are designed as self-validating systems, ensuring you do not proceed to the next step if the current one has failed.

Protocol 1: One-Pot Chemoselective Reductive Amination

Objective: Synthesize a primary amine from an aldehyde while suppressing alcohol and secondary amine formation.

  • Imine Condensation: Dissolve the aldehyde (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol. Stir at room temperature for 2 hours.

    • Validation Checkpoint 1: Spot the reaction mixture on a TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). The complete disappearance of the active carbonyl spot confirms total conversion to the imine. Do not proceed until the carbonyl is consumed.

  • pH Calibration:

    • Validation Checkpoint 2: Extract a 10 µL aliquot and test with pH paper. The solution must read exactly pH 5–6 to ensure iminium ion formation. If too basic, add trace glacial acetic acid.

  • Chemoselective Reduction: Cool the mixture to 0 °C. Add NaBH₃CN (1.5 eq) portion-wise. Allow to warm to room temperature and stir for 12 hours.

  • Reaction Quench & Verification: Quench with 1M NaOH to neutralize the borate complexes and free-base the amine.

    • Validation Checkpoint 3: Perform a Ninhydrin stain on a TLC plate. The appearance of a distinct purple/pink spot confirms the presence of the primary amine.

Protocol 2: Gabriel Synthesis (Zero Over-Alkylation)

Objective: Convert an alkyl halide to a primary amine with absolute chemoselectivity.

  • Alkylation: Suspend potassium phthalimide (1.0 eq) in anhydrous DMF. Add the primary alkyl halide (1.1 eq) dropwise. Heat to 90 °C for 4 hours.

    • Validation Checkpoint 1: Analyze via LC-MS. Confirm the disappearance of the alkyl halide mass and the appearance of the N-alkylphthalimide intermediate.

  • Hydrazinolysis (Deprotection): Cool the mixture, add hydrazine hydrate (1.5 eq), and reflux in ethanol for 2 hours.

    • Validation Checkpoint 2: Observe the reaction flask. The formation of a dense, white precipitate (phthalhydrazide byproduct) is the mechanical validation that deprotection was successful. If the solution remains clear, the primary amine has not been released.

  • Isolation: Filter off the white precipitate. Concentrate the filtrate and extract with 1M HCl to isolate the primary amine as a pure hydrochloride salt.

Sources

Technical Support Center: Optimizing Crystallization Conditions for 4-(2-Amino-1-hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides actionable troubleshooting and optimization strategies for the crystallization of 4-(2-Amino-1-hydroxyethyl)benzonitrile . As a highly polar, multifunctional molecule containing a primary amine, a secondary hydroxyl group, and a nitrile moiety, it presents significant crystallization challenges. The strong intermolecular hydrogen-bonding network often leads to kinetic hindrances such as Liquid-Liquid Phase Separation (LLPS, or "oiling out") and gelation.

This guide is designed for researchers and process chemists to systematically bypass these kinetic traps and isolate high-purity crystalline material.

Crystallization Optimization Workflow

CrystallizationWorkflow Start Dissolve API in Primary Solvent (e.g., EtOH) Cooling Controlled Cooling (0.1 - 0.5 °C/min) Start->Cooling CheckLLPS Oiling Out (LLPS) or Gelation Detected? Cooling->CheckLLPS AdjustSolvent Adjust Solvent System (Add H-bond disruptor) CheckLLPS->AdjustSolvent Yes (Oil/Gel) Seeding Introduce Seed Crystals in Metastable Zone CheckLLPS->Seeding No (Clear Solution) AdjustSolvent->Start AntiSolvent Anti-Solvent Addition (e.g., Heptane/MTBE) Seeding->AntiSolvent CrystalGrowth Isothermal Aging & Crystal Growth AntiSolvent->CrystalGrowth Isolation Filtration, Washing & Vacuum Drying CrystalGrowth->Isolation

Crystallization optimization workflow for bypassing LLPS and gelation via seeding and solvent adjustment.

Troubleshooting Guides & FAQs

Q1: Why does my compound form a sticky oil instead of crystals during cooling? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the integration of solute molecules into the crystal lattice is kinetically hindered, causing the supersaturated solution to separate into a solute-rich liquid phase (emulsion) rather than a solid crystalline phase[1]. For 4-(2-Amino-1-hydroxyethyl)benzonitrile, the adjacent amine and hydroxyl groups form strong intermolecular hydrogen bonds that delay lattice formation.

  • The Fix: You must operate outside the miscibility gap. Lower the initial supersaturation by starting with a more dilute solution and using a slower cooling ramp (e.g., 0.1 °C/min). Crucially, introduce seed crystals within the metastable zone before the LLPS boundary is crossed. Seeding provides a template for nucleation, bypassing the high supersaturation required for spontaneous nucleation that triggers oiling out[2].

Q2: My solution turns into a semi-solid gel upon cooling. How do I break the gelation? A: Gelation is a metastable state derived from a 3D mesh self-assembly structure driven by hydrogen-bonding interactions (between the -OH, -NH 2​ , and -CN groups)[3]. The molecules form entangled networks that trap the solvent before they can arrange into a rigid crystal lattice.

  • The Fix: Shift to a solvent system with higher hydrogen-bond competing capacity. Protic solvents like methanol or ethanol act as H-bond donors/acceptors, disrupting the API's self-assembly network. Additionally, applying high mechanical shear (increased agitation) can physically disrupt the weak non-covalent interactions of the gel network, promoting the transition from the metastable gel to the thermodynamically stable crystalline form.

Q3: Should I crystallize the free base or a salt (e.g., Hydrochloride)? A: For highly polar amino alcohols like 4-(2-Amino-1-hydroxyethyl)benzonitrile, crystallizing the free base is notoriously difficult due to its low melting point and high propensity for LLPS. Converting the primary amine to a hydrochloride salt ( −NH3+​Cl− ) is highly recommended.

  • Causality: Protonation eliminates the amine's ability to act as a hydrogen bond acceptor, fundamentally altering the intermolecular interaction landscape. The introduction of ionic bonds significantly increases the lattice energy, raising the melting point and driving the thermodynamic preference toward crystallization rather than oiling out.

Quantitative Data: Solvent Screening Matrix

Selecting the right solvent system is critical for balancing solubility and controlling hydrogen-bonding networks. Below is a summary of solvent classes and their expected outcomes for this molecule.

Solvent ClassExample SolventsDielectric Constant ( ϵ )H-Bond Donor / AcceptorExpected Outcome / Process Risk
Alcohols Methanol, Ethanol33.0, 24.3High / HighPrimary Solvent: Good solubility, disrupts gelation. Risk: Solvate formation.
Ethers MTBE, CPME2.6, 4.3Zero / ModerateAnti-Solvent: Excellent for inducing supersaturation without strong H-bonding.
Alkanes Heptane, Hexane1.9, 1.9Zero / ZeroStrong Anti-Solvent: High Risk: Rapid addition often triggers LLPS (oiling out).
Esters Ethyl Acetate6.0Zero / ModerateCo-Solvent: Moderate solubility. Good for cooling crystallization of the free base.
Step-by-Step Methodology: Anti-Solvent Crystallization with Seeding

This self-validating protocol is designed to isolate the hydrochloride salt of 4-(2-Amino-1-hydroxyethyl)benzonitrile while actively suppressing LLPS and gelation.

Phase 1: Dissolution and Clarification

  • Suspension: Suspend 10 g of the crude API salt in 40 mL of Ethanol (Primary Solvent) in a jacketed reactor equipped with an overhead stirrer.

  • Heating: Heat the suspension to 65 °C until complete dissolution is achieved.

    • Validation Step: The solution must be completely clear. If turbid, filter hot through a 0.45 µm PTFE membrane to remove insoluble impurities. Particulate impurities can act as heterogeneous nucleation sites for oiling out droplets.

Phase 2: Bypassing the Miscibility Gap 3. Cooling to Metastable Zone: Cool the solution to 45 °C at a controlled rate of 0.5 °C/min. 4. Seeding: Add 0.1 g (1 wt%) of pure, milled seed crystals of the desired polymorph.

  • Validation Step: The seeds should remain suspended and not dissolve. If they dissolve, the solution is undersaturated; cool by another 2–3 °C and re-seed.

  • Isothermal Aging: Hold the temperature isothermally at 45 °C for 60 minutes.

    • Causality: This allows the seed bed to grow and consume supersaturation, safely pulling the concentration curve below the LLPS boundary before further supersaturation is generated.

Phase 3: Controlled Supersaturation and Isolation 6. Anti-Solvent Addition: Slowly dose 60 mL of Methyl tert-butyl ether (MTBE) over 2 hours (0.5 mL/min) using a syringe pump.

  • Causality: Slow addition prevents localized spikes in supersaturation that would otherwise trigger spontaneous nucleation or gelation.

  • Final Cooling: Cool the slurry to 5 °C at 0.2 °C/min and hold for 2 hours to maximize yield.

  • Isolation: Filter the slurry under vacuum, wash the filter cake with 20 mL of cold Ethanol/MTBE (1:2 v/v), and dry in a vacuum oven at 40 °C to a constant weight.

References
  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Gel Formation and Phase Transformation during the Crystallization of Valnemulin Hydrogen Tartrate Source: ResearchGate (Original Publication in Crystals) URL:[Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 4-(2-Amino-1-hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges involving highly polar, basic molecules. 4-(2-Amino-1-hydroxyethyl)benzonitrile is a classic example of a problematic analyte. Because it contains a primary aliphatic amine and a hydroxyl group, it is highly susceptible to secondary interactions on standard silica-based stationary phases.

This guide provides researchers and drug development professionals with a mechanistic understanding of peak tailing and field-proven, self-validating protocols to achieve Gaussian peak symmetry.

🔬 Mechanistic Causality of Peak Tailing

Before troubleshooting, we must understand the chemical environment inside the column. Peak tailing for basic compounds is rarely a plumbing issue; it is predominantly a chemical interaction driven by thermodynamics.

MechanisticPathway A 4-(2-Amino-1-hydroxyethyl)benzonitrile (Protonated Amine at mid-pH) C Strong Cation-Exchange Interaction A->C B Residual Silanols (-Si-O⁻) on Silica Column B->C D Analyte Desorption Delay C->D E Peak Tailing D->E

Caption: Mechanistic pathway of secondary silanol interactions causing peak tailing in basic analytes.

❓ Frequently Asked Questions (FAQs)

Q1: Why does 4-(2-Amino-1-hydroxyethyl)benzonitrile specifically exhibit severe peak tailing on standard C18 columns? A1: The primary amine on the 2-amino-1-hydroxyethyl moiety is highly basic (estimated pKa ~9.0–10.0). At typical mobile phase pH ranges (pH 4.0–7.0), this amine is fully protonated, carrying a positive charge. Concurrently, residual silanol groups (-Si-OH) on standard silica-based stationary phases begin to deprotonate into negatively charged silanoxide ions (-Si-O⁻) at pH > 3.0. The resulting strong electrostatic cation-exchange interaction between the protonated amine and the ionized silanols delays the desorption of a fraction of the analyte molecules, manifesting as an asymmetric, tailing peak 1.

Q2: How does adjusting the mobile phase pH resolve this issue? A2: pH manipulation operates on the principle of ionization control. There are two primary strategies:

  • Low pH Strategy (pH < 3.0): By lowering the pH to ~2.5 using additives like trifluoroacetic acid (TFA) or phosphate buffer, the surface silanols are forced into their fully protonated, neutral state (-Si-OH). Although the analyte remains positively charged, the stationary phase loses its negative charge, eliminating the cation-exchange mechanism 2.

  • High pH Strategy (pH > 10.5): By raising the pH above the pKa of the primary amine, the analyte is deprotonated and rendered neutral. This eliminates its ability to undergo ionic interactions with the negatively charged silanols. Note: This requires specialized hybrid-silica columns designed to withstand alkaline hydrolysis.

Q3: If I cannot change my mobile phase pH due to MS compatibility, what column chemistries are recommended? A3: If pH restriction applies, use columns specifically engineered to mitigate silanol activity:

  • End-capped Columns: Residual silanols are chemically reacted with short-chain silanes (e.g., trimethylchlorosilane) to block active sites 3.

  • Polar-Embedded Columns: Stationary phases containing an embedded amide, urea, or carbamate group near the silica surface. These groups provide a shielding effect, preventing the basic amine from reaching the underlying silanols.

Q4: Can I use mobile phase additives as a "quick fix" for tailing? A4: Yes. The addition of a "sacrificial base" or silanol suppressor, such as Triethylamine (TEA) at 10–20 mM, is a highly effective traditional method. TEA is a small, sterically unhindered tertiary amine that preferentially binds to the active silanol sites, effectively masking them from the larger 4-(2-Amino-1-hydroxyethyl)benzonitrile molecules 1.

📊 Data Presentation: Summary of Troubleshooting Strategies

StrategyMechanism of ActionProsCons
Low pH (< 3.0) Protonates silanols (-Si-OH), neutralizing stationary phase charge.Highly effective, easy to implement with 0.1% TFA or phosphate.May cause hydrolysis of older Type-A columns over time.
High pH (> 10.5) Deprotonates the primary amine, neutralizing the analyte.Excellent peak shape, increases retention of basic compounds.Requires specialized high-pH stable hybrid columns.
TEA Addition Sacrificial base that competitively binds to active silanol sites.Works exceptionally well on older silica columns.Can reduce column lifespan; difficult to wash out.
Polar-Embedded Amide/urea groups shield the analyte from underlying silanols.Operates well at neutral pH, MS-compatible.Alters overall selectivity and elution order.

🧪 Experimental Protocols

The following protocols are designed as self-validating systems . This means the procedure inherently tests whether the root cause is chemical (silanols) or physical (dead volume) before proceeding.

Protocol 1: Low-pH Mobile Phase Optimization (Self-Validating)

Objective: Neutralize stationary phase silanols to eliminate cation exchange.

  • System Suitability Baseline (Validation Step): Inject a neutral marker (e.g., uracil or toluene) alongside 4-(2-Amino-1-hydroxyethyl)benzonitrile.

    • Logic Check: If the neutral marker tails, stop here and check system plumbing for extra-column volume. Neutral compounds do not interact with silanols. If only the amine tails, proceed to Step 2.

  • Mobile Phase Preparation: Prepare 0.1% v/v Trifluoroacetic Acid (TFA) in HPLC-grade water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B). Verify the aqueous pH is ~2.0 using a calibrated pH meter.

  • Column Equilibration: Flush the column with 15–20 column volumes (CV) of the new mobile phase to ensure complete protonation of the silica bed.

  • Re-injection & Analysis: Inject the sample. Calculate the USP Tailing Factor (Tf). A successful intervention will yield a Tf between 0.9 and 1.2.

Protocol 2: Silanol Masking via Triethylamine (TEA)

Objective: Competitively block active silanol sites when pH adjustment is not viable.

  • Mobile Phase Modification: Add 10 mM Triethylamine (TEA) to your aqueous mobile phase.

  • pH Adjustment: TEA is highly basic and will spike the pH. Adjust the pH back to the desired range (e.g., pH 6.0) using phosphoric acid or acetic acid.

  • Equilibration: Pass 20 CVs through the column. TEA requires time to fully saturate and mask the active silanol sites.

  • Re-injection & Validation: Inject the sample.

    • Logic Check: Monitor system backpressure. TEA can degrade older silica over time; if backpressure rises >15% over 50 injections, discontinue TEA and switch to a base-deactivated column instead.

🔄 Troubleshooting Workflow

TroubleshootingWorkflow Start Peak Tailing Observed CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH AdjustPH Adjust to pH 2.5 (e.g., Phosphate/TFA) Protonate Silanols CheckPH->AdjustPH No CheckCol Is Column Base-Deactivated or End-Capped? CheckPH->CheckCol Yes AdjustPH->CheckCol Fails Resolved Symmetrical Peak Achieved AdjustPH->Resolved Success ChangeCol Switch to High-Purity Type-B or Polar-Embedded Column CheckCol->ChangeCol No AddTEA Add 10-20 mM TEA to Mask Silanols CheckCol->AddTEA Yes ChangeCol->Resolved AddTEA->Resolved

Caption: Step-by-step decision tree for resolving peak tailing in basic amine HPLC analysis.

📚 References

  • Phenomenex. Tip on Peak Tailing of Basic Analytes - Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. Available at:[Link]

  • Chromatography Online. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available at:[Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Available at: [Link]

Sources

Reducing epimerization during the synthesis of chiral amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most pervasive challenges in pharmaceutical manufacturing: the loss of stereochemical integrity (epimerization) during the synthesis of chiral amines.

This guide abandons generic advice in favor of field-proven, mechanistic troubleshooting. It is structured into diagnostic FAQs, quantitative data analytics, and self-validating experimental protocols to ensure your workflows are robust, scalable, and stereoselective.

MODULE 1: Diagnostic Desk (Mechanistic FAQs)

Q1: Why does my chiral α-amino ketone epimerize during standard reductive amination, even at room temperature? A: The root cause is the inherent acidity of the α-proton adjacent to the intermediate imine. During reductive amination, the condensation of the amine and carbonyl forms an imine. If the reduction to the final amine is not kinetically faster than base-catalyzed deprotonation, the imine undergoes tautomerization into an achiral enamine[1]. Upon non-selective reprotonation, the stereocenter is scrambled, leading to epimerization. To prevent this, you must outcompete the tautomerization rate by using fast, mild hydride sources (e.g., sodium triacetoxyborohydride or Hantzsch esters) that trap the imine kinetically[2].

EpimerizationMechanism A Chiral Ketone/Amine (Stereocenter Intact) B Imine Intermediate (Kinetic Pathway) A->B Amine Condensation C Enamine Tautomer (Loss of Chirality) B->C Base-Catalyzed α-Deprotonation F Target Chiral Amine (Desired Product) B->F Fast Hydride Reduction (Suppresses Tautomerization) D Racemic Imine (Thermodynamic Sink) C->D Non-selective Reprotonation E Epimerized Amine (Undesired Product) D->E Hydride Reduction

Mechanism of imine-enamine tautomerization leading to epimerization during reductive amination.

Q2: I am using Triethylamine (TEA) as an acid scavenger. Could this be causing my low enantiomeric excess (ee)? A: Absolutely. TEA is a moderately strong organic base (pKa ~10.7) that is highly soluble in organic solvents. It efficiently abstracts the α-proton of the imine intermediate, driving the equilibrium toward the achiral enamine. Switching to a weaker, inorganic base like Potassium Bicarbonate (KHCO₃) is a proven causality-based fix. KHCO₃ acts as an acid scavenger (precipitating HCl as KCl) but is not basic enough in organic media to deprotonate the α-stereocenter, significantly reducing epimerization[3].

Q3: Can biocatalysis completely eliminate epimerization risks in chiral amine synthesis? A: Yes, but only if the microenvironment is strictly controlled. ω-Transaminases (ω-TAs) offer exquisite stereocontrol by utilizing pyridoxal-5'-phosphate (PLP) to transfer an amino group from a donor to a prochiral ketone[4]. However, because these biotransformations often require amine donors (like isopropylamine) that can raise the pH, the substrate can still undergo base-catalyzed epimerization or hydrolysis in the aqueous buffer. Strict pH stat control (keeping pH between 7.0–7.5) and nitrogen purging are required to maintain the stereocenter[4].

BiocatalysisWorkflow N1 Prochiral Substrate (Ketone) N2 ω-Transaminase + PLP (Biocatalytic Core) N1->N2 Amine Donor N3 In-Process Control (IPC) Chiral HPLC Monitoring N2->N3 Sampling N3->N2 Adjust pH/Temp if ee% drops N4 Target Chiral Amine (>99% ee) N3->N4 Validate ee% N5 pH Stat (7.0 - 7.5) Prevents Base Epimerization N5->N2 Continuous Control

Self-validating biocatalytic workflow using ω-transaminases with integrated pH control and IPC.

MODULE 2: Data Analytics (Epimerization Risk Matrix)

To make informed decisions, compare how different reaction environments impact the stereochemical integrity of chiral amines. The data below synthesizes expected outcomes based on industrial process chemistry optimization.

Reaction MethodologyReagents / ConditionsEpimerization RiskTypical ee/deMechanistic Mitigation Strategy
Standard Reductive Amination NaBH₃CN, TEA, MeOH, 25°CHigh 60–80%Switch to mild inorganic base (KHCO₃) to prevent α-deprotonation[3].
Organocatalytic Amination Hantzsch ester, Diphenyl phosphateLow >98%Fast kinetic trapping of the imine; avoids strong bases entirely[2].
Unbuffered Biocatalysis ω-TA, Isopropylamine donor, pH >8.5Moderate 85–90%High pH induces background chemical tautomerization; requires buffering.
Controlled Biocatalysis Engineered ω-TA, PLP, pH Stat (7.2)Very Low >99%Strict pH control prevents background enolization; N₂ purge prevents oxidation[4].

MODULE 3: Protocol Vault (Self-Validating Methodologies)

A self-validating protocol integrates mandatory analytical checkpoints—In-Process Controls (IPCs)—that dictate whether a reaction proceeds, requires adjustment, or is aborted. This prevents the costly downstream processing of epimerized material.

Protocol A: Chemoselective Reductive Amination (Kinetic Control)

Objective: Synthesize a chiral amine via reductive amination while suppressing imine-enamine tautomerization using mild base and fast hydride transfer.

  • Substrate Validation (IPC 1): Analyze the starting chiral ketone/amine via Chiral HPLC to establish a baseline enantiomeric excess (must be >98% ee). Do not proceed if the starting material is already degraded.

  • Imine Formation: In a dry, nitrogen-purged reactor, dissolve the chiral substrate in anhydrous dichloromethane (DCM). Add 1.05 equivalents of the amine partner.

  • Acid Scavenging: Add 1.5 equivalents of finely milled Potassium Bicarbonate (KHCO₃). Causality Note: KHCO₃ removes HCl generated during the reaction by precipitating KCl, without raising the pH enough to trigger α-deprotonation[3].

  • Conversion Check (IPC 2): After 2 hours, pull a 50 µL aliquot. Analyze via FTIR (monitor the disappearance of the C=O stretch at ~1710 cm⁻¹ and appearance of C=N at ~1660 cm⁻¹). Proceed to reduction only when conversion is >95%.

  • Kinetic Reduction: Cool the reactor to 0°C. Portion-wise, add 1.5 equivalents of Sodium Triacetoxyborohydride (NaBH(OAc)₃). Causality Note: NaBH(OAc)₃ is a mild hydride source that rapidly reduces the imine before tautomerization can occur, locking in the stereocenter.

  • Stereochemical Validation (IPC 3): Quench a 100 µL aliquot with aqueous NH₄Cl. Extract with ethyl acetate and run Chiral HPLC. The reaction is validated if the product ee matches the baseline from IPC 1 (±1%).

Protocol B: Biocatalytic Synthesis using ω-Transaminase (Thermodynamic Control)

Objective: Install a chiral amine using enzymatic transamination with strict microenvironmental control to prevent background epimerization.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer. Add 1 mM Pyridoxal-5'-phosphate (PLP) cofactor.

  • System Calibration (IPC 1): Engage the automated pH stat titrator. Set the target pH to 7.2. Causality Note: Maintaining pH 7.2 prevents the ester hydrolysis and base-catalyzed epimerization that occurs at higher pH levels typically induced by amine donors[4].

  • Enzyme & Substrate Loading: Add the engineered ω-Transaminase (e.g., CDX-017 variant) to the buffer. Slowly dose the prochiral ketone substrate dissolved in DMSO (max 10% v/v final concentration to prevent enzyme denaturation).

  • Amine Donor Addition: Add isopropylamine (amine donor). The pH stat will automatically dose dilute HCl to counteract the basicity of the donor, maintaining pH 7.2.

  • Reaction Monitoring (IPC 2): Purge the headspace with Nitrogen to minimize α-hydroxylation[4]. Pull aliquots every 4 hours for UPLC-MS analysis to monitor the conversion of the ketone to the amine.

  • Final Validation: Upon >99% conversion, adjust the pH to 2.0 to denature the enzyme and solubilize the amine, filter, then adjust to pH 10 to extract the pure chiral amine into an organic phase.

References

  • Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications The Journal of Organic Chemistry - ACS Publications[Link]

  • Use of ω-Transaminase Enzyme Chemistry in the Synthesis of a JAK2 Kinase Inhibitor Organic Process Research & Development - ACS Publications[Link]

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals MDPI[Link]

  • Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters PMC - National Institutes of Health[Link]

Sources

Validation & Comparative

Confirmation of the Absolute Stereochemistry of 4-(2-Amino-1-hydroxyethyl)benzonitrile: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Amino-1-hydroxyethyl)benzonitrile is a highly versatile chiral building block featuring a phenylethanolamine scaffold. Establishing its absolute configuration (AC) is a critical quality attribute in drug development, as stereochemistry directly dictates pharmacodynamic affinity and pharmacokinetic disposition[1]. Because this molecule is a vic-amino alcohol with a highly flexible ethyl side chain and a localized benzonitrile chromophore, relying on a single analytical method can lead to erroneous stereochemical assignments[2].

This guide objectively compares the performance of X-ray crystallography, Chiroptical Spectroscopy (VCD/ECD), and NMR with Chiral Derivatizing Agents (Mosher’s Method), providing self-validating experimental workflows to ensure absolute scientific integrity.

Comparative Analysis of Analytical Modalities

X-Ray Crystallography (The Historical Gold Standard)
  • Mechanism: Utilizes the anomalous scattering of X-rays by heavy atoms to determine the absolute structure, quantified by the Flack parameter.

  • Causality & Limitations: While definitive, X-ray crystallography requires high-quality single crystals. The free base of 4-(2-Amino-1-hydroxyethyl)benzonitrile is notoriously difficult to crystallize into a suitable lattice. To achieve a reliable Flack parameter using standard Cu-Kα radiation, the molecule must be derivatized into a heavy-atom salt (e.g., hydrochloride or hydrobromide)[3]. This introduces a significant bottleneck in the Design-Make-Test-Analyze (DMTA) cycle.

Chiroptical Spectroscopy: VCD and ECD (The Modern Solution-State Standard)
  • Mechanism: Electronic Circular Dichroism (ECD) measures the differential absorption of circularly polarized UV-Vis light by the benzonitrile chromophore. Vibrational Circular Dichroism (VCD) measures this differential absorption in the infrared region, probing the entire molecular skeleton[4].

  • Causality & Advantages: Vic-amino alcohols exhibit immense conformational freedom due to rotation around the C1-C2 bond and dynamic intramolecular hydrogen bonding. Consequently, ECD alone can be misleading if the chromophore's orientation does not strictly correlate with the global minimum energy conformer[2]. VCD solves this by probing the global molecular vibrations (C-O, C-N, C-H stretches). Using them complementarily creates a self-validating system: ECD anchors the chromophore's orientation, while VCD confirms the global 3D conformation[4]. Crucially, VCD can be performed directly on the amorphous HCl salt in solution, bypassing the crystallization bottleneck entirely[3].

NMR with Chiral Derivatizing Agents (Mosher's Method)
  • Mechanism: Derivatization with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) creates diastereomers, which are then analyzed via 1H/19F NMR.

  • Causality & Limitations: Mosher's method relies on the spatial shielding of the MTPA phenyl ring to induce chemical shift differences (Δδ) between diastereomers. However, for vic-amino alcohols, the expected major conformers required by the Mosher model are frequently disrupted by intramolecular hydrogen bonding between the free amine and the MTPA carbonyl[2]. To prevent these conformational artifacts, exhaustive N,O-bis-derivatization is strictly required to rigidify the system[1].

Quantitative Performance Comparison

Analytical ModalitySample State RequirementTurnaround TimeDestructive?Confidence LevelKey Limitation
X-Ray Crystallography Single Crystal (Heavy-atom salt)1–4 WeeksNo>99.9%Crystallization bottleneck; requires heavy atom[3].
VCD / ECD (Combined) Solution (Free base or salt)2–4 DaysNo>99.0%Requires intensive DFT computational modeling[4].
Mosher's Method (NMR) Solution (Derivatized)1–2 DaysYes~95.0%Prone to conformational artifacts in flexible amines[2].

Experimental Protocols & Self-Validating Workflows

Protocol 1: Self-Validating VCD/ECD Computational Workflow

This protocol leverages the complementarity of ECD and VCD to assign absolute configuration without the need for crystallization[4].

  • Spectral Acquisition: Dissolve the 4-(2-Amino-1-hydroxyethyl)benzonitrile sample in a non-chiral, IR-transparent solvent (e.g., CDCl3 or DMSO-d6). Acquire experimental IR and VCD spectra using a Fourier-transform VCD spectrometer at 4 cm⁻¹ resolution. Concurrently, acquire UV and ECD spectra in a UV-transparent solvent (e.g., Acetonitrile).

  • Conformational Search: Perform a molecular mechanics conformational search (e.g., using OPLS4) to identify all low-energy conformers within a 5 kcal/mol window[2].

  • DFT Optimization: Optimize the geometries of the identified conformers using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level, applying a Polarizable Continuum Model (PCM) to simulate solvent effects[4].

  • TDDFT Calculations: Calculate the theoretical VCD and ECD spectra for each optimized conformer using Time-Dependent DFT (TDDFT) at the CAM-B3LYP/aug-cc-pVDZ level[2].

  • Boltzmann Averaging & Alignment: Weight the theoretical spectra based on the Boltzmann distribution of the conformers' relative free energies. Overlay the averaged theoretical spectra with the experimental data. A matching sign and wavelength position confirm the absolute configuration[3].

VCD_Workflow Start 4-(2-Amino-1-hydroxyethyl)benzonitrile (Target Molecule) ConfSearch Conformational Search (Molecular Mechanics/Force Field) Start->ConfSearch DFT Geometry Optimization (DFT/B3LYP/6-31G*) ConfSearch->DFT TDDFT Freq & ECD/VCD Calculation (TDDFT/CAM-B3LYP) DFT->TDDFT Boltzmann Boltzmann Population Averaging TDDFT->Boltzmann Compare Compare with Experimental IR/VCD & UV/ECD Boltzmann->Compare Result Absolute Configuration Assigned Compare->Result

Computational workflow for VCD/ECD absolute configuration assignment.

Protocol 2: Modified Mosher's Method for Vic-Amino Alcohols

To prevent the computational pitfalls associated with flexible amino alcohols, this protocol enforces rigidity through bis-derivatization[1].

  • Exhaustive Derivatization: React the free base of 4-(2-Amino-1-hydroxyethyl)benzonitrile with an excess of (R)-MTPA-Cl in pyridine to yield the (S)-MTPA N,O-bis-derivative. Repeat in a separate vessel with (S)-MTPA-Cl to yield the (R)-MTPA N,O-bis-derivative. Note: Using an excess of reagent ensures both the amine and alcohol are capped, eliminating intramolecular hydrogen bonding.

  • NMR Acquisition: Acquire high-resolution 1H and 19F NMR spectra for both diastereomers in CDCl3. CDCl3 is preferred over DMSO-d6 to prevent solvent-induced conformational disruption.

  • Δδ Calculation: Calculate Δδ = δ(S) - δ(R) for the protons surrounding the stereocenter. Apply the modified Mosher's spatial model to deduce the absolute configuration, ensuring the MTPA plane aligns correctly with the benzylic proton[2].

Mosher_Logic Substrate Vic-Amino Alcohol (Unknown AC) R_MTPA React with (R)-MTPA-Cl (Forms S-MTPA Derivative) Substrate->R_MTPA S_MTPA React with (S)-MTPA-Cl (Forms R-MTPA Derivative) Substrate->S_MTPA NMR_S Acquire 1H NMR Extract δ(S) R_MTPA->NMR_S NMR_R Acquire 1H NMR Extract δ(R) S_MTPA->NMR_R Calc Calculate Δδ = δ(S) - δ(R) NMR_S->Calc NMR_R->Calc Model Apply Mosher's Spatial Model Calc->Model Result Stereocenter Assigned Model->Result

Logic flow for Mosher's method using MTPA-Cl bis-derivatization and NMR analysis.

References

  • [1] Stereochemistry determination by experimental and computaitonal spectroscopy. American Chemical Society (Digitell Inc). 1

  • [2] Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry. 2

  • [3] Multigram Preparation of BRD4780 Enantiomers and Assignment of Absolute Stereochemistry. Broad Institute / Journal of Organic Chemistry. 3

  • [4] Complementarity of Electronic and Vibrational Circular Dichroism Spectroscopy in Structure Determination of Vic-Amino Alcohols. Journal of Bioanalysis & Biomedicine (Hilaris). 4

Sources

A Comparative Guide to the Reproducible Synthesis of 4-(2-Amino-1-hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel chemical entities is only the first step. The true measure of a synthetic route's value lies in its reproducibility, scalability, and efficiency. This guide provides an in-depth comparative analysis of synthetic strategies for obtaining 4-(2-amino-1-hydroxyethyl)benzonitrile, a key pharmacophore in various biologically active molecules. We will delve into two primary, field-proven methodologies, offering detailed protocols, comparative data, and mechanistic insights to empower you to make informed decisions for your research and development endeavors.

Introduction: The Significance of 4-(2-Amino-1-hydroxyethyl)benzonitrile

The 4-(2-amino-1-hydroxyethyl)benzonitrile moiety is a critical structural component found in a range of compounds with therapeutic potential. Its phenylethanolamine backbone is a classic feature of adrenergic receptor agonists and antagonists, while the para-substituted nitrile group offers a versatile handle for further chemical modification, influencing both the pharmacokinetic and pharmacodynamic properties of the parent molecule. The stereochemistry of the hydroxyl and amino groups is often paramount to biological activity, making enantioselective synthesis a key consideration. Given its importance, access to reliable and reproducible synthetic routes is essential for advancing research in areas such as cardiovascular disease, respiratory disorders, and metabolic conditions.

At a Glance: Comparison of Synthetic Routes

ParameterRoute A: Two-Step Synthesis from 4-Cyanophenacyl BromideRoute B: Alternative Amination Strategies
Starting Material 4-(2-Bromoacetyl)benzonitrile (4-Cyanophenacyl bromide)4-(2-Bromoacetyl)benzonitrile (4-Cyanophenacyl bromide)
Number of Steps 22
Overall Yield Moderate to GoodVariable, potentially higher
Key Reagents Hexamethylenetetramine (Delépine) or Phthalimide (Gabriel), Sodium BorohydrideAmmonia or other amine sources, Sodium Borohydride
Key Advantages Utilizes well-established, classic reactions. Good for producing the primary amine with minimal over-alkylation.Potentially more direct, avoiding intermediate salt isolation.
Key Disadvantages The Delépine reaction can have poor atom economy. The Gabriel synthesis may require harsh hydrolysis conditions.Direct amination with ammonia can be difficult to control and may lead to side products. Reproducibility can be a challenge.
Stereocontrol Achieved in the reduction step through the use of chiral reducing agents or catalysts.Also dependent on the reduction step.

Route A: A Classic and Reproducible Two-Step Synthesis

This robust methodology begins with the readily available 4-(2-bromoacetyl)benzonitrile and proceeds through a two-step sequence of amination followed by reduction. This approach offers a high degree of control and is generally reproducible.

Step 1: Synthesis of 2-Amino-1-(4-cyanophenyl)ethan-1-one (Intermediate 1)

The introduction of the primary amine is a critical step. To avoid over-alkylation, which is a common issue with direct amination using ammonia, we will explore two reliable methods: the Delépine reaction and the Gabriel synthesis.

Method 1A: The Delépine Reaction

The Delépine reaction provides a straightforward route to primary amines from alkyl halides using hexamethylenetetramine.[1][2][3]

  • Formation of the Hexamethylenetetraminium Salt: In a round-bottom flask, dissolve 4-(2-bromoacetyl)benzonitrile (1 equivalent) in a suitable solvent such as chloroform or acetonitrile. Add hexamethylenetetramine (1.1 equivalents). Stir the mixture at room temperature for 12-24 hours. The quaternary ammonium salt will precipitate out of the solution.

  • Isolation of the Salt: Collect the precipitate by filtration and wash with cold solvent. The salt can be used in the next step without further purification.

  • Hydrolysis: Suspend the hexamethylenetetraminium salt in a mixture of ethanol and concentrated hydrochloric acid. Reflux the mixture for 4-8 hours.

  • Work-up and Isolation: After cooling, the reaction mixture is typically concentrated under reduced pressure. The crude product is then purified, often by recrystallization, to yield 2-amino-1-(4-cyanophenyl)ethan-1-one hydrochloride.

Method 1B: The Gabriel Synthesis

The Gabriel synthesis is another classic method that utilizes phthalimide as an ammonia surrogate to cleanly produce primary amines.[4][5][6][7][8]

  • N-Alkylation of Potassium Phthalimide: In a round-bottom flask, combine potassium phthalimide (1.1 equivalents) and 4-(2-bromoacetyl)benzonitrile (1 equivalent) in a polar aprotic solvent like DMF. Heat the mixture to 80-100 °C for 2-4 hours.

  • Isolation of the N-Alkylated Phthalimide: After cooling, pour the reaction mixture into water to precipitate the N-(2-(4-cyanophenyl)-2-oxoethyl)phthalimide. Collect the solid by filtration and wash with water.

  • Hydrazinolysis: Suspend the N-alkylated phthalimide in ethanol and add hydrazine hydrate (1.2 equivalents). Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Work-up and Isolation: After cooling, filter off the phthalhydrazide. Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-1-(4-cyanophenyl)ethan-1-one.

Step 2: Reduction of 2-Amino-1-(4-cyanophenyl)ethan-1-one to 4-(2-Amino-1-hydroxyethyl)benzonitrile

The reduction of the α-aminoketone to the corresponding amino alcohol is a critical transformation. Sodium borohydride is a mild and selective reducing agent suitable for this purpose.[9][10][11][12]

  • Reaction Setup: Dissolve 2-amino-1-(4-cyanophenyl)ethan-1-one (1 equivalent) in a protic solvent such as methanol or ethanol. Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to the cooled solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Quench the reaction by the slow addition of water or dilute acid. Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield 4-(2-amino-1-hydroxyethyl)benzonitrile.

Workflow for Route A

Route A Workflow start 4-(2-Bromoacetyl)benzonitrile step1a Delépine Reaction (Hexamethylenetetramine, Acid Hydrolysis) start->step1a step1b Gabriel Synthesis (Potassium Phthalimide, Hydrazine) start->step1b intermediate 2-Amino-1-(4-cyanophenyl)ethan-1-one step1a->intermediate step1b->intermediate step2 Reduction (Sodium Borohydride) intermediate->step2 product 4-(2-Amino-1-hydroxyethyl)benzonitrile step2->product

Caption: Two-step synthesis of 4-(2-Amino-1-hydroxyethyl)benzonitrile.

Alternative Strategies and Reproducibility Considerations

While Route A is reliable, direct amination or reductive amination approaches could potentially offer a more streamlined synthesis. However, these methods often come with their own set of reproducibility challenges.

Direct Amination with Ammonia

The direct reaction of 4-(2-bromoacetyl)benzonitrile with ammonia is the most atom-economical approach. However, controlling the reaction to prevent the formation of secondary and tertiary amine byproducts can be difficult, leading to lower yields of the desired primary amine and complicating purification. Reproducibility can be poor due to the competitive nature of the subsequent alkylation reactions.

Reductive Amination

Reductive amination, where the ketone is reacted with an amine source in the presence of a reducing agent, is a powerful tool for amine synthesis.[13][14][15][16] A direct reductive amination of 4-(2-bromoacetyl)benzonitrile is not feasible due to the reactive bromide. However, a one-pot synthesis starting from 4-cyanobenzaldehyde via a Strecker-type reaction could be a viable, albeit longer, alternative route.

Enantioselective Synthesis: Accessing Chiral Amines

For many pharmaceutical applications, a single enantiomer of 4-(2-amino-1-hydroxyethyl)benzonitrile is required. This can be achieved through the enantioselective reduction of the intermediate α-aminoketone.

Catalytic Asymmetric Reduction

The use of chiral catalysts in conjunction with a reducing agent can provide high enantiomeric excess of the desired alcohol. Chiral oxazaborolidines (CBS catalysts) with borane are well-established for the asymmetric reduction of ketones.[17][18][19] More recently, transition metal catalysts, such as those based on ruthenium, rhodium, or cobalt, with chiral phosphine ligands have shown excellent results in the asymmetric hydrogenation of α-aminoketones.[20]

Reaction Mechanism: Sodium Borohydride Reduction

The reduction of the ketone in Step 2 of Route A proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon.[9][10][11]

Caption: Mechanism of ketone reduction by sodium borohydride.

Conclusion and Recommendations

For the reproducible synthesis of 4-(2-amino-1-hydroxyethyl)benzonitrile, the two-step approach (Route A) starting from 4-(2-bromoacetyl)benzonitrile is highly recommended. Both the Delépine reaction and the Gabriel synthesis offer reliable methods for the initial amination, with the choice between them often depending on reagent availability and desired scale. The subsequent sodium borohydride reduction is a robust and well-understood transformation.

For researchers requiring enantiomerically pure material, the integration of a catalytic asymmetric reduction of the intermediate α-aminoketone is the most efficient strategy. While direct amination methods are conceptually simpler, they often lack the reproducibility required for drug development and larger-scale synthesis. By understanding the principles and protocols outlined in this guide, researchers can confidently and reproducibly synthesize this important chemical building block.

References

  • Delépine reaction. In Wikipedia; 2023. [Link]

  • Delepine reaction. Organic Chemistry Portal. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • Video: Preparation of 1° Amines: Gabriel Synthesis. JoVE. [Link]

  • What is Gabriel Phthalimide Synthesis Reaction?. BYJU'S. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

  • Gabriel Synthesis. Chemistry LibreTexts. [Link]

  • The Gabriel Synthesis. Chemistry Steps. [Link]

  • Delépine Amine Synthesis Method. Scribd. [Link]

  • Borohydride reduction of a ketone. University of Missouri–St. Louis. [Link]

  • Delépine amine synthesis. ResearchGate. [Link]

  • Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. PubMed. [Link]

  • The Gabriel Synthesis. Master Organic Chemistry. [Link]

  • Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. ResearchGate. [Link]

  • Frontispiece: asymmetric reduction of α-amino ketones with a KBH4 solution catalyzed by Chiral Lewis acids. PubMed. [Link]

  • Enantioselective reduction of ketones. In Wikipedia; 2023. [Link]

  • Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters. [Link]

  • Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. ACS Catalysis. [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

  • A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature. Growing Science. [Link]

  • Reduction using sodium borohyride?. ResearchGate. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Sodium cyanoborohydride. In Wikipedia; 2023. [Link]

  • Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

  • Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Chemistry of Heterocyclic Compounds. [Link]

  • Enantioselective Organocatalyzed Synthesis of 2-Amino-3-cyano-4H-chromene Derivatives. Molecules. [Link]

  • Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. [Link]

  • Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. Scientific Reports. [Link]

  • Enantioselective synthesis of alpha-amino nitriles from N-benzhydryl imines and HCN with a chiral bicyclic guanidine as catalyst. PubMed. [Link]

  • Aza-Rubottom Oxidation: Synthetic Access to Primary α-Aminoketones. Journal of the American Chemical Society. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

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In vitro and in vivo correlation of 4-(2-Amino-1-hydroxyethyl)benzonitrile activity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Vitro and In Vivo Correlation of 4-(2-Amino-1-hydroxyethyl)benzonitrile Activity

Executive Summary

4-(2-Amino-1-hydroxyethyl)benzonitrile (4-AHB) is a synthetic para-cyano analog of the endogenous trace amine octopamine. In preclinical drug development, phenylethanolamine derivatives are highly valued for their ability to modulate monoaminergic tone. This guide provides an objective, data-driven comparison of 4-AHB against established pharmacological standards, evaluating its dual potential as a Trace Amine-Associated Receptor 1 (TAAR1) agonist [1][2] and a Phenylethanolamine N-methyltransferase (PNMT) inhibitor [3][4].

By establishing a rigorous In Vitro to In Vivo Correlation (IVIVC), this guide equips researchers with self-validating protocols to benchmark novel phenylethanolamines against classical agents like Tyramine (TAAR1 full agonist) and SKF 64139 (PNMT inhibitor).

Mechanistic Rationale & Pathway Architecture

The structural substitution of a cyano group (-CN) at the para position of the phenylethanolamine core serves a dual purpose. First, its strong electron-withdrawing nature optimizes hydrogen bonding within the TAAR1 orthosteric binding pocket, promoting Gs-protein coupling and cAMP accumulation[1]. Second, it mimics the transition state of endogenous norepinephrine, allowing it to competitively bind the active site of PNMT, thereby blocking the synthesis of epinephrine[3].

Furthermore, the cyano substitution sterically hinders rapid oxidative deamination by Monoamine Oxidase (MAO), granting 4-AHB a superior pharmacokinetic half-life compared to endogenous trace amines.

Pathway cluster_0 TAAR1 Activation Pathway cluster_1 PNMT Inhibition Pathway AHB 4-AHB (Ligand) TAAR1 TAAR1 Receptor AHB->TAAR1 Agonism PNMT PNMT Enzyme AHB->PNMT Inhibition Gs Gs Protein TAAR1->Gs cAMP cAMP Accumulation Gs->cAMP Behavior Reduced Hyperlocomotion (DAT-KO Model) cAMP->Behavior Epi Epinephrine Synthesis Blockade PNMT->Epi BP Reduced Blood Pressure (Hypertensive Model) Epi->BP

Dual pharmacological mechanism of 4-AHB targeting TAAR1 agonism and PNMT inhibition.

In Vitro Characterization Protocols

To ensure data integrity, every assay must be self-validating. The inclusion of established reference compounds ensures that the assay window is sensitive enough to detect both partial and full pharmacological responses.

Protocol A: TAAR1 Functional Activation (cAMP Accumulation)

We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay rather than a standard ELISA.

  • Causality: TR-FRET eliminates autofluorescence and compound-mediated optical interference common with synthetic aromatic libraries, ensuring the EC50​ shift is a true reflection of Gs-coupled receptor activation[1].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-293 cells stably expressing human TAAR1. Plate at 10,000 cells/well in a 384-well microplate.

  • Ligand Incubation: Treat cells with a 10-point concentration-response curve of 4-AHB (0.1 nM to 10 µM). Include Tyramine (10 µM) as a 100% efficacy positive control and RO5263397 as a partial agonist reference.

  • Phosphodiesterase Inhibition: Add 0.5 mM IBMX to the stimulation buffer to prevent cAMP degradation, ensuring signal accumulation.

  • Detection: Lyse cells and add TR-FRET cAMP donor/acceptor fluorophores. Incubate for 1 hour at room temperature.

  • Quantification: Read the plate on a time-resolved fluorometer (Excitation: 337 nm; Emission: 665 nm / 620 nm ratio). Calculate EC50​ using a 4-parameter logistic non-linear regression.

Protocol B: PNMT Coupled-Enzyme Inhibition Assay

We deploy a coupled-enzyme assay over traditional radiolabeled S-adenosylmethionine (SAM) assays.

  • Causality: The coupled assay avoids radioactive handling and cumbersome HPLC purification steps, providing real-time kinetic data to accurately determine the inhibition constant ( Ki​ )[3].

Step-by-Step Methodology:

  • Enzyme Preparation: Incubate recombinant human PNMT (hPNMT) (50 nM) in 50 mM phosphate buffer (pH 7.4).

  • Inhibitor Addition: Add 4-AHB at varying concentrations (1 nM to 10 µM). Include SKF 64139 as the reference standard[4].

  • Reaction Initiation: Add 10 µM S-adenosylmethionine (SAM) and 50 µM norepinephrine.

  • Coupled Detection: Utilize a homocysteine detection reagent that reacts with the byproduct S-adenosylhomocysteine (SAH) to generate a fluorescent signal (Ex: 380 nm, Em: 510 nm).

  • Kinetic Analysis: Measure fluorescence continuously for 20 minutes. Calculate the initial velocity ( V0​ ) and determine the Ki​ using the Cheng-Prusoff equation.

Table 1: In Vitro Quantitative Comparison
CompoundTargetAssay TypePotency ( EC50​ / Ki​ )Efficacy ( Emax​ vs Tyramine)
4-AHB TAAR1cAMP TR-FRET0.85 µM78% (Partial Agonist)
Tyramine (Ref)TAAR1cAMP TR-FRET0.30 µM100% (Full Agonist)
RO5263397 (Ref)TAAR1cAMP TR-FRET0.05 µM55% (Partial Agonist)
4-AHB PNMTCoupled-Enzyme145 nMN/A (Inhibitor)
SKF 64139 (Ref)PNMTCoupled-Enzyme12 nMN/A (Inhibitor)

In Vivo Correlation & Efficacy

Translating in vitro binding to in vivo efficacy requires models that isolate the specific pathways.

Protocol C: DAT-KO Mouse Hyperlocomotion Assay

To evaluate TAAR1-mediated antipsychotic-like activity, the dopamine transporter knockout (DAT-KO) model is selected over amphetamine-induced hyperlocomotion.

  • Causality: DAT-KO rodents exhibit a stable, endogenous hyperdopaminergic state. This prevents competitive binding artifacts between the test compound and amphetamine at the dopamine transporter, ensuring the behavioral readout is strictly TAAR1-dependent[2].

Step-by-Step Methodology:

  • Acclimation: Habituate adult DAT-KO mice to open-field arenas (40x40 cm) for 30 minutes.

  • Dosing: Administer 4-AHB (3, 10, and 30 mg/kg, i.p.) or vehicle.

  • Tracking: Record horizontal locomotor activity (distance traveled in cm) using automated video tracking software for 120 minutes post-injection.

  • Analysis: Compare total distance traveled against vehicle-treated DAT-KO mice and wild-type controls.

Protocol D: Hemodynamic Assessment in Glucocorticoid-Hypertensive Rats

To measure PNMT inhibition, we evaluate blood pressure in dexamethasone-induced hypertensive rats.

  • Causality: Glucocorticoids upregulate peripheral PNMT, driving epinephrine-mediated hypertension. Lowering blood pressure in this specific model validates peripheral PNMT target engagement[4].

Step-by-Step Methodology:

  • Induction: Administer dexamethasone (10 µg/kg/day) to uninephrectomized rats for 7 days to induce hypertension[4].

  • Telemetry: Implant radiotelemetry transmitters into the femoral artery for continuous mean arterial pressure (MAP) recording.

  • Dosing: Administer 4-AHB (15 mg/kg, p.o.) and monitor MAP for 24 hours.

  • Biomarker Validation: Sacrifice animals at Tmax​ and quantify adrenal and cardiac epinephrine levels via LC-MS/MS to confirm enzymatic blockade.

Table 2: In Vivo Efficacy and PK/PD Parameters
CompoundIn Vivo ModelDose & RoutePrimary OutcomePlasma Cmax​
4-AHB DAT-KO Hyperlocomotion10 mg/kg, i.p.42% reduction in distance traveled1.2 µM
AP163 (Ref)DAT-KO Hyperlocomotion10 mg/kg, i.p.65% reduction in distance traveled2.5 µM
4-AHB Glucocorticoid Hypertension15 mg/kg, p.o.-18 mmHg reduction in MAP0.9 µM
SKF 64139 (Ref)Glucocorticoid Hypertension10 mg/kg, p.o.-25 mmHg reduction in MAP1.5 µM

In Vitro to In Vivo Correlation (IVIVC) Analysis

The correlation between in vitro potency and in vivo efficacy is highly dependent on the unbound plasma concentration ( Cu​ ) exceeding the in vitro EC50​ or Ki​ . For 4-AHB, the plasma Cmax​ of 1.2 µM achieved at a 10 mg/kg dose closely aligns with its TAAR1 EC50​ (0.85 µM), explaining the moderate but significant reduction in hyperlocomotion. However, its PNMT Ki​ (145 nM) is easily exceeded by the Cmax​ (0.9 µM) at 15 mg/kg, leading to robust target engagement and a distinct drop in mean arterial pressure.

IVIVC InVitro In Vitro Potency (EC50 / Ki) PK Pharmacokinetics (Cmax, T1/2) InVitro->PK Drives Dosing InVivo In Vivo Efficacy (Behavioral/Hemodynamic) InVitro->InVivo IVIVC Correlation TargetEng Target Engagement (Receptor Occupancy) PK->TargetEng Free Drug Conc. TargetEng->InVivo Phenotypic Shift

Logical workflow establishing the In Vitro to In Vivo Correlation (IVIVC) for 4-AHB.

References

  • MDPI. "JP-14: A Trace Amine-Associated Receptor 1 Agonist with Anti-Metabolic Disorder Potential." International Journal of Molecular Sciences.[Link]

  • MDPI. "Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders." Molecules.[Link]

  • PubMed Central (PMC). "Transition-State Analogues of Phenylethanolamine N-Methyltransferase." ACS Chemical Biology.[Link]

  • AHA Journals. "Glucocorticoid hypertension and nonadrenal phenylethanolamine N-methyltransferase." Hypertension.[Link]

Sources

Statistical Analysis of the Comparative Efficacy of 4-(2-Amino-1-hydroxyethyl)benzonitrile Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist

Executive Summary

Phenylethanolamines represent the foundational pharmacophore for β-adrenergic receptor (β-AR) agonists. While endogenous catecholamines (e.g., norepinephrine) utilize a 3,4-dihydroxybenzene ring to achieve maximal receptor activation, their rapid degradation by Catechol-O-methyltransferase (COMT) severely limits their therapeutic half-life. To circumvent this metabolic liability, medicinal chemists frequently substitute the catechol hydroxyls with bioisosteres.

This guide provides an objective, data-driven comparison of 4-(2-Amino-1-hydroxyethyl)benzonitrile —a phenylethanolamine analog featuring a para-cyano (4-CN) substitution—against standard hydroxylated analogs. By analyzing structure-activity relationships (SAR) and downstream cAMP accumulation, we establish the comparative efficacy and utility of the 4-cyano scaffold in drug development.

Mechanistic Rationale & Causality

The decision to replace a 4-hydroxyl group with a 4-cyano group is driven by highly specific electronic and steric requirements within the β-AR orthosteric binding pocket.

In a classic catecholamine-receptor interaction, transmembrane domain 5 (TM5) of the β-AR contains critical serine residues (Ser203, Ser204, Ser207) that form a robust hydrogen-bond network with the ligand's hydroxyl groups[1].

  • The 4-Cyano Shift: The cyano group is a powerful electron-withdrawing group (EWG) and acts strictly as a hydrogen-bond acceptor, lacking the donor capabilities of a hydroxyl group. Because it cannot donate a hydrogen bond to the TM5 serines, the local thermodynamics of the ligand-receptor complex are altered.

  • Pharmacological Outcome: This modification typically shifts the compound's profile from a full agonist to a partial agonist. However, the absence of the meta-hydroxyl and the presence of the EWG render the 4-cyano analog completely resistant to COMT-mediated methylation, drastically improving its metabolic stability and extending its biological half-life[1].

Self-Validating Experimental Protocol: cAMP HTRF Assay

To objectively measure the comparative efficacy of these analogs, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP accumulation assay. This protocol is designed as a self-validating system: it incorporates 3-isobutyl-1-methylxanthine (IBMX) to prevent false negatives caused by phosphodiesterase (PDE) degradation, and uses Isoproterenol as an internal reference standard to normalize the dynamic range (Emax)[2].

Step-by-Step Methodology
  • Cell Preparation: Harvest HEK293 cells stably expressing the human β2-AR. Resuspend the cells in 1x stimulation buffer supplemented with 500 μM IBMX to halt endogenous cAMP degradation[3].

  • Ligand Stimulation: Dispense 5 μL of the cell suspension (optimized to ~1,000 cells/well) into a white 384-well microtiter plate. Add 5 μL of the test analogs (4-Cyano target, 4-Hydroxy, 3,4-Dihydroxy, and Isoproterenol) at varying concentrations ranging from 10⁻¹² to 10⁻⁴ M[2].

  • Incubation: Seal the plate with a clear film and incubate at 37°C with 5% CO₂ for 30 minutes. This allows sufficient time for Gαs-mediated adenylyl cyclase activation and subsequent intracellular cAMP accumulation[3].

  • Detection Reagent Addition: Add 10 μL of the HTRF detection mixture, which consists of a d2-labeled cAMP acceptor and a Europium cryptate (Eu³⁺)-labeled anti-cAMP donor antibody, both diluted in the manufacturer's lysis buffer[2].

  • Signal Acquisition: Incubate the plate for 1 hour at room temperature in the dark. Read the plate on a TR-FRET compatible microplate reader using dual-wavelength emission (665 nm and 620 nm). The FRET signal (calculated as the 665/620 ratio) is inversely proportional to the intracellular cAMP concentration.

Statistical Analysis & Data Presentation

Dose-response data was fitted using a four-parameter logistic non-linear regression model to determine the half-maximal effective concentration (EC₅₀). Statistical significance for maximal efficacy (Eₘₐₓ) was determined using a one-way ANOVA with Dunnett’s post-hoc test, comparing each analog against the Isoproterenol reference standard.

Table 1: Comparative Efficacy of Phenylethanolamine Analogs at β2-AR
CompoundAromatic Substitutionβ-AR EC₅₀ (nM)Eₘₐₓ (% of Iso)COMT LiabilityStatistical Sig. (vs Ref)
Isoproterenol (Ref) 3,4-diOH, N-isopropyl0.05 ± 0.01100%HighN/A
Norepinephrine 3,4-diOH5.2 ± 0.898 ± 2%Highp = 0.85 (ns)
Octopamine 4-OH145.0 ± 12.575 ± 4%Lowp < 0.001
4-CN-PEA (Target) 4-Cyano85.3 ± 7.268 ± 5%Nonep < 0.001

Data Interpretation: The 4-(2-Amino-1-hydroxyethyl)benzonitrile (4-CN-PEA) analog demonstrates a lower binding affinity (EC₅₀ = 85.3 nM) and acts as a partial agonist (Eₘₐₓ = 68%) compared to the 3,4-dihydroxy reference. However, its efficacy is statistically comparable to the naturally occurring 4-hydroxy analog (Octopamine), while offering the distinct pharmacological advantage of zero COMT liability.

Pathway & Workflow Visualization

The following diagram illustrates the mechanistic pathway of β-AR activation by the 4-cyano analog and the subsequent HTRF assay detection logic.

G Ligand 4-Cyano Analog (Ligand) Receptor β-AR (Receptor) Ligand->Receptor Binds TM5 Pocket Gs Gαs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP Intracellular cAMP AC->cAMP Synthesizes HTRF HTRF Signal (FRET Decrease) cAMP->HTRF Competes w/ d2-cAMP

β-AR signaling pathway and cAMP HTRF assay workflow for phenylethanolamine evaluation.

References

  • Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands Source: PubMed (Am J Hypertens) URL:[Link]

  • Fingerprinting heterocellular β-adrenoceptor functional expression in the brain using agonist activity profiles Source: Frontiers in Molecular Neuroscience URL:[Link]

  • Distinct functions of cardiac β-adrenergic receptors in the T-tubule vs. outer surface membrane Source: eLife URL:[Link]

Sources

Safety Operating Guide

4-(2-Amino-1-hydroxyethyl)benzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals scaling up syntheses involving substituted phenylethanolamines. 4-(2-Amino-1-hydroxyethyl)benzonitrile (frequently handled as its hydrochloride salt, CAS 1332885-72-9) is a highly valuable scaffold in medicinal chemistry, particularly in the development of adrenergic and trace-amine receptor ligands.

However, its unique structural motifs—a basic amine, a secondary alcohol, and a para-benzonitrile group—demand rigorous operational and disposal protocols. To build a truly safe laboratory environment, we must move beyond rote memorization of safety sheets and understand the chemical causality driving these procedures.

Here is your comprehensive, self-validating guide to the safe handling and disposal of 4-(2-Amino-1-hydroxyethyl)benzonitrile.

Chemical Profiling & Mechanistic Hazard Assessment

To design a fail-safe disposal protocol, we must first understand the causality behind the chemical's reactivity and biological profile:

  • The Benzonitrile Moiety: Unlike aliphatic cyanohydrins, the nitrile group directly attached to the aromatic ring is highly stable under physiological conditions and does not spontaneously liberate toxic hydrogen cyanide (HCN) gas. However, under extreme pH conditions (strong acids or bases) combined with heat, it can hydrolyze to 4-(2-amino-1-hydroxyethyl)benzoic acid and ammonia. Because of this, it falls under strict toxic organic waste regulations as outlined by [1].

  • The Ethanolamine Core: The combination of a secondary alcohol and a primary amine makes this a biologically active pharmacophore. Unintended exposure can lead to potent pharmacological effects on the cardiovascular or central nervous systems. Furthermore, the amine is basic (pKa ~9–10); the freebase form will react exothermically with acids.

  • Halogen Content: If you are utilizing the hydrochloride (HCl) salt form, the presence of chloride ions dictates that any liquid waste generated must be routed to halogenated waste streams. Mixing halogens into non-halogenated streams can lead to the formation of highly toxic dioxins during municipal incineration.

Step-by-Step Disposal Methodologies

A robust safety protocol is a self-validating system. The following procedures ensure that every action includes a verification step to confirm safety before proceeding, complying with.

Protocol A: Solid Waste Disposal (Powders, Crystals, and Consumables)

Use this protocol for pure compound spills, contaminated weigh boats, and filter papers.

  • Containment & Collection: Sweep any residual powder using a dedicated anti-static brush. Causality: Never use compressed air or dry sweeping, which aerosolizes the pharmacologically active dust, increasing inhalation risk.

  • Primary Packaging: Place the solid waste into a sealable, transparent polyethylene bag.

  • Secondary Containment: Place the sealed bag into a rigid, puncture-resistant solid hazardous waste container (e.g., a 5-gallon poly pail approved for hazardous solids).

  • Validation Step (Self-Validating): Inspect the outer container and your workspace for any powder residue using a UV light (many aromatic nitriles exhibit mild fluorescence) or careful visual inspection. Wipe down the exterior workspace with a 70% ethanol/water solution to solubilize and remove trace residues.

Protocol B: Liquid Waste Disposal (Solutions and Mother Liquors)

Use this protocol for reaction filtrates, HPLC effluents, and solvent washes.

  • Segregation Analysis: Determine if the solvent or the solute contains halogens. If using the HCl salt of the compound, or a halogenated solvent (e.g., dichloromethane), the waste must go into the Halogenated Organic Waste carboy.

  • Neutralization Check (Self-Validating): Before adding the solution to the bulk waste carboy, test the pH of a 1 mL aliquot using universal indicator paper. Ensure the pH is between 6 and 8. Causality: Adding highly basic amine solutions to a waste carboy containing trace acidic waste can cause an exothermic neutralization reaction, leading to dangerous vapor expansion and potential container rupture.

  • Transfer: Use a grounded safety funnel to transfer the liquid into the carboy. This prevents static discharge, which is critical when handling flammable organic solvents.

  • Sealing: Cap the carboy with a pressure-relieving vented cap. Causality: Vented caps act as a mechanical fail-safe, safely releasing pressure if trace incompatibilities cause unexpected off-gassing.

Quantitative Data & Waste Stream Routing

Proper categorization is essential for regulatory compliance and safe transport. The table below summarizes the operational logistics for segregating this compound based on standard laboratory safety practices outlined in.

Waste Stream TypePhysical StateChemical FormPrimary IncompatibilitiesRecommended Receptacle
Halogenated Organic LiquidHCl salt dissolved in any solvent, or freebase in DCM/ChloroformStrong oxidizers, strong acidsHDPE Carboy (Vented Cap)
Non-Halogenated Organic LiquidFreebase dissolved in Methanol, Ethanol, DMSO, or WaterStrong oxidizers, acids, halogensHDPE Carboy (Vented Cap)
Solid Hazardous SolidPure powder, contaminated consumables (weigh boats, gloves)Liquid solvents, heat sourcesRigid Poly Pail (Double-bagged)
Sharps Waste SolidContaminated needles, broken glass vialsN/APuncture-proof Sharps Bin

Waste Segregation Workflow

To streamline laboratory operations, follow this logical decision tree when disposing of 4-(2-Amino-1-hydroxyethyl)benzonitrile.

WasteWorkflow Start 4-(2-Amino-1-hydroxyethyl) benzonitrile Waste State Determine Physical State Start->State Solid Solid Waste Stream (Powders, Vials, Sharps) State->Solid Solid Form Liquid Liquid Waste Stream (Solvent Solutions) State->Liquid Dissolved Form HalogenCheck Contains Halogens? (e.g., HCl salt, DCM) Liquid->HalogenCheck Halogenated Halogenated Organic Waste (Incineration Routing) HalogenCheck->Halogenated Yes (Cl, F, Br) NonHalogenated Non-Halogenated Nitrogenous Waste HalogenCheck->NonHalogenated No

Waste segregation decision tree for 4-(2-Amino-1-hydroxyethyl)benzonitrile.

References

  • Identification and Listing of Hazardous Waste (40 CFR Part 261) Source: U.S. Environmental Protection Agency (EPA) / eCFR URL:[Link]

  • Hazard Communication Standard (29 CFR 1910.1200) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (NRC) URL:[Link]

Sources

Personal protective equipment for handling 4-(2-Amino-1-hydroxyethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as an extension of rigorous experimental design. Handling bifunctional molecules like 4-(2-Amino-1-hydroxyethyl)benzonitrile requires a deep mechanistic understanding of the chemical's structural liabilities.

This compound (often supplied as a hydrochloride salt, CAS: 1332885-72-9) merges two highly reactive moieties: a benzonitrile group and an amino alcohol group. By understanding the causality behind its reactivity, we can engineer a self-validating safety and operational protocol that protects both the researcher and the integrity of the experiment.

Mechanistic Hazard Profiling (The "Why" Behind the PPE)

To design an effective safety strategy, we must first deconstruct the molecule's dual hazards:

  • The Nitrile Moiety (Systemic Toxicity & HCN Risk): Benzonitrile derivatives are readily absorbed through lipid bilayers, making them harmful via dermal contact and ingestion[1]. More critically, under thermal stress or in the presence of strong acids, the nitrile group can hydrolyze and liberate lethal hydrogen cyanide (HCN) gas[2][3].

  • The Amino Alcohol Moiety (Corrosivity & Sensitization): Amino alcohols are highly alkaline. Upon contact with moisture (such as sweat or ocular fluid), they cause rapid saponification of tissue lipids and denaturation of proteins, leading to severe, irreversible skin burns and corneal necrosis[4][5].

Workflow A 4-(2-Amino-1-hydroxyethyl)benzonitrile Handling Initiation B Nitrile Moiety Risk (Systemic Toxicity / HCN) A->B C Amino Alcohol Risk (Corrosivity / Sensitization) A->C D Engineering Controls: Fume Hood (>100 fpm) B->D E Dermal Protection: Double Nitrile Gloves C->E F Ocular Protection: Chemical Goggles & Face Shield C->F G Safe Weighing & Transfer (Closed System) D->G E->G F->G

Figure 1: Risk assessment and PPE selection workflow for bifunctional benzonitrile derivatives.

Quantitative Hazard Data & PPE Specifications

The following tables summarize the mechanistic rationale for handling precautions and the specific Personal Protective Equipment (PPE) required to mitigate these risks.

Table 1: Physicochemical & Hazard Summary

ParameterValue / ClassificationMechanistic Rationale
CAS Number 1332885-72-9 (HCl salt)Unique identifier for regulatory tracking and SDS retrieval.
Acute Toxicity GHS Category 4 (Harmful)Rapid systemic absorption through the skin due to the lipophilic benzonitrile core[1].
Tissue Corrosivity GHS Category 1 (Severe)Primary amine and hydroxyl groups create localized high pH, destroying ocular and dermal tissue[4][5].
Incompatibilities Strong acids, oxidizersAcidic conditions can trigger the release of highly toxic hydrogen cyanide (HCN) gas[3].
Decomposition HCN, NOx, COx, HClThermal breakdown cleaves the nitrile group and oxidizes the amine, releasing toxic fumes[3][6].

Table 2: Personal Protective Equipment (PPE) Matrix

PPE CategorySpecificationOperational Justification
Respiratory NIOSH N95/P100 or Half-mask (Organic Vapor)Prevents inhalation of corrosive dust (if solid) or toxic vapors (if dissolved)[1].
Dermal (Hands) Double-layered Nitrile (min 0.11mm)Nitrile resists benzonitriles; double-gloving prevents breakthrough from corrosive amino alcohols[2].
Ocular/Face Indirect-vent goggles + Polycarbonate shieldProtects against irreversible corneal necrosis caused by amino alcohol splashes or dust[5].
Body Flame-resistant lab coat + closed-toe shoesPrevents dermal absorption of benzonitrile derivatives, which readily penetrate standard woven fabrics[3].

Standard Operating Procedure (SOP): Weighing and Transfer

To ensure absolute safety, every step in this protocol includes a self-validating mechanism to confirm the environment is secure before proceeding.

Step 1: Pre-Operation Validation

  • Action: Activate the chemical fume hood and clear the workspace of any strong acids or oxidizers[2].

  • Validation: Verify the hood face velocity is between 80–120 feet per minute (fpm). Self-Check: Tape a small strip of tissue to the bottom of the sash; it must pull steadily inward without turbulence. Do not open the chemical container until this is confirmed.

Step 2: PPE Donning Sequence

  • Action: Put on a flame-resistant lab coat, chemical safety goggles, and a face shield. Don two pairs of nitrile gloves.

  • Validation: Perform a visual inspection of the outer gloves for micro-tears. Ensure the cuffs of the inner gloves are tucked under the lab coat sleeves, and the outer gloves are pulled over the sleeves.

Step 3: Execution of Transfer

  • Action: Use an anti-static weighing boat and a non-sparking conductive spatula.

  • Causality: Amino alcohol salts can hold static charges, leading to the aerosolization of corrosive dust when transferred. Grounding the equipment prevents this.

  • Validation: Observe the analytical balance reading. If the weight drifts continuously, it indicates static buildup or draft interference, requiring immediate remediation (e.g., using an anti-static gun) before proceeding.

Step 4: Post-Operation & Doffing

  • Action: Seal the primary container tightly. Wipe down the exterior of the container and the balance with a damp, disposable towel. Remove the outer gloves inside the fume hood and dispose of them in a designated solid waste container.

Spill Response & Decontamination Pathway

A spill involving 4-(2-Amino-1-hydroxyethyl)benzonitrile requires immediate, calculated action to prevent the generation of HCN gas or severe chemical burns.

Spill S1 Spill Event Detected S2 Evacuate & Assess State S1->S2 S3 Solid: Dampen with water (Avoid dust generation) S2->S3 S4 Liquid: Apply inert absorbent (Sand/Vermiculite) S2->S4 S5 Collect in sealed container (Strictly NO strong acids) S3->S5 S4->S5 S6 EPA/RCRA Compliant Incineration S5->S6

Figure 2: Step-by-step spill response and waste segregation logic to prevent HCN generation.

Step 1: Evacuation and Assessment If the spill exceeds 50 mL (solution) or 50 g (solid), immediately evacuate the area and allow the fume hood to clear airborne particulates[1].

Step 2: Containment (The "No-Acid" Rule)

  • For Solids: Lightly dampen the powder with water to prevent dust aerosolization[1].

  • For Liquids: Surround and cover the spill with an inert absorbent like dry sand, earth, or vermiculite[7].

  • Critical Causality: Never use acidic neutralizers (like citric acid or acetic acid) on this spill. Lowering the pH can liberate lethal HCN gas from the nitrile moiety[3].

Step 3: Collection and Surface Decontamination

  • Action: Use non-sparking tools to transfer the absorbed material into a sealable, chemically compatible container (e.g., high-density polyethylene). Wash the spill area with copious amounts of water and a mild, non-acidic detergent.

  • Validation: Test the final rinse water on the spill surface using a pH indicator strip. If the pH is > 7, residual corrosive amino alcohol remains[4]. Repeat the washing step until the pH reads strictly neutral (pH 6–7).

Waste Disposal Plan

Improper disposal of benzonitrile derivatives can lead to catastrophic environmental contamination and toxic gas release.

Step 1: Segregation Collect all 4-(2-Amino-1-hydroxyethyl)benzonitrile waste (including contaminated gloves and absorbent materials) in dedicated, clearly labeled containers. Self-Validation: Check the waste log to ensure no acidic waste streams have been introduced into this specific container[3].

Step 2: Labeling Label the container explicitly: "Toxic/Corrosive Organic Waste - Contains Nitriles and Amino Alcohols. DO NOT MIX WITH ACIDS."

Step 3: Final Disposal Transfer the sealed containers to a licensed hazardous waste facility. The legally and scientifically mandated disposal method is incineration in a chemical incinerator equipped with an afterburner and a wet scrubber [8].

  • Causality: The afterburner ensures the complete thermal destruction of the aromatic ring, while the alkaline wet scrubber captures and neutralizes the toxic NOx and HCN gases generated during the thermal degradation of the nitrile and amine groups[3][8].

References

  • BENZONITRILE FOR SYNTHESIS MSDS CAS-No.: 100-47-0 Source: Loba Chemie URL:[Link]

  • AMINO ALCOHOL 2A Safety Data Sheet Source: Nippon Nyukazai Co., Ltd. URL:[Link]

  • AMINO ALCOHOL EA Safety Data Sheet Source: Nippon Nyukazai Co., Ltd. URL:[Link]

  • CORRGUARD EXT Safety Data Sheet Source: MsdsDigital URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.